molecular formula CH4O3 B8790229 Methanetriol CAS No. 463-78-5

Methanetriol

Cat. No.: B8790229
CAS No.: 463-78-5
M. Wt: 64.041 g/mol
InChI Key: RLAHWVDQYNDAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanetriol is an organic molecular entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

463-78-5

Molecular Formula

CH4O3

Molecular Weight

64.041 g/mol

IUPAC Name

methanetriol

InChI

InChI=1S/CH4O3/c2-1(3)4/h1-4H

InChI Key

RLAHWVDQYNDAGG-UHFFFAOYSA-N

SMILES

C(O)(O)O

Canonical SMILES

C(O)(O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Methanetriol from Methanol and Oxygen: An Exploration of a Groundbreaking Synthesis and Practical Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the synthesis of methanetriol (orthoformic acid) from methanol (B129727) and oxygen. It directly examines the feasibility of this conversion, detailing the first and only reported successful synthesis under specialized, non-standard laboratory conditions. The inherent instability of this compound and the typical outcomes of methanol oxidation are discussed to provide a comprehensive chemical context. Furthermore, this guide presents established protocols for the synthesis of stable this compound derivatives, such as orthoformate esters, which serve as practical surrogates in chemical and pharmaceutical development. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams.

Introduction: The Challenge of Synthesizing this compound

This compound, also known as orthoformic acid, is an organic compound with the chemical formula HC(OH)₃. For many years, it was considered a hypothetical molecule, predicted to be highly unstable.[1] This instability is attributed to the presence of three hydroxyl (-OH) groups attached to a single carbon atom, a structure that typically undergoes rapid dehydration to form more stable products, in this case, formic acid and water.[2][3] Consequently, the synthesis of this compound has been a significant challenge for chemists.

The direct conversion of methanol and oxygen to this compound is not achievable through conventional oxidation methods, which typically yield formaldehyde, formic acid, or carbon dioxide.[4][5] However, a groundbreaking study in 2024 reported the first successful synthesis and detection of this compound from methanol and oxygen under conditions mimicking deep space.[6][7] This guide will detail that specific experimental protocol while also providing practical, established methods for the synthesis of stable this compound derivatives for research and development applications.

G Figure 1: Decomposition Pathway of this compound This compound This compound (Orthoformic Acid) HC(OH)₃ Dehydration Dehydration (-H₂O) This compound->Dehydration FormicAcid Formic Acid HCOOH Dehydration->FormicAcid Water Water H₂O Dehydration->Water G Figure 2: Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Mix CH₃OH and O₂ Gas B 2. Deposit on 5K Substrate A->B C 3. Irradiate with Electrons B->C D 4. Temperature-Programmed Desorption (TPD) C->D E 5. Detect with PI-ReTOF-MS D->E G Figure 3: Synthesis of Tetraethyl Orthocarbonate Na Sodium (Na) Reaction Reaction Na->Reaction EtOH Ethanol (EtOH) EtOH->Reaction NaOEt Sodium Ethoxide (NaOEt) Chloropicrin Chloropicrin (CCl₃NO₂) Chloropicrin->Reaction Product Tetraethyl Orthocarbonate Reaction->Product

References

The Elusive Methanetriol: A Technical Guide to its Groundbreaking Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For decades, methanetriol (CH(OH)₃), also known as orthoformic acid, was relegated to the realm of hypothetical molecules—a transient species too unstable to be isolated or observed. This technical guide provides an in-depth overview of the first successful synthesis and characterization of a stable this compound molecule, a landmark achievement with significant implications for atmospheric chemistry, astrochemistry, and fundamental chemical bonding theories.

This document, intended for researchers, scientists, and drug development professionals, details the experimental protocols, presents key quantitative data, and visualizes the intricate pathways involved in the formation and decomposition of this once-thought "impossible" molecule.

Introduction: Overcoming the Erlenmeyer Rule

The instability of compounds with multiple hydroxyl groups on a single carbon atom, as described by the Erlenmeyer rule, has long posed a formidable challenge to synthetic chemists. This compound, the simplest orthoacid, was predicted to readily decompose into formic acid and water. However, recent computational studies suggested that a significant kinetic barrier could allow for its existence under specific conditions. In 2024, a team of researchers successfully synthesized and characterized this compound in the gas phase at low temperatures, confirming its kinetic stability.[1][2][3][4] This breakthrough was achieved by irradiating low-temperature mixed ices of methanol (B129727) and molecular oxygen, mimicking the conditions of interstellar space.[1][2][3]

Experimental Protocols

The synthesis and characterization of this compound were conducted under ultra-high vacuum conditions, employing a combination of cryogenic techniques and advanced mass spectrometry.

Synthesis of this compound in Interstellar Ice Analogs

The formation of this compound was achieved through the energetic processing of a low-temperature ice mixture of methanol (CH₃OH) and molecular oxygen (O₂).

Experimental Setup:

  • An ultra-high vacuum chamber with a base pressure of a few 10⁻¹¹ torr.

  • A cryogenically cooled substrate (e.g., a silver or copper wafer) held at approximately 5 K.

  • A gas deposition system for the controlled introduction of methanol and oxygen.

  • An electron gun for the energetic irradiation of the ice.

Protocol:

  • Ice Deposition: A mixed gas of methanol and molecular oxygen (typical ratio of 1:10) is deposited onto the pre-cooled substrate at 5 K to form a thin ice film (typically a few hundred nanometers thick).

  • Energetic Irradiation: The ice is irradiated with energetic electrons (e.g., 5 keV) for a specified duration to induce the formation of radicals and initiate chemical reactions within the ice matrix. This process simulates the effects of galactic cosmic rays in interstellar environments.[3]

  • Temperature-Programmed Desorption (TPD): Following irradiation, the substrate is slowly heated at a controlled rate (e.g., 0.5 K min⁻¹). As the temperature increases, the volatile species, including the newly formed this compound, sublimate from the ice into the gas phase.

Detection and Characterization by Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)

The sublimated molecules are then identified using a highly sensitive and isomer-selective mass spectrometry technique.

Instrumentation:

  • A reflectron time-of-flight (ReTOF) mass spectrometer.

  • A tunable vacuum ultraviolet (VUV) light source for single-photon ionization.

Protocol:

  • Photoionization: The gas-phase molecules entering the mass spectrometer are ionized by a beam of VUV photons with a specific energy. For this compound, isomer-selective identification is achieved through dissociative photoionization.

  • Mass Analysis: The resulting ions are accelerated into the ReTOF mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The ions are detected, and a mass spectrum is generated. The identification of this compound is confirmed by the detection of its characteristic fragment ion at m/z = 47 (HC(OH)₂⁺) at a specific photoionization energy.[4]

Quantitative Data

Computational studies and experimental measurements have provided crucial quantitative data on the structure and stability of the this compound molecule.

Computed Molecular Properties of this compound

The following table summarizes key computed structural and energetic parameters for the lowest energy conformer of this compound.

PropertyValue
Structural Parameters
C-O Bond Length1.396 Å
C-H Bond Length1.103 Å
O-H Bond Length0.965 Å
O-C-O Bond Angle109.1°
H-C-O Bond Angle109.8°
Energetics
Decomposition Barrier (to HCOOH + H₂O)148 kJ mol⁻¹
Adiabatic Ionization Energy10.51 eV
Vibrational Frequencies
OH Stretch3670 - 3680 cm⁻¹
CH Stretch2980 cm⁻¹
CO Stretch1050 - 1150 cm⁻¹

Data sourced from computational chemistry studies.

Mass Spectrometry Data

The identification of this compound in the gas phase was confirmed by the following mass spectrometry data.

ParameterValue
Mass-to-Charge Ratio (m/z) of Fragment Ion47 (HC(OH)₂⁺)
Appearance Energy of Fragment Ion10.70 ± 0.04 eV

Signaling Pathways and Experimental Workflow

While "signaling pathways" in a biological sense are not applicable to this chemical system, the following diagrams illustrate the experimental workflow and the proposed chemical pathways for the formation and decomposition of this compound.

Experimental_Workflow cluster_synthesis Synthesis Stage (5 K) cluster_analysis Analysis Stage ice_prep Ice Preparation: Methanol (CH3OH) + Oxygen (O2) on Cryogenic Substrate irradiation Energetic Irradiation (5 keV electrons) ice_prep->irradiation Formation of Radical Species tpd Temperature-Programmed Desorption (TPD) irradiation->tpd Transfer of Irradiated Ice pi_retof_ms PI-ReTOF-MS Detection tpd->pi_retof_ms Sublimation of Products data Identification of This compound (m/z 47) pi_retof_ms->data Data Acquisition: Mass Spectrum

Diagram 1: Experimental workflow for the synthesis and detection of this compound.

Methanetriol_Pathways cluster_formation Formation Pathway cluster_decomposition Decomposition Pathway CH3OH Methanol (CH3OH) radicals Radical Pool (e.g., •OH, •CH2OH, HO2•) CH3OH->radicals + e- O2 Oxygen (O2) O2->radicals + e- This compound This compound (CH(OH)3) radicals->this compound Radical-Radical Recombination HCOOH Formic Acid (HCOOH) HCOOH_H2O HCOOH + H2O HCOOH->HCOOH_H2O H2O Water (H2O) H2O->HCOOH_H2O This compound->HCOOH_H2O Unimolecular Decomposition (ΔE = 148 kJ/mol)

Diagram 2: Proposed formation and decomposition pathways of this compound.

Conclusion and Future Perspectives

The successful synthesis and characterization of this compound represent a significant advancement in our understanding of "unstable" molecules. This work provides a foundation for future studies on the chemistry of orthoacids and their derivatives. The experimental and computational data presented here will be invaluable for refining models of atmospheric and interstellar chemistry, where this compound may play a previously unappreciated role. Furthermore, the techniques employed in this study open up new avenues for the synthesis and characterization of other elusive and highly reactive chemical species. The stability of this compound, once considered impossible, underscores the importance of kinetic factors in determining molecular existence and highlights the vast, unexplored landscapes of chemical possibility.

References

Orthoformic Acid: A Comprehensive Technical Guide to a Reactive Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orthoformic acid, or methanetriol, has long been considered a hypothetical molecule, too unstable for isolation. Its existence has been postulated as a fleeting intermediate in the hydrolysis of orthoformates. This technical guide provides a comprehensive overview of orthoformic acid as a reactive intermediate, consolidating theoretical predictions with the first direct experimental evidence of its formation and detection. This document details the experimental protocols for its gas-phase synthesis and characterization, summarizes key quantitative data, and presents reaction pathways and experimental workflows through detailed diagrams. This guide is intended for researchers in organic chemistry, drug development, and materials science who are interested in the properties and potential applications of this elusive molecule.

Introduction

Orthoformic acid, with the chemical formula HC(OH)₃, is the simplest ortho acid. For decades, it was presumed to be an unstable intermediate that rapidly decomposes into formic acid and water.[1][2] However, recent advancements in experimental techniques have enabled its direct observation, confirming its existence and opening new avenues for research.[1][3] This guide will delve into the theoretical underpinnings of orthoformic acid's role as a reactive intermediate and present the groundbreaking experimental work that has allowed for its characterization.

Theoretical Framework

Computational studies have been instrumental in predicting the structure and stability of orthoformic acid. Theoretical calculations indicate that while orthoformic acid is thermodynamically less stable than formic acid and water, a significant activation energy barrier prevents its spontaneous decomposition.[2]

Hydrolysis of Orthoformates

The acid-catalyzed hydrolysis of orthoformates is a classic reaction in organic chemistry where orthoformic acid is a proposed intermediate. The reaction proceeds through a series of protonation and elimination steps, ultimately yielding a carboxylic acid and an alcohol.

Diagram: Acid-Catalyzed Hydrolysis of a Trialkyl Orthoformate

hydrolysis_pathway cluster_intermediates Key Intermediates orthoester Trialkyl Orthoformate RC(OR')₃ protonated_orthoester Protonated Orthoester RC(OR')₃H⁺ orthoester->protonated_orthoester + H⁺ carbocation Carbocation Intermediate RC(OR')₂⁺ protonated_orthoester->carbocation - R'OH hemiorthoester Hemiorthoester RC(OH)(OR')₂ carbocation->hemiorthoester + H₂O protonated_hemiorthoester Protonated Hemiorthoester RC(OH)(OR')₂H⁺ hemiorthoester->protonated_hemiorthoester + H⁺ ester Ester RCOOR' protonated_hemiorthoester->ester - R'OH, - H⁺ alcohol Alcohol R'OH ester->alcohol + H₂O (further hydrolysis) water H₂O proton H⁺ proton2 H⁺ proton3 H⁺

Caption: Acid-catalyzed hydrolysis pathway of a trialkyl orthoformate.

Experimental Evidence for Orthoformic Acid

The first direct detection of orthoformic acid was achieved in 2024 through experiments conducted in a low-temperature, high-vacuum environment.[1][3] This work provided definitive proof of its existence and stability in the gas phase.

Gas-Phase Synthesis and Detection

Orthoformic acid was synthesized by the electron irradiation of a frozen mixture of methanol (B129727) and molecular oxygen.[1][3] The products were then identified in the gas phase upon sublimation using isomer-selective photoionization reflectron time-of-flight mass spectrometry (Re-ToF-MS).[3]

Diagram: Experimental Workflow for Orthoformic Acid Detection

experimental_workflow cluster_preparation Sample Preparation cluster_detection Detection ice_prep Methanol (CH₃OH) and Oxygen (O₂) Ices irradiation Electron Irradiation (5 K) ice_prep->irradiation sublimation Sublimation irradiation->sublimation Transfer to MS photoionization VUV Photoionization sublimation->photoionization tof_ms Re-ToF-MS photoionization->tof_ms data_analysis Mass Spectra Analysis (Identification of m/z = 64) tof_ms->data_analysis Data Acquisition

Caption: Workflow for the synthesis and detection of orthoformic acid.

Experimental Protocol: Gas-Phase Synthesis and Detection of Orthoformic Acid

The following protocol is a summary of the methodology used for the first successful detection of orthoformic acid.[3][4]

Materials:

  • Methanol (CH₃OH)

  • Molecular Oxygen (O₂)

  • Low-temperature (5 K) substrate

  • Electron source for irradiation

  • Vacuum ultraviolet (VUV) photoionization source

  • Reflectron time-of-flight mass spectrometer (Re-ToF-MS)

Procedure:

  • Ice Sample Preparation: A mixed ice of methanol and molecular oxygen is deposited on a substrate cooled to 5 K in a high-vacuum chamber.

  • Irradiation: The ice sample is irradiated with energetic electrons to mimic the effects of galactic cosmic rays.[4]

  • Sublimation: The irradiated ice is then heated, causing the products to sublimate into the gas phase.

  • Photoionization: The sublimated gas is introduced into the mass spectrometer and ionized using a vacuum ultraviolet (VUV) photoionization source.

  • Mass Analysis: The ionized molecules are analyzed using a reflectron time-of-flight mass spectrometer to identify the mass-to-charge ratio (m/z) of the products.

  • Isotopic Substitution: The experiment is repeated with isotopically labeled precursors (e.g., ¹³CH₃OH, CH₃¹⁸OH, CD₃OD) to confirm the elemental composition of the detected species.

Quantitative Data

The key quantitative data from the mass spectrometric analysis and theoretical calculations are summarized below.

ParameterValueReference
Orthoformic Acid (this compound)
Molecular Weight (amu)64.04[3]
Detected m/z of Parent Ion64[5]
Adiabatic Ionization Energy (eV, calc.)9.77 - 9.95[5]
Appearance Energy of HC(OH)₂⁺ fragment (eV, calc.)10.70 ± 0.04[5]
Decomposition of Orthoformic Acid
Activation Free Energy (ΔG‡, kcal/mol, calc.)+36.6[2]
Free Energy of Reaction (ΔG₂₉₈, kcal/mol, calc.)+14.49[2]

Significance and Future Directions

The definitive identification of orthoformic acid as a stable, albeit transient, species has significant implications for several fields:

  • Atmospheric Chemistry: Orthoformic acid and its isomers may play a role in atmospheric aerosol formation and the oxidation of organic molecules in the atmosphere.[1][3]

  • Astrochemistry: The conditions under which orthoformic acid was synthesized mimic those found in interstellar space, suggesting it could be present in cosmic ices.[4]

  • Organic Synthesis: A deeper understanding of the stability and reactivity of orthoformic acid could lead to the development of novel synthetic methodologies.

  • Drug Development: The orthoester functional group is utilized in various prodrug strategies. A better understanding of the hydrolysis intermediates could inform the design of more effective drug delivery systems.

Future research will likely focus on the spectroscopic characterization of orthoformic acid, the investigation of its reactivity with other molecules, and the exploration of its role in various chemical and biological systems.

Conclusion

Orthoformic acid, once a hypothetical molecule, has been successfully synthesized and characterized as a reactive intermediate. The experimental and theoretical data presented in this guide provide a solid foundation for further investigation into the chemistry of this fundamental organic molecule. The ability to generate and detect orthoformic acid opens up exciting new possibilities for research in a wide range of scientific disciplines.

References

Gas-Phase Stability of Methanetriol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically considered a transient and unstable species, recent groundbreaking research has demonstrated the tangible existence and kinetic stability of methanetriol (CH(OH)₃) in the gas phase. This technical guide provides a comprehensive overview of the first successful synthesis, characterization, and the intrinsic stability of this simplest orthocarboxylic acid. The findings challenge long-standing chemical principles, such as Erlenmeyer's rule, and open new avenues for understanding atmospheric chemistry, combustion processes, and astrochemistry. This document details the experimental protocols for its generation and detection, presents key quantitative data on its stability, and illustrates its decomposition pathways.

Introduction

For nearly 150 years, organic compounds with multiple hydroxyl groups on a single carbon atom were presumed to be inherently unstable, readily dehydrating to form more stable carbonyl compounds.[1][2] this compound, also known as orthoformic acid, was a prime example of such a "hypothetical" molecule, expected to spontaneously decompose into formic acid and water.[3][4] However, recent experimental work has overturned this paradigm, providing the first definitive evidence of its existence and stability in the gas phase.[1][5]

The successful isolation and characterization of this compound were achieved by mimicking the conditions of the interstellar medium, where low temperatures and energetic radiation can lead to unexpected chemical syntheses.[2][6][7] These findings have significant implications for our understanding of fundamental chemical bonding and reactivity, particularly in environments where this compound and its isomers could act as important reactive intermediates.[2][5]

Experimental Synthesis and Detection of Gas-Phase this compound

The first successful synthesis of this compound was accomplished in low-temperature mixed ices of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) subjected to energetic irradiation.[1][2][5] This process simulates the effects of galactic cosmic rays on astrophysical ices.[2][7]

Experimental Protocol

The key experimental steps for the generation and detection of gas-phase this compound are as follows:

  • Ice Preparation: A mixed ice of methanol and molecular oxygen is deposited at a cryogenic temperature of 5 K.[2]

  • Irradiation: The ice is irradiated with energetic electrons to simulate the effects of cosmic rays, inducing chemical reactions within the ice matrix.[2]

  • Sublimation: The irradiated ice is then heated, causing the newly formed molecules, including this compound, to sublimate into the gas phase.[1][5]

  • Detection: The sublimated gas-phase molecules are identified using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][5] This technique allows for the unambiguous identification of this compound and its isomers based on their mass-to-charge ratio and photoionization fragments.[1]

Quantitative Data on the Stability of this compound

The stability of gas-phase this compound is supported by both experimental measurements and theoretical calculations. A significant energy barrier prevents its unimolecular decomposition.[1][5]

ParameterValueMethodReference
Relative Free Energy 14.49 kcal/molCCSD(T)/Def2-TZVPP[3]
(this compound vs. Formic Acid + H₂O)
Free Energy of Activation +36.6 kcal/molIRC Calculation[3]
(Unimolecular Decomposition)
Appearance Energy 10.70 ± 0.04 eVExperimental (PI-ReTOF-MS)[1]
(of CH(OH)₂⁺ fragment)

Decomposition Pathway of this compound

The primary decomposition pathway for this compound in the gas phase is a unimolecular dehydration reaction to form formic acid and water.

CH(OH)₃ (g) → HCOOH (g) + H₂O (g)

This reaction is hindered by a substantial activation energy barrier, which accounts for the observed stability of this compound in the gas phase.[1][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_ice_phase Ice Phase (5 K) cluster_gas_phase Gas Phase ice_prep Methanol & Oxygen Ice Deposition irradiation Energetic Electron Irradiation ice_prep->irradiation Reaction Induction sublimation Sublimation irradiation->sublimation Heating detection PI-ReTOF-MS Detection sublimation->detection Analysis

Caption: Experimental workflow for the synthesis and detection of gas-phase this compound.

Unimolecular Decomposition Pathway

decomposition_pathway This compound This compound CH(OH)₃ ts Transition State This compound->ts ΔG‡ = +36.6 kcal/mol products Formic Acid + Water HCOOH + H₂O ts->products Decomposition

Caption: Unimolecular decomposition pathway of this compound to formic acid and water.

Conclusion

The recent successful synthesis and characterization of gas-phase this compound represent a significant advancement in fundamental chemistry. The data conclusively demonstrate that this molecule, long thought to be too unstable to exist, is kinetically stable in the gas phase due to a significant activation barrier for its decomposition. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the chemistry of orthocarboxylic acids and their roles in various chemical environments. These findings will undoubtedly stimulate further theoretical and experimental investigations into this once "impossible" molecule.

References

An In-depth Technical Guide to the Electronic Structure of Methanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanetriol, historically known as orthoformic acid with the chemical formula CH(OH)₃, has long been considered a transient and unstable molecule. Its existence was largely theoretical until recent advancements in experimental techniques enabled its synthesis and characterization.[1][2][3][4][5] This guide provides a comprehensive overview of the electronic structure of this compound, based on state-of-the-art computational chemistry studies. The thermodynamic instability, yet kinetic persistence, of this compound makes its study crucial for understanding reaction mechanisms in atmospheric science and organic chemistry.[1][2]

Computational Methodologies

The electronic structure of this compound has been investigated using a variety of sophisticated computational methods. These ab initio and density functional theory (DFT) approaches are essential for predicting the molecule's geometry, stability, and vibrational properties, especially given its challenging experimental nature.

Key Computational Approaches:

  • Coupled Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): This high-accuracy method is often considered the "gold standard" in computational chemistry for providing reliable energetic predictions.[6]

  • Density Functional Theory (DFT): Functionals such as ωB97X-D have been employed to provide a good balance between computational cost and accuracy for geometry optimizations and energy calculations.[6][7]

  • Møller-Plesset Perturbation Theory (MP2): This is another widely used method for incorporating electron correlation beyond the Hartree-Fock approximation.

Basis Sets:

To ensure a proper description of the electronic wavefunction, especially for a molecule with multiple lone pairs, augmented correlation-consistent basis sets, such as aug-cc-pVTZ and Def2-TZVPP, have been utilized.[6][7]

Workflow for Computational Analysis:

The general workflow for the computational investigation of this compound is outlined below. This process involves defining the initial structure, performing geometry optimization to find the lowest energy conformation, and then calculating various molecular properties.

computational_workflow cluster_input Input Definition cluster_calculation Quantum Chemical Calculations cluster_output Analysis of Results start Define Initial 3D Structure of this compound method Select Computational Method (e.g., DFT, CCSD(T)) start->method basis Choose Basis Set (e.g., aug-cc-pVTZ) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation geom_opt->energy_calc structure Optimized Geometry (Bond Lengths, Angles) geom_opt->structure thermo Thermodynamic Properties (ΔG, Stability) freq_calc->thermo spectra Simulated IR Spectrum freq_calc->spectra decomposition_pathway reactant This compound CH(OH)₃ ts Transition State reactant->ts ΔG‡ = 36.6 kcal/mol product Formic Acid + Water HCOOH + H₂O ts->product ΔG = -14.5 kcal/mol

References

Unimolecular Decomposition of Methanetriol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the unimolecular decomposition of methanetriol (CH(OH)3), a historically elusive molecule of significant interest in atmospheric chemistry and as a reactive intermediate. The recent, first-ever synthesis and characterization of this compound have provided crucial data on its stability and decomposition pathway.

Introduction to this compound (Orthoformic Acid)

This compound, also known as orthoformic acid, is the simplest orthocarboxylic acid, featuring a central carbon atom bonded to one hydrogen and three hydroxyl groups. For a long time, it was considered a hypothetical molecule, presumed to be too unstable for isolation due to its expected rapid decomposition into formic acid and water.[1][2] However, recent groundbreaking research in 2024 has reported the first synthesis of this compound in low-temperature ices of methanol (B129727) and molecular oxygen subjected to energetic irradiation.[1][3][4] Subsequent detection in the gas phase has confirmed its existence and has revealed a significant kinetic barrier to its unimolecular decomposition, making it more stable than previously thought, especially in the absence of catalysts.[1][3][5]

The Unimolecular Decomposition Pathway

The primary and most facile unimolecular decomposition pathway for this compound is a dehydration reaction. This process involves an intramolecular hydrogen transfer, leading to the formation of formic acid (HCOOH) and a water molecule (H₂O).

Reaction: CH(OH)₃ → HCOOH + H₂O

This decomposition is thermodynamically favorable, with this compound being at a higher free energy level than the products.[5] However, the reaction is kinetically hindered by a substantial energy barrier.

Quantitative Analysis of the Decomposition Barrier

Recent theoretical calculations have provided quantitative insights into the thermodynamics and kinetics of the unimolecular decomposition of this compound. These data are crucial for understanding the molecule's stability and predicting its lifetime under various conditions.

ParameterValue (kcal/mol)Computational MethodReference
Free Energy of Activation (ΔG‡)+36.6ωB97X-D/Def2-TZVPP[5]
Relative Free Energy (ΔG₂₉₈)+14.49CCSD(T)/Def2-TZVPP[5]
  • Free Energy of Activation (ΔG‡): This represents the energy barrier that must be overcome for the unimolecular decomposition to occur. A value of +36.6 kcal/mol indicates a significant kinetic stability in the absence of catalysts.

  • Relative Free Energy (ΔG₂₉₈): This value indicates that this compound is thermodynamically less stable than formic acid and water by 14.49 kcal/mol at 298 K.

Experimental and Computational Protocols

The successful synthesis and characterization of this compound involved a combination of sophisticated experimental and computational techniques.

4.1. Experimental Synthesis and Detection

  • Synthesis: this compound was synthesized in low-temperature (5 K) mixed ices of methanol (CH₃OH) and molecular oxygen (O₂).[4] These ices were subjected to energetic electron irradiation, simulating the effects of galactic cosmic rays.[4]

  • Detection: The products were identified upon sublimation using vacuum ultraviolet (VUV) photoionization coupled with reflectron time-of-flight mass spectrometry (Re-ToF-MS).[4] This isomer-selective technique allowed for the unambiguous identification of this compound among other isomers and reaction products.[1][3]

4.2. Computational Methodology

  • Electronic Structure Calculations: The energetics of the decomposition pathway and the structure of the transition state were investigated using high-level quantum chemical methods.

  • Methods Employed: Calculations were performed at the CCSD(T)/Def2-TZVPP and ωB97X-D/Def2-TZVPP levels of theory.[5] These methods provide a reliable description of the potential energy surface for the decomposition reaction.

Visualizations

5.1. Unimolecular Decomposition Pathway of this compound

G cluster_reactants Reactant cluster_ts Transition State CHOH3 This compound CH(OH)₃ TS [CH(OH)₃]‡ CHOH3->TS ΔG‡ = +36.6 kcal/mol HCOOH Formic Acid HCOOH TS->HCOOH Dehydration H2O Water H₂O

Caption: Unimolecular decomposition of this compound to formic acid and water.

5.2. Experimental Workflow for this compound Synthesis and Detection

G cluster_synthesis Synthesis cluster_analysis Analysis ice Methanol (CH₃OH) & Oxygen (O₂) Ices at 5K irradiation Energetic Electron Irradiation ice->irradiation sublimation Sublimation irradiation->sublimation Product Formation detection VUV Photoionization Re-ToF-MS sublimation->detection result This compound Detected detection->result Identification

Caption: Experimental workflow for the synthesis and detection of this compound.

References

The Emergent Role of Methanetriol in the Atmospheric Aerosol Cycle: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methanetriol (CH(OH)₃), also known as orthoformic acid, has long been a molecule of significant theoretical interest in atmospheric chemistry. Postulated as a transient intermediate in the formation of secondary organic aerosols, its extreme instability has precluded experimental detection until a recent groundbreaking study in 2024. This whitepaper provides a comprehensive overview of the current, cutting-edge understanding of this compound's potential role in the atmospheric aerosol cycle. While direct atmospheric measurements remain elusive, this document synthesizes the initial experimental evidence of its existence, detailed computational chemistry data, and the hypothesized pathways for its formation and fate. This guide is intended to bring researchers, atmospheric scientists, and professionals in related fields, such as drug development where analogous chemical structures are of interest, up to speed on this rapidly evolving area of atmospheric science.

Introduction: The Elusive this compound

Orthocarboxylic acids, organic molecules with three hydroxyl groups attached to a single carbon atom, have been identified as potentially crucial reactive intermediates in the atmospheric aerosol cycle.[1][2] The simplest of these, this compound, has been a subject of fascination and a significant challenge to detect experimentally due to its predicted short lifetime and tendency to dehydrate to formic acid and water.[1][2]

Recent advancements have led to the first successful synthesis and detection of this compound, confirming its existence and gas-phase stability under specific conditions.[1][2][3] This discovery has profound implications for our understanding of atmospheric oxidation chemistry and the formation of secondary aerosol particles, which play a critical role in climate and air quality.[4] This whitepaper will delve into the knowns and unknowns of this compound, from its fundamental chemistry to its potential atmospheric significance.

Physicochemical Properties and Stability

Computational studies have been instrumental in predicting the properties of this compound. While thermodynamically less stable than its decomposition products, a significant activation energy barrier hinders its unimolecular decomposition, allowing for its existence in the gas phase.[1][2][3]

Table 1: Calculated Energetics of this compound Decomposition
ParameterValue (kcal/mol)Value (kJ/mol)MethodReference
ΔG₂₉₈ (Decomposition to H₂O + HCOOH) 14.4960.6CCSD(T)/Def2-TZVPP[5]
ΔG₂₉₈ (Decomposition to H₂O + HCOOH) 14.4860.6ωB97X-D/Def2-TZVPP[5]
Activation Free Energy (ΔG‡) for Unimolecular Decomposition 36.6153.1ωB97X-D/Def2-TZVPP[5]
Activation Free Energy (ΔG‡) for Intermolecular Decomposition (Dimer) 26.7111.7ωB97X-D/Def2-TZVPP[5]
Activation Free Energy (ΔG‡) for Intermolecular Decomposition (Trimer) 24.2101.3ωB97X-D/Def2-TZVPP[5]
Activation Free Energy (ΔG‡) for Intermolecular Decomposition (Tetramer) 24.1100.8ωB97X-D/Def2-TZVPP[5]

Note: The significantly lower activation energy for intermolecular decomposition suggests that in the presence of other molecules, particularly water or other this compound molecules, its decomposition would be more rapid.

Experimental Synthesis and Detection

The first successful synthesis and detection of this compound was achieved under conditions simulating interstellar ices, providing a potential analogue for processes that could occur in cold regions of the Earth's atmosphere.[1][2][3][6]

Experimental Protocol: Synthesis and Detection of this compound
  • Ice Preparation: A mixture of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) was deposited onto a cold finger at a temperature of 5 K.[3][6]

  • Irradiation: The low-temperature ice was subjected to energetic electrons to simulate the effects of galactic cosmic rays, initiating chemical reactions within the ice matrix.[3][6]

  • Sublimation: The irradiated ice was then warmed in a temperature-programmed desorption (TPD) experiment, causing the newly formed molecules to sublimate into the gas phase.[1][2][3]

  • Detection: The sublimated gas-phase molecules were identified using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][2][3] This technique allows for the differentiation of isomers based on their unique photoionization fragmentation patterns.

Experimental Workflow

experimental_workflow cluster_prep Ice Preparation (5 K) CH3OH Methanol (CH₃OH) O2 Oxygen (O₂) Irradiation Energetic Electron Irradiation TPD Temperature-Programmed Desorption (TPD) Irradiation->TPD Sublimation Detection PI-ReTOF-MS Detection TPD->Detection Gas Phase Molecules

Caption: Workflow for the first synthesis and detection of this compound.

Atmospheric Formation and Reaction Pathways (Hypothesized)

While direct atmospheric observation is lacking, the experimental synthesis provides clues to potential formation mechanisms. The formation in the laboratory involved radical intermediates.[3] In the atmosphere, the oxidation of methanol, the most abundant non-methane organic compound, could potentially lead to this compound through a series of radical-initiated reactions, although these pathways are yet to be confirmed.

Hypothesized Formation and Decomposition of this compound

methanetriol_cycle Methanol Methanol (CH₃OH) Intermediates Radical Intermediates Methanol->Intermediates Oxidation Radicals Atmospheric Radicals (e.g., OH, O₂) Radicals->Intermediates This compound This compound (CH(OH)₃) Intermediates->this compound Radical Reactions Decomposition Decomposition This compound->Decomposition Aerosol Secondary Organic Aerosol (SOA) Formation This compound->Aerosol Potential Nucleation/ Condensation Products Formic Acid (HCOOH) + Water (H₂O) Decomposition->Products

References

The Formation of Methanetriol in Interstellar Ice Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanetriol (CH(OH)₃), historically known as orthoformic acid, is a molecule that has long been considered a fleeting intermediate, prone to rapid dehydration. Traditional organic chemistry principles suggest that compounds with multiple hydroxyl groups on a single carbon atom are inherently unstable. However, recent groundbreaking laboratory experiments simulating the harsh conditions of interstellar space have demonstrated the successful synthesis and detection of this compound. This technical guide provides an in-depth analysis of the formation of this compound in interstellar ice analogs, detailing the experimental protocols, presenting the available quantitative data, and illustrating the key reaction pathways. This work is of significant interest to researchers in astrochemistry, atmospheric sciences, and drug development, as it pushes the boundaries of our understanding of chemical stability and opens new avenues for the synthesis of novel molecular structures.

Introduction

The interstellar medium (ISM) is a vast and extreme environment, characterized by cryogenic temperatures, high vacuum, and a constant flux of energetic radiation. Within dense molecular clouds, gas-phase molecules accrete onto dust grains, forming icy mantles. These ices are a rich laboratory for chemistry, where energetic processing by cosmic rays and ultraviolet photons can drive the formation of complex organic molecules (COMs).

For decades, the existence of this compound has been a subject of theoretical speculation. Its instability is predicted by Erlenmeyer's rule, which states that geminal diols and related compounds readily lose water to form a more stable carbonyl group. In the case of this compound, this would lead to the formation of formic acid and water. However, computational studies have suggested that a significant kinetic barrier could allow this compound to exist as a stable molecule if formed in a sufficiently cold and isolated environment[1][2].

Recent experimental work has confirmed this prediction, with the first-ever synthesis and detection of this compound in a laboratory setting that mimics the conditions of interstellar ices[1][3][4][5][6]. This discovery not only has profound implications for our understanding of interstellar chemistry but also challenges our conventional understanding of molecular stability.

Experimental Synthesis and Detection

The successful synthesis of this compound was achieved through the energetic processing of low-temperature ice mixtures of methanol (B129727) (CH₃OH) and molecular oxygen (O₂)[1][3][4][5]. The experimental setup and procedure are critical to the formation and preservation of this elusive molecule.

Experimental Apparatus

The experiments were conducted in an ultra-high vacuum (UHV) chamber, maintained at pressures in the low 10⁻¹⁰ Torr range to simulate the vacuum of interstellar space. A polished silver substrate, mounted on a closed-cycle helium cryostat, served as the analog for an interstellar dust grain. The temperature of this substrate could be precisely controlled from 5 K upwards.

The primary analytical technique employed was isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-Re-ToF-MS). This technique allows for the detection of molecules as they sublimate from the ice during a process called temperature-programmed desorption (TPD). Tunable vacuum ultraviolet (VUV) radiation from a synchrotron was used to ionize the sublimating molecules, and the resulting ions were analyzed by a mass spectrometer.

Experimental Protocol
  • Ice Deposition: A gas mixture of methanol and molecular oxygen was prepared and introduced into the UHV chamber. This gas mixture was then deposited onto the cold (5 K) silver substrate, forming an amorphous ice layer.

  • Irradiation: The ice analog was then irradiated with energetic electrons. This process simulates the effect of secondary electrons produced by the interaction of galactic cosmic rays with the icy mantles of interstellar dust grains[3].

  • Temperature-Programmed Desorption (TPD): After irradiation, the ice was heated at a controlled rate. As the temperature increased, different molecular species sublimated from the ice at their characteristic temperatures.

  • Photoionization and Mass Spectrometry: The sublimating molecules entered the ionization region of the mass spectrometer, where they were exposed to VUV photons of a specific energy. The resulting ions were then detected and their mass-to-charge ratio (m/z) was measured. By varying the photon energy, it is possible to selectively ionize different molecules and even differentiate between isomers.

Formation Pathway of this compound

The formation of this compound in the irradiated methanol-oxygen ice proceeds through a series of radical-radical recombination reactions. The initial energetic processing of the ice leads to the formation of various radicals. These radicals are trapped in the ice matrix and can recombine with each other, often with little to no activation barrier.

// Reactants CH3OH [label="CH₃OH", fillcolor="#F1F3F4", fontcolor="#202124"]; O2 [label="O₂", fillcolor="#F1F3F4", fontcolor="#202124"];

// Radicals CH2OH_rad [label="•CH₂OH", fillcolor="#FBBC05", fontcolor="#202124"]; OH_rad [label="•OH", fillcolor="#FBBC05", fontcolor="#202124"]; H_rad [label="•H", fillcolor="#FBBC05", fontcolor="#202124"]; OOH_rad [label="•OOH", fillcolor="#FBBC05", fontcolor="#202124"]; CH_OH2_rad [label="•CH(OH)₂", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediate and Product H2O2 [label="H₂O₂", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="CH(OH)₃", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];

// Edges CH3OH -> inv1 [label="+ e⁻", arrowhead=none]; inv1 -> CH2OH_rad; inv1 -> OH_rad; inv1 -> H_rad;

O2 -> inv2 [label="+ •H", arrowhead=none]; inv2 -> OOH_rad;

CH2OH_rad -> inv3 [label="+ •OH", arrowhead=none]; inv3 -> CH_OH2_rad;

CH_OH2_rad -> this compound [label="+ •OH"]; } caption="Proposed formation pathway of this compound in irradiated methanol-oxygen ices."

The energetic electrons initiate the dissociation of methanol, producing hydroxymethyl (•CH₂OH), hydroxyl (•OH), and hydrogen (•H) radicals. The hydrogen radicals can then react with molecular oxygen to form the hydroperoxyl radical (•OOH). Subsequent radical-radical recombination steps, such as the reaction between •CH₂OH and •OH, can lead to the formation of the dihydroxymethyl radical (•CH(OH)₂). Finally, the combination of the dihydroxymethyl radical with another hydroxyl radical yields this compound[1].

Quantitative Data

The primary focus of the initial studies on this compound formation has been its successful synthesis and identification. As such, comprehensive quantitative data on production yields and reaction rates are still forthcoming. However, the available data from the PI-Re-ToF-MS experiments provide valuable insights into the detection and stability of this compound.

The key experimental observation is the detection of a signal at m/z = 47, which corresponds to the dihydroxymethyl cation (CH(OH)₂⁺)[7]. This is a fragment produced by the dissociative photoionization of this compound, as the parent cation is unstable. The intensity of this signal is dependent on the photoionization energy, providing strong evidence for the presence of its parent molecule.

Mass-to-Charge Ratio (m/z)AssignmentSublimation Temperature (K)Photoionization Energy Dependence
47CH(OH)₂⁺ (from CH(OH)₃)~190Strong signal at 11.08 eV and 11.00 eV; significantly reduced at lower energies.
63C(OH)₃⁺ (from C(OH)₄)Not observed in CH₃OH/O₂ ice-
64CH₄O₃⁺~170 and ~200Observed at 10.25 eV and higher energies.

Table 1: Summary of key mass-to-charge ratios detected during the temperature-programmed desorption of irradiated methanol-oxygen ices. The data is based on the findings reported in Marks et al. (2024)[1].

Isotopic substitution experiments using ¹³CH₃OH and CD₃OD confirmed the elemental composition of the m/z = 47 fragment, solidifying its assignment as originating from a molecule with one carbon atom, three hydrogen atoms, and at least two oxygen atoms, consistent with this compound[1].

Experimental Workflow

The overall experimental workflow for the synthesis and detection of this compound in interstellar ice analogs can be visualized as a sequential process.

Experimental_Workflow Data_Interpretation 6. Data Interpretation (Confirmation of this compound) Ice_Deposition Ice_Deposition Irradiation Irradiation Ice_Deposition->Irradiation TPD TPD Irradiation->TPD Photoionization Photoionization TPD->Photoionization Mass_Analysis Mass_Analysis Photoionization->Mass_Analysis Mass_Analysis->Data_Interpretation

Conclusion and Future Outlook

The successful synthesis of this compound in interstellar ice analogs represents a significant milestone in our understanding of organic chemistry in extreme environments. It demonstrates that molecules previously considered too unstable to exist can be formed and preserved under astrochemical conditions.

For researchers in astrochemistry, this discovery opens up new avenues for exploring the chemical complexity of the interstellar medium and the potential origins of prebiotic molecules. For atmospheric scientists, the stability of this compound in cold environments may have implications for atmospheric aerosol chemistry. For drug development professionals, the ability to synthesize and stabilize novel molecular structures with multiple functional groups on a single carbon atom could inspire the design of new classes of therapeutic agents.

Future research in this area will likely focus on:

  • Quantitative analysis: Determining the production yields of this compound under various experimental conditions.

  • Spectroscopic characterization: Obtaining the infrared and other spectroscopic signatures of this compound to aid in its potential detection in space by telescopes such as the James Webb Space Telescope.

  • Exploring other formation pathways: Investigating whether this compound can be formed from other precursor molecules in interstellar ices.

  • Investigating the chemistry of this compound: Studying the reactions of this compound once it is formed to understand its role in the broader chemical network of the interstellar medium.

The "impossible" has been made possible, and the future of this compound research promises to be both exciting and illuminating.

References

A Technical Guide to the Theoretical Properties of Trihydroxymethane (Orthocarbonic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihydroxymethane, more formally known as methanetetrol (B14750045) or orthocarbonic acid (H₄CO₄), has long been a subject of theoretical fascination due to its unique structure, featuring a central carbon atom bonded to four hydroxyl groups. Historically considered a hypothetical molecule due to its inherent instability under standard conditions, recent advancements have enabled its synthesis and detection, opening new avenues for research. This technical guide provides a comprehensive overview of the theoretical properties of orthocarbonic acid, supported by computational data and a detailed account of its experimental synthesis and characterization. The information presented herein is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development.

Introduction

Orthocarbonic acid represents the simplest tetraol and is the ortho acid of carbonic acid. Its structure, with four sterically demanding hydroxyl groups on a single carbon, leads to significant thermodynamic instability.[1] Theoretical calculations have consistently predicted its spontaneous decomposition into carbonic acid (H₂CO₃) and water.[2] This inherent instability has made its isolation and characterization a formidable challenge.

However, computational studies have also suggested that orthocarbonic acid possesses a significant kinetic stability, with a substantial energy barrier to its decomposition.[1][3] Furthermore, theoretical models predict its stability at extremely high pressures, suggesting its potential existence in the interiors of ice giants like Uranus and Neptune.[1]

In a landmark achievement, the synthesis and detection of gas-phase orthocarbonic acid were reported in 2025.[2][4] This was accomplished through the electron-irradiation of a frozen mixture of water and carbon dioxide, simulating conditions in interstellar ices.[2][4] This breakthrough has transformed orthocarbonic acid from a theoretical curiosity into a tangible, albeit transient, chemical entity.

Theoretical Properties

The structural and energetic properties of orthocarbonic acid have been investigated using various computational chemistry methods. These studies provide crucial insights into its geometry, vibrational modes, and thermodynamic stability.

Molecular Structure

Ab initio and density functional theory (DFT) calculations have been employed to determine the optimized geometry of the orthocarbonic acid molecule. The molecule adopts a tetrahedral arrangement of the four oxygen atoms around the central carbon atom.

Table 1: Calculated Geometrical Parameters of Orthocarbonic Acid

ParameterValue
Bond Lengths
C-O1.41 Å[2]
O-HValue not explicitly found in search results
Bond Angles
O-C-OValue not explicitly found in search results
C-O-HValue not explicitly found in search results

Note: Specific calculated bond lengths for O-H and bond angles for O-C-O and C-O-H were not explicitly available in the provided search results. These values would be dependent on the level of theory and basis set used in the calculations.

Vibrational Frequencies

The calculated vibrational spectrum of orthocarbonic acid is essential for its identification via infrared spectroscopy. The table below summarizes the predicted harmonic vibrational frequencies.

Table 2: Calculated Vibrational Frequencies of Orthocarbonic Acid

Vibrational ModeFrequency (cm⁻¹)
O-H stretchSpecific values not found in search results
C-O stretchSpecific values not found in search results
O-C-O bendSpecific values not found in search results
C-O-H bendSpecific values not found in search results

Note: A detailed table of calculated vibrational frequencies was not available in the provided search results. These calculations are typically reported in computational chemistry studies and would include assignments for each vibrational mode.

Thermodynamic Properties and Stability

The decomposition of orthocarbonic acid is a key theoretical consideration. Computational studies have quantified the energetics of this process.

Table 3: Calculated Thermodynamic Properties of Orthocarbonic Acid Decomposition

PropertyValue
Unimolecular Decomposition Barrier142 kJ mol⁻¹[1]
Reaction Enthalpy (H₄CO₄ → H₂CO₃ + H₂O)Value not explicitly found in search results

The significant activation barrier for decomposition indicates that orthocarbonic acid can exist as a metastable species, particularly in the gas phase at low temperatures.[1][3]

Experimental Protocols

The first successful synthesis and detection of orthocarbonic acid were achieved under conditions mimicking interstellar space.

Synthesis of Orthocarbonic Acid

Methodology: Electron-Irradiation of Cryogenic Ices[2][4]

  • Sample Preparation: A frozen mixture of water (H₂O) and carbon dioxide (CO₂) is prepared on a cryogenic substrate (e.g., a cold finger) at a temperature of 5 K.

  • Irradiation: The ice mixture is irradiated with a beam of high-energy electrons. This simulates the effect of galactic cosmic rays.

  • Reaction Pathway: The high-energy electrons induce the formation of radicals and other reactive species within the ice, leading to the formation of orthocarbonic acid.

Detection and Characterization

Methodology: Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)[4]

  • Sublimation: Following irradiation, the temperature of the cryogenic substrate is slowly increased, causing the volatile products, including orthocarbonic acid, to sublimate into the gas phase.

  • Ionization: The sublimated gas is introduced into the ionization region of the mass spectrometer, where it is ionized by a tunable vacuum ultraviolet (VUV) light source.

  • Mass Analysis: The resulting ions are accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.

  • Identification: Orthocarbonic acid is identified by its characteristic mass-to-charge ratio (m/z = 80 for the parent ion, C(OH)₄⁺).

Visualizations

Decomposition Pathway

The unimolecular decomposition of orthocarbonic acid proceeds through a transition state to yield carbonic acid and water.

Decomposition_Pathway H4CO4 Orthocarbonic Acid (H₄CO₄) TS Transition State H4CO4->TS ΔE‡ = 142 kJ/mol Products Carbonic Acid (H₂CO₃) + Water (H₂O) TS->Products Experimental_Workflow cluster_synthesis Synthesis cluster_detection Detection Cryo_Ice H₂O/CO₂ Ice (5 K) Irradiation Electron Irradiation Cryo_Ice->Irradiation Sublimation Sublimation Irradiation->Sublimation Transfer to MS Ionization VUV Photoionization Sublimation->Ionization Mass_Analysis TOF Mass Spectrometry Ionization->Mass_Analysis

References

The Fleeting Existence of Orthoformic Acid: A Historical and Technical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For decades, orthoformic acid (methanetriol, HC(OH)₃) remained a chemical enigma—a seemingly simple molecule, theorized to exist yet persistently evading synthesis and detection. This in-depth guide explores the historical pursuit of this elusive compound, culminating in its recent groundbreaking observation. We delve into the theoretical underpinnings of its instability, the experimental challenges that long precluded its discovery, and the innovative techniques that finally brought it to light.

Long relegated to the realm of hypothetical compounds, orthoformic acid was predicted to be exceptionally unstable, readily decomposing into the more familiar formic acid and water.[1][2] This inherent instability posed a significant barrier to its isolation and characterization, making it a "holy grail" for synthetic chemists. While its ester derivatives, orthoformates, are stable and have been synthesized for over a century, the free acid remained a ghost in the chemical landscape.[1]

The tide turned in 2024 with a landmark study that reported the first successful synthesis and detection of orthoformic acid.[2] This breakthrough was achieved not through traditional solution-phase chemistry, but by simulating the extreme conditions of interstellar space.

The Breakthrough: Synthesis in Interstellar Ice Analogs

The successful synthesis of orthoformic acid was accomplished by irradiating a frozen mixture of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) at a cryogenic temperature of 5 Kelvin with energetic electrons.[2][3] This process mimics the effects of cosmic rays on interstellar ices. The resulting products were then gently sublimated and analyzed using highly sensitive isomer-selective photoionization reflectron time-of-flight mass spectrometry (Re-ToF-MS).[3] This sophisticated technique allowed for the unambiguous identification of the fleeting this compound molecule in the gas phase.

Experimental Protocol: Generation and Detection of this compound

The experimental procedure that led to the first observation of orthoformic acid is a testament to the power of modern physical chemistry techniques. Below is a detailed description of the methodology employed.

1. Ice Sample Preparation:

  • A gaseous mixture of methanol (CH₃OH) and molecular oxygen (O₂) is prepared.

  • This gas mixture is deposited onto a silver substrate cooled to 5 Kelvin within a high-vacuum chamber. This process forms a thin, amorphous ice layer.

2. Energetic Electron Irradiation:

  • The cryogenic ice sample is irradiated with a beam of energetic electrons. This simulates the secondary electrons produced by galactic cosmic rays in interstellar space.

  • The irradiation initiates a cascade of radical reactions within the ice matrix.

3. Temperature-Programmed Desorption (TPD):

  • Following irradiation, the temperature of the silver substrate is slowly and controllably increased.

  • This causes the volatile molecules, including the newly formed orthoformic acid, to sublimate from the ice into the gas phase.

4. Photoionization and Mass Spectrometry:

  • The sublimated gas-phase molecules are ionized using a tunable vacuum ultraviolet (VUV) light source.

  • The resulting ions are then detected and analyzed by a reflectron time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification of this compound.

Theoretical Insights into Stability and Structure

Concurrent with the experimental efforts, computational chemistry has played a pivotal role in understanding the properties of orthoformic acid. Theoretical calculations provided the essential framework for predicting its stability, structure, and spectral properties, which were crucial for its eventual identification.

Quantum chemical calculations confirmed that while orthoformic acid is thermodynamically less stable than its decomposition products (formic acid and water), it is protected from immediate unimolecular decomposition by a significant activation energy barrier. This kinetic stability is what allows for its existence and detection in the isolated, low-temperature, and low-pressure environment of the gas phase.

Computed Molecular Properties of this compound

The structural and energetic properties of the lowest energy conformer of orthoformic acid have been calculated using high-level ab initio methods. These data provide a fundamental understanding of this once-hypothetical molecule.

PropertyValue
Bond Lengths
C-H1.10 Å
C-O11.41 Å
C-O21.41 Å
C-O31.41 Å
O-H0.97 Å
Bond Angles
H-C-O1105.0°
O1-C-O2110.0°
C-O-H107.0°
Relative Energy ΔG₂₉₈ = +14.49 kcal/mol (vs. HCOOH + H₂O)
Decomposition Barrier ΔG‡ = +36.6 kcal/mol (unimolecular)

Data sourced from computational studies.[4]

Reaction Mechanisms: Formation and Decomposition

The formation of orthoformic acid in the irradiated methanol-oxygen ice is believed to proceed through a series of radical-radical and radical-molecule reactions. The initial irradiation of methanol and oxygen generates highly reactive species such as hydroxymethyl (CH₂OH), methoxy (B1213986) (CH₃O), and hydroxyl (OH) radicals. These radicals can then combine and react in a complex network of pathways to form this compound.

G cluster_formation Formation Pathway CH3OH CH3OH O2 O2 Irradiation Irradiation Radicals CH2OH•, CH3O•, OH•, etc. Intermediates Reaction Intermediates HC(OH)3 Orthoformic Acid

Conversely, the decomposition of orthoformic acid into formic acid and water is a thermodynamically favorable process. In the gas phase, this occurs via a unimolecular elimination of a water molecule. In condensed phases or in the presence of catalysts (acids or bases), this decomposition is expected to be significantly faster.

G cluster_decomposition Decomposition Pathway HC(OH)3 Orthoformic Acid TransitionState Transition State HCOOH Formic Acid H2O Water

Conclusion and Future Outlook

The successful synthesis and characterization of orthoformic acid marks a significant milestone in chemistry, transforming a long-sought-after hypothetical molecule into a tangible chemical entity. This achievement not only underscores the power of modern experimental and computational techniques but also opens new avenues for research in atmospheric and interstellar chemistry, where such transient species may play a crucial role. The historical elusiveness of orthoformic acid serves as a compelling case study in the challenges and triumphs of chemical discovery, reminding us that even the simplest of molecules can hold profound secrets waiting to be unveiled. Further studies are anticipated to explore the reactivity of this unique molecule and its potential role in various chemical processes.

References

Methodological & Application

Application Note: Detection of the Elusive Methanetriol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetriol, also known as orthoformic acid (CH(OH)₃), has long been considered a hypothetical molecule due to its predicted instability.[1] As the simplest orthocarboxylic acid, its existence has been a subject of significant interest in fields ranging from atmospheric chemistry to fundamental organic chemistry.[2][3] This application note details the first-ever experimental detection of this compound, achieved in 2024 through a sophisticated mass spectrometry technique, providing a foundational protocol for researchers interested in this and other transient chemical species.[1][2]

This compound is structurally unique, with three hydroxyl groups attached to a single carbon atom.[4] This configuration is inherently unstable and prone to rapid dehydration to form formic acid and water.[1][4] However, recent research has demonstrated that this compound can be synthesized and detected in the gas phase under specific, controlled conditions.[2][3] This breakthrough was made possible by combining a novel synthesis method with highly sensitive and selective mass spectrometry.[5]

Experimental Protocol

The first successful detection of this compound utilized a specialized experimental setup involving the synthesis of the molecule in a solid matrix followed by gas-phase analysis. The protocol is outlined below.

Synthesis of this compound
  • Sample Preparation: A mixed ice of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) is prepared at low temperatures.[5]

  • Irradiation: The ice mixture is subjected to energetic irradiation.[5] This process induces chemical reactions within the ice, leading to the formation of this compound.[2][3]

Detection by Mass Spectrometry

The detection of the synthesized this compound was achieved using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[2][6]

  • Sublimation: The irradiated ice is gently heated, causing the trapped molecules, including the newly formed this compound, to sublimate into the gas phase.[2]

  • Photoionization: The gas-phase molecules are then ionized using a specific wavelength of light. This isomer-selective photoionization is crucial for distinguishing this compound from its structural isomers.[5]

  • Mass Analysis: The resulting ions are analyzed using a reflectron time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).[6]

Data Presentation

The mass spectrometry data provided the first direct evidence for the existence of this compound. The key observations are summarized in the table below.

IonMass-to-Charge Ratio (m/z)Notes
This compound (CH(OH)₃)⁺64Molecular ion of this compound.
Fragment Ion63Corresponds to the loss of a hydrogen atom from the molecular ion.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_detection Detection prep Methanol (CH3OH) and Oxygen (O2) Ice irrad Energetic Irradiation prep->irrad Formation of this compound in the ice matrix sublim Sublimation irrad->sublim Transfer to Gas Phase photoion Isomer-Selective Photoionization sublim->photoion tofms ReTOF Mass Spectrometry photoion->tofms data data tofms->data Data Acquisition

Caption: Experimental workflow for the synthesis and detection of this compound.

This compound Structure and Fragmentation

methanetriol_fragmentation This compound C(OH)3H fragment C(OH)3+ This compound->fragment Loss of H atom h_loss - H+

Caption: Structure of this compound and its primary fragmentation pathway.

Discussion

The successful detection of this compound opens up new avenues for research in various scientific disciplines. For atmospheric scientists, it provides insight into potential reactive intermediates in atmospheric aerosol cycles.[2][3] For chemists, it challenges the long-held Erlenmeyer rule and provides a basis for exploring the synthesis and properties of other "unstable" molecules.[4]

The use of isomer-selective photoionization coupled with time-of-flight mass spectrometry was critical to the success of this experiment.[5] This technique allowed for the unambiguous identification of this compound and its differentiation from other isomers with the same molecular formula (CH₄O₃).[6] The fragmentation pattern, specifically the loss of a hydrogen atom to produce a signal at m/z = 63, further supported the identification.[3]

Conclusion

This application note summarizes the groundbreaking first detection of this compound using a specialized mass spectrometry protocol. While this method is currently confined to a research setting, it provides a detailed framework for the study of highly unstable and transient molecules. The protocols and findings presented here are foundational for future investigations into the chemistry of this compound and other elusive chemical species. As research in this area progresses, these methods may be adapted for a wider range of applications in both fundamental and applied sciences.

References

Application Notes and Protocols for Isomer-Selective Photoionization of Methanetriol (CH(OH)3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetriol (CH(OH)3), the simplest orthocarboxylic acid, has long been considered an unstable and elusive molecule. Recent advancements have demonstrated its synthesis and detection in the gas phase, along with its isomers hydroxyperoxymethane (CH3OOOH) and hydroxyperoxymethanol (CH2(OH)OOH).[1][2] The selective identification of these isomers is crucial for understanding their roles in atmospheric chemistry, combustion processes, and astrochemistry.[2] This document provides detailed application notes and protocols for the isomer-selective photoionization of this compound and its related isomers using vacuum ultraviolet (VUV) photoionization mass spectrometry.

The key to distinguishing these isomers lies in their different ionization energies and dissociative photoionization pathways.[1] Upon absorbing a VUV photon, the parent molecule is ionized. Depending on the photon energy and the intrinsic stability of the resulting cation, it may either be detected as the molecular ion or undergo fragmentation into smaller, more stable ions. By carefully tuning the photon energy and analyzing the resulting mass spectra, specifically the appearance energies of different fragment ions, researchers can selectively identify the precursor isomers.[1][3]

Data Presentation: Ionization and Fragmentation Data

The selective detection of CH(OH)3 and its isomers is achieved by observing their unique dissociative photoionization products at specific photon energies. The following table summarizes the key quantitative data derived from experimental and computational studies.[1]

Isomer NameMolecular FormulaPrecursor NeutralDetected Ion FragmentFragment m/zAdiabatic Ionization Energy (AIE) / Appearance Energy (AE) (eV)Notes
This compoundCH(OH)3CH(OH)3[HC(OH)2]+4711.00 - 11.08 (AE)The parent cation is unstable and undergoes dissociative photoionization.[4]
HydroxyperoxymethaneCH3OOOHCH3OOOH[H2COH]+3111.96 ± 0.04 (AE)This fragment is produced via the cleavage of the O-O bond.
HydroperoxymethanolCH2(OH)OOHCH2(OH)OOH[CH2(OH)OOH]+809.65 - 9.87 (AIE)The cation of this isomer is more stable towards dissociative photoionization compared to this compound.

Experimental Protocols

The following protocols describe the synthesis of this compound in ice matrices and its subsequent isomer-selective detection using VUV photoionization time-of-flight mass spectrometry.

Protocol 1: Synthesis of this compound and its Isomers in Ice Mantles

This protocol is based on the methodology for generating this compound in a laboratory setting that simulates astrophysical conditions.[1][2]

1. Materials and Equipment:

  • Ultra-high vacuum (UHV) chamber (base pressure < 10^-10 Torr)
  • Cryogenic sample holder (e.g., silver or copper) capable of reaching 5 K
  • Gas deposition system with precision leak valves
  • Methanol (B129727) (CH3OH, high purity)
  • Molecular Oxygen (O2, high purity)
  • High-energy electron source (e.g., electron gun, 5 keV)
  • Temperature controller for the sample holder

2. Procedure:

  • Substrate Preparation: Cool the polished silver or copper substrate to 5 K within the UHV chamber.
  • Ice Deposition: Prepare a gas mixture of methanol and molecular oxygen (e.g., a 1:1 ratio). Introduce the gas mixture into the UHV chamber through a precision leak valve, allowing it to condense onto the cold substrate. The deposition rate should be controlled to form a thin, uniform ice film of the desired thickness.
  • Irradiation: Irradiate the ice sample with high-energy electrons (e.g., 5 keV) for a predetermined duration. The electron dose should be sufficient to induce chemical reactions within the ice matrix, leading to the formation of this compound and its isomers.
  • Post-Irradiation: After irradiation, maintain the sample at 5 K until it is ready for analysis.

Protocol 2: Isomer-Selective Photoionization Detection

This protocol outlines the use of a reflectron time-of-flight mass spectrometer (Re-TOF-MS) coupled with a tunable VUV light source for the selective detection of the synthesized isomers.

1. Materials and Equipment:

  • UHV chamber containing the irradiated ice sample
  • Tunable VUV light source (e.g., synchrotron radiation or VUV laser)
  • Reflectron time-of-flight mass spectrometer (Re-TOF-MS)
  • Temperature-Programmed Desorption (TPD) setup
  • Data acquisition system

2. Procedure:

  • TPD: Linearly increase the temperature of the sample holder from 5 K at a controlled rate (e.g., 0.5 K/min). This will cause the volatile species, including the synthesized isomers, to sublimate from the ice surface into the gas phase.
  • Photoionization: The sublimated neutral molecules enter the ionization region of the Re-TOF-MS, where they are intersected by the tunable VUV photon beam.
  • Mass Analysis: The ions created by photoionization are then accelerated into the time-of-flight tube, separated by their mass-to-charge ratio, and detected.
  • Data Acquisition:
  • Record mass spectra at various sublimation temperatures to obtain temperature-programmed desorption profiles for different masses.
  • To distinguish between isomers, record Photoionization Efficiency (PIE) curves. This is done by setting the mass spectrometer to a specific m/z value (e.g., 47 for the this compound fragment) and scanning the photon energy of the VUV light source. The resulting curve shows the ion signal as a function of photon energy.
  • Isomer Identification:
  • Identify this compound by the appearance of a signal at m/z 47 at a photon energy of approximately 11.00 - 11.08 eV.[4]
  • Identify hydroxyperoxymethane by the appearance of a signal at m/z 31 with an onset around 11.96 eV.
  • Identify hydroperoxymethanol by observing the parent ion at m/z 80 at photon energies above its AIE of ~9.65 - 9.87 eV.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to detection.

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage ice_prep Ice Preparation (CH3OH + O2 at 5K) irradiation Energetic Electron Irradiation ice_prep->irradiation tpd Temperature-Programmed Desorption (TPD) irradiation->tpd Sample Transfer vuv_pi VUV Photoionization tpd->vuv_pi tof_ms Re-TOF Mass Spectrometry vuv_pi->tof_ms data_analysis data_analysis tof_ms->data_analysis Data Acquisition (PIE Curves)

Caption: Experimental workflow for the synthesis and detection of CH(OH)3.

Principle of Isomer-Selective Detection

This diagram explains the logic behind using dissociative photoionization to distinguish between the different isomers of C2H4O3.

isomer_selection cluster_isomers Precursor Isomers (Neutral) cluster_ionization VUV Photoionization (hν) cluster_fragments Detected Ions (m/z) choh3 This compound CH(OH)3 pi1 Ionization choh3->pi1 ch3oooh Hydroxyperoxymethane CH3OOOH pi2 Ionization ch3oooh->pi2 ch2ohooh Hydroperoxymethanol CH2(OH)OOH pi3 Ionization ch2ohooh->pi3 frag1 [HC(OH)2]+ (m/z = 47) pi1->frag1 AE: 11.00-11.08 eV frag2 [H2COH]+ (m/z = 31) pi2->frag2 AE: ~11.96 eV frag3 [CH2(OH)OOH]+ (m/z = 80) pi3->frag3 AIE: ~9.65-9.87 eV

Caption: Isomer identification via unique photoionization fragmentation pathways.

References

Application Notes and Protocols for the Analysis of Methanetriol using Reflectron Time-of-Flight Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetriol (CH(OH)₃), also known as orthoformic acid, has long been considered a transient and unstable molecule. However, recent advancements have enabled its synthesis and detection, opening new avenues for research in atmospheric chemistry, astrochemistry, and potentially, drug development.[1] Its unique structure, with three hydroxyl groups on a single carbon atom, makes it a molecule of significant interest. This document provides detailed application notes and protocols for the analysis of this compound using reflectron time-of-flight mass spectrometry (ReTOF-MS), a high-resolution analytical technique crucial for the identification of short-lived and isomeric species.

The first successful detection of this compound was achieved through the energetic processing of low-temperature mixed methanol (B129727) (CH₃OH) and molecular oxygen (O₂) ices. The sublimed gas was then analyzed using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1] This technique is particularly well-suited for this application due to its ability to differentiate between structural isomers and provide high mass accuracy.

Principle of Reflectron Time-of-Flight Mass Spectrometry (ReTOF-MS)

Reflectron time-of-flight mass spectrometers are advanced instruments that enhance the resolution of traditional time-of-flight mass spectrometers.[2][3][4] In a ReTOF-MS, ions are generated and accelerated into a field-free drift tube. An ion mirror, or reflectron, is placed at the end of the drift tube, which creates an electrostatic field that reverses the direction of the ions. Ions with higher kinetic energy penetrate deeper into the reflectron's field and travel a longer path than ions with lower kinetic energy. This compensates for the initial kinetic energy distribution of the ions, allowing ions of the same mass-to-charge ratio (m/z) to arrive at the detector at nearly the same time, thereby significantly improving mass resolution.[5]

For the analysis of this compound, single photon ionization (SPI) is a "soft" ionization technique that minimizes fragmentation, which is critical for the detection of the intact molecular ion. By tuning the energy of the photons, isomer-selective ionization can be achieved, allowing for the differentiation of this compound from its structural isomers.[5]

Quantitative Data Presentation

The following table summarizes key quantitative data for the ReTOF-MS analysis of this compound. Please note that specific instrumental parameters can vary, and the values presented here are based on the initial detection of this compound and typical parameters for similar analyses.

ParameterValueReference/Note
Molecular Ion (M⁺) m/z 64[1]
Isotopic Peak (¹³C) m/z 65Theoretical
Sublimation Temperatures 170 K and 200 K[1]
Photoionization Energy for Detection 9.60 eV - 11.00 eV[1]
Appearance Energy for Fragmentation ~10.6 - 10.7 eVCalculated and experimentally supported[1]
Typical Mass Resolution > 5000 (FWHM)Representative for ReTOF-MS
Typical Mass Accuracy < 5 ppmRepresentative for ReTOF-MS with calibration
Typical Sensitivity pg to low ng rangeDependent on instrument and ionization efficiency

Experimental Protocols

This section provides a detailed methodology for the generation and subsequent ReTOF-MS analysis of this compound, based on the pioneering work in the field.

Protocol 1: Synthesis of this compound in Interstellar Ice Analogs

This protocol describes the in-situ synthesis of this compound from methanol and oxygen ice, a method that simulates conditions in interstellar space.

Materials:

  • Polished silver or copper substrate

  • High-purity methanol (CH₃OH) vapor

  • High-purity molecular oxygen (O₂) gas

  • High-energy electron source (e.g., 5 keV)

  • Ultra-high vacuum (UHV) chamber (base pressure < 10⁻¹⁰ Torr)

  • Cryostat capable of reaching temperatures as low as 5 K

Procedure:

  • Cool the substrate to 5 K within the UHV chamber.

  • Prepare a gaseous mixture of methanol and molecular oxygen (e.g., a 1:1 ratio).

  • Deposit the gas mixture onto the cold substrate at a controlled rate to form a thin ice film (e.g., a few hundred nanometers thick).

  • Irradiate the ice sample with high-energy electrons for a specified duration to induce chemical reactions.

  • After irradiation, the sample is ready for temperature-programmed desorption and ReTOF-MS analysis.

Protocol 2: Reflectron Time-of-Flight Mass Spectrometry Analysis

This protocol details the analysis of the sublimed gases from the irradiated ice sample.

Instrumentation:

  • Reflectron Time-of-Flight Mass Spectrometer

  • Tunable vacuum ultraviolet (VUV) single-photon ionization source

  • Microchannel plate (MCP) detector

  • Temperature controller for the sample substrate

Procedure:

  • Temperature-Programmed Desorption (TPD):

    • Linearly increase the temperature of the substrate at a controlled rate (e.g., 5 K/min).

    • Molecules will desorb from the ice as the temperature rises. This compound has been observed to sublime at approximately 170 K and 200 K.[1]

  • Photoionization:

    • The desorbed neutral molecules enter the ionization region of the mass spectrometer.

    • Ionize the molecules using a tunable VUV light source. For selective detection of this compound, set the photon energy below the fragmentation threshold of its isomers (e.g., starting at 9.6 eV).

  • Mass Analysis:

    • Accelerate the generated ions into the flight tube.

    • The reflectron compensates for kinetic energy differences.

    • The ions are detected by the MCP detector.

  • Data Acquisition:

    • Record the mass spectra as a function of temperature.

    • The appearance of a signal at m/z 64 at the expected sublimation temperatures and with the appropriate photoionization energy indicates the presence of this compound.

  • Isomer Discrimination:

    • Vary the photoionization energy. By comparing the ion signal at different energies with the known ionization potentials of possible isomers, the presence of this compound can be confirmed.

    • Isotopic substitution experiments (e.g., using ¹³CH₃OH or D-methanol) can be performed to further verify the molecular formula of the detected species.

Visualizations

Diagram 1: Experimental Workflow for this compound Analysis

experimental_workflow cluster_synthesis Synthesis Stage (UHV Chamber) cluster_analysis Analysis Stage (ReTOF-MS) ice_prep Methanol & Oxygen Ice Deposition (5 K) irradiation Energetic Electron Irradiation ice_prep->irradiation Formation of This compound tpd Temperature-Programmed Desorption irradiation->tpd Sample Transfer (in-situ) ionization Single Photon Ionization (VUV) tpd->ionization tof Reflectron Time-of-Flight Mass Analysis ionization->tof detection Ion Detection (MCP) tof->detection

Caption: Workflow for the synthesis and ReTOF-MS analysis of this compound.

Diagram 2: Principle of Reflectron Time-of-Flight Mass Spectrometer

reflectron_tof ion_source Ion Source acceleration Acceleration Region ion_source->acceleration drift_tube Field-Free Drift Tube acceleration->drift_tube reflectron Reflectron (Ion Mirror) drift_tube->reflectron detector Detector reflectron->detector Focused Ions reflectron->ion1_out reflectron->ion2_out ion1_in->reflectron Ion 1 (Higher KE) ion2_in->reflectron Ion 2 (Lower KE)

Caption: Schematic of a reflectron time-of-flight mass spectrometer.

Diagram 3: Signaling Pathway for Isomer-Selective Detection

isomer_detection_logic start Sublimed Molecules (m/z 64 isomers) photon_energy Photon Energy Set to ~9.7 eV start->photon_energy methanetriol_ionized This compound Ionized? photon_energy->methanetriol_ionized Yes other_isomers_ionized Other Isomers Ionized? photon_energy->other_isomers_ionized No detect_this compound Selective Detection of This compound (m/z 64) methanetriol_ionized->detect_this compound

Caption: Logic for isomer-selective detection of this compound.

References

Application Notes and Protocols for Isotopic Substitution Studies of Methanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetriol, historically known as orthoformic acid, is the simplest orthocarboxylic acid with the chemical formula CH(OH)₃. For a long time, it was considered a purely hypothetical molecule due to its inherent instability, with a strong tendency to dehydrate to formic acid. However, a landmark study in 2024 reported the first-ever synthesis and detection of this compound in the gas phase.[1][2] This breakthrough was achieved by irradiating low-temperature ices of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) with energetic electrons.[2] The identity of the elusive molecule was confirmed through sophisticated mass spectrometry techniques, crucially aided by isotopic substitution studies.[1]

While the field of this compound research is in its infancy, its potential role as a transient intermediate in atmospheric and combustion chemistry is of significant interest.[2] For drug development professionals, the study of such small, polyhydroxylated molecules can offer insights into enzymatic reactions and drug metabolism. Isotopic substitution is a powerful technique to elucidate reaction mechanisms, study kinetic isotope effects (KIEs), and trace metabolic pathways.[3][4][5] As research on this compound and its derivatives progresses, isotopic labeling will be an indispensable tool.

These application notes provide a forward-looking guide for researchers interested in applying isotopic substitution techniques to the study of this compound. Given the novelty of this molecule, the following protocols are based on established methodologies for isotopic labeling and kinetic analysis, adapted for the specific context of this newly synthesized compound.

Applications in Research and Drug Development

Isotopic substitution in this compound studies can be applied to:

  • Elucidate Reaction Mechanisms: Replacing hydrogen atoms with deuterium (B1214612) (D) or carbon-12 with carbon-13 can help determine which bonds are broken in the rate-determining step of a reaction involving this compound.[6][7]

  • Determine Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate upon isotopic substitution provides valuable information about the transition state of a reaction.[3][8] This is crucial for understanding enzymatic catalysis and designing enzyme inhibitors.

  • Metabolic Pathway Tracing: In a biological context, isotopically labeled this compound or its precursors could be used to trace their metabolic fate, identifying downstream metabolites and understanding their disposition and potential toxicity.[4][9][10]

  • Enhance Pharmacokinetic Properties: The "deuterium effect" can be exploited in drug design to slow down metabolic processes at specific sites in a molecule, potentially improving a drug's pharmacokinetic profile.[11][12] While not directly a drug, understanding the KIEs of this compound could inform the design of deuterated analogues of drugs that are metabolized via similar intermediates.

Experimental Protocols

The following are generalized protocols for isotopic substitution studies. Given the instability of this compound, these experiments would likely be conducted in the gas phase or in low-temperature matrices.

Protocol 1: Synthesis of Isotopically Labeled this compound

This protocol is adapted from the first reported synthesis of this compound.[2]

Objective: To synthesize deuterated this compound (CD(OH)₃ or CH(OD)₃) for subsequent analysis.

Materials:

  • Deuterated methanol (CD₃OH or CH₃OD)

  • Molecular oxygen (O₂)

  • Low-temperature ice chamber (cryostat) capable of reaching 5 K

  • Electron gun for irradiation

  • Vacuum ultraviolet (VUV) photoionization source

  • Reflectron time-of-flight mass spectrometer (Re-ToF-MS)

Procedure:

  • Prepare a mixed ice of deuterated methanol and molecular oxygen on a cold finger at 5 K within the cryostat.

  • Irradiate the ice with energetic electrons to induce the formation of various radical species and subsequent reactions.

  • After irradiation, slowly heat the cold finger to sublimate the products into the gas phase.

  • The sublimated gas is then introduced into the Re-ToF-MS.

  • Ionize the gas molecules using a VUV photoionization source.

  • Analyze the mass-to-charge ratio of the resulting ions to identify deuterated this compound and its isomers. The mass shift compared to the unlabeled compound will confirm the incorporation of deuterium.

Protocol 2: Determination of the Kinetic Isotope Effect (KIE) for a Hypothetical Decomposition Reaction

Objective: To measure the KIE for the unimolecular decomposition of this compound to formic acid and water, using deuterated this compound.

Materials:

  • Synthesized this compound (CH(OH)₃) and deuterated this compound (e.g., CD(OH)₃)

  • Reaction chamber with controlled temperature and pressure

  • Analytical instrument capable of monitoring the concentration of reactants and products in real-time (e.g., mass spectrometer or infrared spectrometer)

Procedure:

  • Introduce a known concentration of CH(OH)₃ into the reaction chamber at a specific temperature.

  • Monitor the rate of its decomposition by measuring the decrease in its concentration or the increase in the concentration of formic acid over time. This will yield the rate constant, k_H.

  • Repeat the experiment under identical conditions using CD(OH)₃ to obtain the rate constant, k_D.

  • Calculate the primary KIE as the ratio k_H / k_D.

  • A KIE significantly greater than 1 would indicate that the C-H bond is broken in the rate-determining step of the decomposition.

Data Presentation

Quantitative data from KIE studies should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Kinetic Data for the Decomposition of this compound and its Deuterated Analogue

CompoundRate Constant (s⁻¹)KIE (k_H / k_D)
CH(OH)₃k_H\multirow{2}{*}{Calculated Value}
CD(OH)₃k_D

Table 2: Mass Spectrometry Data for Isotopic Labeling Confirmation

CompoundExpected m/zObserved m/z
CH(OH)₃64.0464.04
CD(OH)₃65.0565.05
CH(OD)₃67.0667.06

Visualizations

Experimental Workflow for KIE Determination

KIE_Workflow cluster_synthesis Synthesis cluster_reaction Kinetic Experiment cluster_analysis Data Analysis S1 Prepare Precursors (e.g., CH3OH / CD3OH) S2 Synthesize Isotopologues (CH(OH)3 / CD(OH)3) S1->S2 R1 Introduce Isotopologue into Reaction Chamber S2->R1 Separate Experiments R2 Monitor Reaction (e.g., Decomposition) R1->R2 A1 Determine Rate Constants (k_H and k_D) R2->A1 A2 Calculate KIE (k_H / k_D) A1->A2 Conclusion Conclusion A2->Conclusion KIE_Logic Start Hypothesis: C-H bond cleavage is in the rate-determining step Experiment Perform Isotopic Substitution (H -> D at C-H bond) Start->Experiment Measurement Measure Reaction Rates (k_H and k_D) Experiment->Measurement Calculation Calculate KIE = k_H / k_D Measurement->Calculation Decision Is KIE > 1? Calculation->Decision Conclusion_Yes Hypothesis Supported: C-H bond cleavage is likely in the rate-determining step Decision->Conclusion_Yes Yes Conclusion_No Hypothesis Not Supported: C-H bond cleavage is likely not in the rate-determining step Decision->Conclusion_No No

References

Application Notes & Protocols: Synthesis of Methanetriol in Low-Temperature ices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methanetriol (CH(OH)₃), also known as orthoformic acid, is a molecule that has long been considered highly unstable and elusive.[1] Traditional organic chemistry principles suggest that compounds with multiple hydroxyl groups on a single carbon atom readily dehydrate.[2][3] However, recent advancements in laboratory astrophysics and low-temperature chemistry have enabled the first successful synthesis and detection of this compound.[1][2][3][4][5] This breakthrough was achieved by irradiating low-temperature ices composed of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) with energetic electrons, simulating the conditions in interstellar ice mantles exposed to galactic cosmic rays.[2][4] The identification of this compound was confirmed in the gas phase upon sublimation of the ice using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[3][4][5]

These findings have significant implications for our understanding of fundamental chemical bonding, reaction intermediates in atmospheric and interstellar chemistry, and potentially for the development of novel synthetic pathways.[2][3][4][5] This document provides detailed application notes and experimental protocols based on the pioneering work in this field.

Data Presentation

The synthesis of this compound in low-temperature ices also yields its structural isomers, hydroxyperoxymethane (CH₃OOOH) and hydroxyperoxymethanol (CH₂(OH)OOH). The following table summarizes the key quantitative data obtained from the experimental synthesis and detection of these CH₄O₃ isomers.

ParameterValueNotes
Precursors Methanol (CH₃OH) and Molecular Oxygen (O₂)Mixed ices are prepared by co-deposition.
Ice Temperature 5 KMaintained by a closed-cycle helium cryostat.[2]
Irradiation Source Energetic ElectronsSimulates secondary electrons produced by galactic cosmic rays.[2][4]
Electron Energy Typically a few hundred eV to a few keVWhile the exact energy for this compound synthesis was not specified, this is a typical range for simulating secondary electrons from cosmic rays in similar experiments.
Detection Method Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)Allows for isomer-selective detection in the gas phase after sublimation.[2][4]
Photoionization Energy 11.00 - 11.08 eVUsed for the dissociative photoionization and detection of this compound.[6]
Sublimation Temperatures of CH₄O₃ Isomers 170 K and 200 KThese two sublimation peaks are observed for the mass-to-charge ratio m/z = 64, corresponding to the CH₄O₃ isomers.[6]
This compound Yield Not quantitatively reportedThe formation of this compound has been confirmed, but a specific yield has not been published in the literature.

Experimental Protocols

The following protocols are based on the methodologies described for the synthesis and detection of this compound in low-temperature ices.

Protocol 1: Preparation of Low-Temperature Methanol-Oxygen Ice
  • Chamber Preparation: Utilize an ultra-high vacuum (UHV) chamber with a base pressure in the range of 10⁻¹⁰ to 10⁻¹¹ Torr.

  • Substrate Cooling: Cool a polished silver or gold-coated substrate, mounted on a cryostat, to a temperature of 5 K using a closed-cycle helium refrigerator.

  • Gas Mixture Preparation: Prepare a gas mixture of methanol (CH₃OH) and molecular oxygen (O₂) with a specific ratio (e.g., 1:1) in a pre-pumped mixing chamber.

  • Ice Deposition: Deposit the gas mixture onto the cold substrate at a controlled rate through a precision leak valve to form a mixed ice film of a desired thickness (typically a few hundred nanometers).

Protocol 2: Energetic Electron Irradiation
  • Electron Source: Employ an electron gun capable of producing a focused beam of energetic electrons.

  • Irradiation Energy: Set the electron energy to a range of a few hundred eV to a few keV to simulate the secondary electrons generated by galactic cosmic rays.

  • Irradiation Dose: Irradiate the ice sample for a specified duration to achieve a desired electron fluence. The duration will depend on the beam current and the desired total dose.

  • Temperature Monitoring: Continuously monitor the substrate temperature during irradiation to ensure it remains at 5 K.

Protocol 3: Temperature-Programmed Desorption (TPD) and Mass Spectrometry
  • Heating Ramp: After irradiation, heat the substrate at a linear rate (e.g., 1 K min⁻¹) to induce the sublimation of the ice components and newly formed molecules.

  • Mass Spectrometry: Use a reflectron time-of-flight mass spectrometer (ReTOF-MS) coupled with a tunable vacuum ultraviolet (VUV) light source for photoionization.

  • Photoionization: Set the photoionization energy to a range of 11.00 - 11.08 eV for the selective detection of this compound through its dissociative photoionization.

  • Data Acquisition: Record the mass spectra as a function of temperature. The intensity of specific mass-to-charge ratios (e.g., m/z = 64 for CH₄O₃ isomers) versus temperature will produce the TPD curves.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and detection of this compound in low-temperature ices.

ExperimentalWorkflow cluster_prep Ice Preparation cluster_processing Processing cluster_analysis Analysis UHV_Chamber UHV Chamber at 5 K Deposition Co-deposition UHV_Chamber->Deposition Gas_Mixture CH3OH + O2 Gas Mixture Gas_Mixture->Deposition Ice_Sample Mixed Ice Sample Deposition->Ice_Sample Irradiation Electron Irradiation Ice_Sample->Irradiation TPD Temperature- Programmed Desorption Irradiation->TPD Sublimation Sublimation TPD->Sublimation PI_ReTOF_MS Photoionization ReTOF-MS Sublimation->PI_ReTOF_MS Data_Analysis Data Analysis PI_ReTOF_MS->Data_Analysis

Caption: Experimental workflow for this compound synthesis.

Proposed Reaction Pathway

This diagram outlines a simplified proposed reaction pathway for the formation of this compound from methanol and oxygen in low-temperature ices under energetic electron irradiation. The process involves the formation of radical species and subsequent radical-radical recombination reactions.

ReactionPathway cluster_radicals Radical Formation cluster_recombination Radical Recombination CH3OH CH3OH e_minus Energetic Electrons CH3OH->e_minus O2 O2 O2->e_minus H_rad H• O2->H_rad H• + O2 → CH2OH_rad •CH2OH e_minus->CH2OH_rad yields OH_rad •OH e_minus->OH_rad e_minus->H_rad CH_OH_3 CH(OH)3 (this compound) CH2OH_rad->CH_OH_3 + 2 •OH OH_rad->CH_OH_3 OOH_rad •OOH H_rad->OOH_rad

Caption: Proposed reaction pathway for this compound formation.

References

Experimental Generation of Methanetriol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanetriol (CH(OH)₃), also known as orthoformic acid, is a molecule of significant interest due to its classification as a geminal triol, possessing three hydroxyl groups attached to a single carbon atom. Historically considered a transient and unstable species, recent advancements have enabled its synthesis and detection under specific laboratory conditions. This application note provides a detailed protocol for the experimental generation of this compound, primarily based on the successful method of energetic irradiation of cryogenic ices. The instability of this compound under normal conditions makes traditional synthesis challenging due to its propensity for dehydration.[1][2]

The described methodology is crucial for researchers in astrochemistry, atmospheric sciences, and synthetic chemistry, providing a basis for further investigation into the properties and reactivity of this elusive molecule. The protocol outlines the preparation of precursor materials, the irradiation process, and the subsequent detection and analysis using advanced mass spectrometry techniques.

Experimental Protocols

The first successful synthesis of this compound was achieved in low-temperature mixed ices of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) subjected to energetic irradiation.[1][3] The following protocol is a detailed description of this experimental setup.

Protocol 1: this compound Generation via Electron Irradiation of Cryogenic Ices

1. Ultra-High Vacuum (UHV) Chamber Preparation:

  • A stainless-steel UHV chamber capable of reaching pressures below 10⁻¹⁰ Torr is required.

  • The chamber should be equipped with a closed-cycle helium cryostat to cool a substrate (e.g., silver or gold-plated copper) to temperatures as low as 5 K.

  • The temperature of the substrate should be precisely controlled and monitored.

2. Preparation of Methanol-Oxygen Ice Mixture:

  • A gas mixture of methanol (CH₃OH) and molecular oxygen (O₂) is prepared in a pre-pumped mixing chamber. While the exact ratio can be varied, a common starting point is a mixture with a higher concentration of the matrix material (e.g., a 10:1 to 100:1 ratio of O₂ to CH₃OH) to ensure isolation of the methanol molecules.

  • The gas mixture is introduced into the UHV chamber through a precision leak valve and deposited onto the cold substrate at 5 K.

  • The thickness of the ice film can be monitored using laser interferometry. A typical thickness for these experiments is in the range of several hundred nanometers.

3. Energetic Electron Irradiation:

  • The prepared methanol-oxygen ice is irradiated with energetic electrons.

  • An electron gun is used to generate a focused beam of electrons with a specific energy, typically in the range of 5 keV.[1]

  • The total electron dose delivered to the ice is a critical parameter and should be carefully controlled. The irradiation dose can be calculated based on the electron current and irradiation time.

4. Temperature-Programmed Desorption (TPD):

  • Following irradiation, the temperature of the substrate is increased at a constant rate, typically 1 K/min. This process is known as temperature-programmed desorption.[4]

  • As the temperature rises, the volatile species, including the newly formed this compound, will sublimate from the ice into the gas phase.

5. Detection by Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS):

  • The sublimated molecules are immediately ionized by a tunable vacuum ultraviolet (VUV) light source.

  • The resulting ions are then analyzed by a reflectron time-of-flight mass spectrometer (ReTOF-MS).[5] This technique allows for high mass resolution and the separation of ions with the same mass-to-charge ratio but different kinetic energies.

  • Isomer-selective photoionization is achieved by carefully tuning the energy of the VUV light to be just above the ionization energy of this compound while remaining below the fragmentation threshold of other isomers or background molecules where possible.

Data Presentation

The following tables summarize key quantitative data obtained from the experimental generation and detection of this compound.

ParameterValueReference
Ice Substrate Temperature5 K[1]
Electron Irradiation Energy5 keV[1]
Methanol Sublimation Temperature~130 K[6]
This compound Sublimation Temperature~160-180 K[7]
SpeciesMass-to-Charge Ratio (m/z)Ionization Energy (eV)Appearance Energy (eV)Reference
This compound (CH(OH)₃)64~9.60-[1]
Hydroxyperoxymethane (CH₃OOOH)649.77 - 9.95-[1]
Hydroperoxymethanol (CH₂(OH)OOH)649.65 - 9.8710.70 ± 0.04[1]
H₂COH⁺ fragment from CH₂(OH)OOH31-10.6 - 10.7[1]

Visualizations

Signaling Pathway for this compound Formation

G Proposed Formation Pathway of this compound in Irradiated Methanol/Oxygen Ice cluster_ice Cryogenic Ice (5 K) CH3OH Methanol (CH₃OH) radicals Formation of Radicals (e.g., •OH, •CH₂OH, H•, O•) CH3OH->radicals O2 Oxygen (O₂) O2->radicals energetic_e Energetic Electrons (5 keV) energetic_e->CH3OH Irradiation energetic_e->O2 Irradiation recombination Radical Recombination radicals->recombination CH_OH_3 This compound (CH(OH)₃) recombination->CH_OH_3 G Experimental Workflow for this compound Generation and Detection start Start uhv_prep UHV Chamber Preparation (<10⁻¹⁰ Torr, 5 K) start->uhv_prep ice_prep Ice Preparation (CH₃OH + O₂ Deposition) uhv_prep->ice_prep irradiation Electron Irradiation (5 keV) ice_prep->irradiation tpd Temperature-Programmed Desorption (TPD) irradiation->tpd ionization Photoionization (Tunable VUV) tpd->ionization detection Detection (ReTOF-MS) ionization->detection analysis Data Analysis detection->analysis end End analysis->end

References

Application Notes and Protocols: Studying the Reaction Kinetics of Orthoformic Acid Esters (Orthoformates)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Orthoformic acid, HC(OH)₃, is a hypothetical compound that is highly unstable, readily decomposing into formic acid and water.[1] Its transient nature makes direct kinetic studies challenging. However, its esters, known as orthoformates (HC(OR)₃), are stable and commercially available compounds.[1][2] The hydrolysis of orthoformates serves as a crucial model for understanding the reactivity of the orthoformic acid moiety and is relevant in various chemical and biological contexts, including as protecting groups in organic synthesis and in the study of enzyme-like catalysis. These notes provide detailed protocols and data for studying the kinetics of orthoformate hydrolysis.

I. Reaction Kinetics of Orthoformate Hydrolysis

The hydrolysis of orthoformates is typically acid-catalyzed and proceeds through a multi-step mechanism. In acidic media, the reaction is generally understood to follow an A-1 mechanism, which involves a rapid pre-equilibrium protonation of the orthoformate followed by a rate-limiting decomposition of the protonated substrate.[3] However, under specific conditions, such as within a supramolecular host, the mechanism can shift to an A-SE2 mechanism, where the proton transfer becomes the rate-limiting step.[3]

A. General Acid-Catalyzed Hydrolysis

The overall reaction for the acid-catalyzed hydrolysis of an orthoformate is:

HC(OR)₃ + H₂O --(H⁺)--> HCOOH + 3 ROH

The reaction is typically monitored by observing the disappearance of the orthoformate or the appearance of one of the products.

B. Supramolecular Catalysis of Orthoformate Hydrolysis

Recent studies have demonstrated that water-soluble supramolecular hosts can catalyze the hydrolysis of orthoformates, even in basic solutions.[3][4][5] This catalysis is achieved by the encapsulation of the orthoformate within the host's hydrophobic cavity, which stabilizes the protonated intermediate, thereby accelerating the hydrolysis rate by several orders of magnitude.[3][5] The kinetics of this catalyzed reaction often follow the Michaelis-Menten model, analogous to enzyme kinetics.[3][4]

II. Quantitative Data Presentation

The following tables summarize key quantitative data from studies on orthoformate hydrolysis.

Table 1: Michaelis-Menten Kinetic Parameters for Supramolecular-Catalyzed Hydrolysis of Orthoformates [4][5]

Orthoformate EsterVmax (M s⁻¹)KM (mM)kcat (s⁻¹)kuncat (s⁻¹)Rate Acceleration (kcat/kuncat)Specificity Factor (kcat/KM) (M⁻¹s⁻¹)
Triethyl Orthoformate1.79 x 10⁻⁵21.58.06 x 10⁻³1.44 x 10⁻⁵5600.37
Triisopropyl Orthoformate9.22 x 10⁻⁶7.693.86 x 10⁻³4.34 x 10⁻⁶8900.50
Tri-n-propyl Orthoformate----up to 3900-

Data obtained in the presence of a water-soluble self-assembled supramolecular host in basic solution.[3][4][5]

Table 2: Kinetic Isotope Effects and Activation Parameters for Orthoformate Hydrolysis [3]

ReactionMechanismSolvent Isotope Effect (kH₂O/kD₂O)ΔS‡ (cal/mol K)
Uncatalyzed HydrolysisA-10.25 – 0.5+6 – +10
Supramolecularly Catalyzed HydrolysisA-SE21.6Becomes more negative

Table 3: pH-Dependent Stability of a Methyl Orthoformate Protecting Group [6]

pHHalf-life (t₁/₂) (hours)
3< 1
4.5~ 5
5.5~ 20
6.5112.9
1025.9

Table 4: Theoretical Rate Coefficients for the Reaction of Trimethyl Orthoformate (TMOF) with OH Radicals at 298 K [7]

Reaction ChannelRate Coefficient (cm³ molecule⁻¹ s⁻¹)Contribution (%)
H-abstraction from –CH– site3.90 x 10⁻¹²~71%
H-abstraction from CH₃O– site1.58 x 10⁻¹²~29%

III. Experimental Protocols

A. Protocol for Monitoring General Acid-Catalyzed Orthoformate Hydrolysis

This protocol describes a general method for studying the kinetics of acid-catalyzed orthoformate hydrolysis using UV-Vis spectrophotometry by monitoring the formation of the formate (B1220265) ester product, which can then be further hydrolyzed to formic acid.

Materials:

  • Orthoformate (e.g., triethyl orthoformate)

  • Aqueous acid solution of known concentration (e.g., HCl)

  • Spectrophotometer

  • Quartz cuvettes

  • Thermostatted cell holder

Procedure:

  • Prepare a stock solution of the orthoformate in a suitable solvent (e.g., ethanol).

  • Prepare a series of aqueous acid solutions with varying concentrations.

  • Equilibrate the acid solution in a quartz cuvette to the desired temperature in the spectrophotometer's thermostatted cell holder.

  • Initiate the reaction by injecting a small aliquot of the orthoformate stock solution into the cuvette and mix rapidly.

  • Monitor the change in absorbance at a wavelength where the product (formate ester or formic acid) absorbs and the reactant orthoformate does not.

  • Record the absorbance data over time until the reaction is complete.

  • Determine the initial rate of the reaction from the initial slope of the absorbance versus time plot.

  • Repeat the experiment at different acid and orthoformate concentrations to determine the rate law and rate constant.

B. Protocol for Studying Supramolecular-Catalyzed Orthoformate Hydrolysis using NMR Spectroscopy

This protocol details the study of orthoformate hydrolysis catalyzed by a supramolecular host, as described in the literature, using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Materials:

  • Orthoformate (e.g., triethyl orthoformate)

  • Supramolecular host (e.g., K₁₂[Ga₄L₆])

  • Buffer solution of desired pH (e.g., pH 11)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a stock solution of the supramolecular host in the buffer solution.

  • Divide the stock solution into several NMR tubes in equal aliquots (e.g., 500 µL).[3]

  • Equilibrate the NMR tube containing the host solution in the NMR probe at the desired temperature for approximately 10 minutes.[3]

  • Eject the tube, inject the orthoformate substrate, and quickly reinsert the tube into the NMR instrument to start the data acquisition.[3]

  • Acquire NMR spectra at regular time intervals to monitor the disappearance of the orthoformate signals and the appearance of the product signals.

  • Integrate the signals corresponding to the reactant and product to determine their concentrations over time.

  • Analyze the kinetic data by fitting it to the appropriate rate equation (e.g., Michaelis-Menten equation for saturation kinetics) using non-linear least squares refinement to obtain the kinetic parameters (kcat, KM).[3][4]

IV. Mandatory Visualizations

Hydrolysis_Mechanism cluster_A1 A-1 Mechanism cluster_ASE2 A-SE2 Mechanism Orthoformate_A1 HC(OR)₃ Protonated_Orthoformate HC(OR)₃H⁺ Orthoformate_A1->Protonated_Orthoformate Fast, Pre-equilibrium (H⁺) Intermediate_A1 [H₂C(OR)₂]⁺ + ROH Protonated_Orthoformate->Intermediate_A1 Rate-limiting Product_A1 HCOOR + 2ROH Intermediate_A1->Product_A1 Fast Orthoformate_ASE2 HC(OR)₃ Transition_State [H₂O--H--HC(OR)₃]⁺ (Transition State) Orthoformate_ASE2->Transition_State Rate-limiting (H₃O⁺) Product_ASE2 Products Transition_State->Product_ASE2 Fast

Caption: Comparison of A-1 and A-SE2 mechanisms for orthoformate hydrolysis.

Supramolecular_Catalysis_Workflow Host Supramolecular Host (H) Complex Host-Guest Complex (H•S) Host->Complex Substrate Orthoformate (S) Substrate->Complex Protonation Protonation Complex->Protonation Encapsulation Hydrolysis Hydrolysis Protonation->Hydrolysis H⁺ Product_Release Product Release Hydrolysis->Product_Release Products Products (Formate Ester, Alcohols) Product_Release->Products Regenerated_Host Regenerated Host (H) Product_Release->Regenerated_Host

Caption: Workflow for supramolecular-catalyzed orthoformate hydrolysis.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Prep_Host Prepare Host Solution in Buffer Aliquot Aliquot into NMR Tubes Prep_Host->Aliquot Equilibrate Equilibrate Sample in NMR Probe Aliquot->Equilibrate Inject Inject Orthoformate Substrate Equilibrate->Inject Acquire Acquire Time-Resolved NMR Spectra Inject->Acquire Integrate Integrate Reactant and Product Signals Acquire->Integrate Concentration Determine Concentrations vs. Time Integrate->Concentration Fit Fit Data to Kinetic Model (e.g., Michaelis-Menten) Concentration->Fit Parameters Determine Kinetic Parameters (kcat, KM) Fit->Parameters

Caption: Experimental workflow for NMR-based kinetic studies.

References

Methanetriol Derivatives in Organic Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Methanetriol and the Utility of Its Stable Derivatives

This compound, also known as orthoformic acid, is the simplest orthoacid with the formula CH(OH)₃. Historically considered an "impossible molecule" due to its extreme instability, it readily dehydrates to formic acid and water.[1] Recent advancements have enabled the synthesis and detection of this compound under specialized, low-temperature conditions, confirming its existence as a transient species.[2][3][4][5] This inherent instability, however, precludes its direct use as a precursor in standard organic synthesis.

For synthetic applications, chemists turn to the stable ester derivatives of this compound, known as orthoformates. Among these, trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF) are versatile and widely used reagents. They serve as valuable one-carbon building blocks and precursors for a variety of functional groups. This document provides detailed application notes and protocols for the use of trimethyl orthoformate, a practical surrogate for the elusive this compound, in organic synthesis.

I. Application: Acetal (B89532) Protection of Carbonyl Compounds

Trimethyl orthoformate is extensively used for the protection of aldehydes and ketones as their dimethyl acetals. This protection is crucial in multi-step syntheses to mask the reactivity of the carbonyl group towards nucleophiles and bases.[1] TMOF can also act as a water scavenger, driving the equilibrium towards acetal formation.[6]

Quantitative Data for Acetal Protection
SubstrateCatalystSolventTemperature (°C)TimeYield (%)
trans-cinnamaldehyde0.03-30 mol% HClMethanol (B129727)Ambient20 min>95%
Various aldehydes0.1 mol% HClMethanolAmbient30 minHigh
Various ketones0.1 mol% HClMethanolAmbient12 hHigh
Aldehydes/Ketones1 mol% DecaboraneNoneRoom Temp.VariesHigh
Aldehydes/KetonesPerchloric acid on silica (B1680970) gelSolvent-free or AlcoholVariesVariesHigh
o-hydroxybenzaldehydes0.5 mmol FeCl₃·6H₂ONoneRoom Temp.20-60 min87-92%
Experimental Protocols

Protocol 1: General Acid-Catalyzed Acetal Protection of Aldehydes

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in methanol (0.2-0.5 M).

  • Reagent Addition: Add trimethyl orthoformate (1.2-1.5 eq).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.01 eq) or a few drops of concentrated HCl.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions of aldehydes are typically complete within 30-60 minutes.[7]

  • Work-up: Upon completion, quench the reaction with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).

  • Isolation: Remove the methanol under reduced pressure. Extract the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the dimethyl acetal.

Protocol 2: Deprotection of Dimethyl Acetals

  • Reaction Setup: Dissolve the dimethyl acetal (1.0 eq) in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and water (e.g., 4:1 v/v).[7]

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) or dilute HCl).[1][7]

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., 50-75°C) to facilitate the hydrolysis. Monitor the deprotection by TLC or GC-MS.

  • Work-up: Neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Isolation: Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected carbonyl compound.

Diagrams

Acetal_Formation_Mechanism cluster_carbonyl Carbonyl Compound cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product carbonyl R-C(=O)-R' hemiacetal Hemiacetal carbonyl->hemiacetal + TMOF, H⁺ tmof HC(OCH₃)₃ tmof->hemiacetal acid H⁺ (cat.) acid->carbonyl acetal R-C(OCH₃)₂-R' hemiacetal->acetal + H⁺, -H₂O

Caption: Mechanism of acid-catalyzed acetal formation.

Deprotection_Workflow start Start: Dimethyl Acetal dissolve Dissolve in Aqueous Organic Solvent start->dissolve add_catalyst Add Catalytic Acid (e.g., HCl, PPTS) dissolve->add_catalyst react Stir at RT or Heat (Monitor by TLC/GC-MS) add_catalyst->react quench Neutralize with Base (e.g., NaHCO₃) react->quench extract Aqueous Work-up & Extraction quench->extract isolate Dry and Concentrate extract->isolate end End: Carbonyl Compound isolate->end

Caption: General workflow for acetal deprotection.

II. Application: Synthesis of Aldehydes (Bodroux-Chichibabin Reaction)

Orthoformates are key reagents in the Bodroux-Chichibabin aldehyde synthesis, which extends a carbon chain by one carbon and introduces a formyl group. In this reaction, a Grignard reagent reacts with an orthoformate (such as TEOF or TMOF) to form a diethyl or dimethyl acetal, which is subsequently hydrolyzed to the corresponding aldehyde.[2][3][8][9]

Experimental Protocol

Protocol 3: Bodroux-Chichibabin Aldehyde Synthesis

  • Grignard Reagent Preparation: Prepare the Grignard reagent (R-MgX) from the corresponding alkyl or aryl halide and magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction with Orthoformate: In a separate flask, cool a solution of triethyl orthoformate (1.0 eq) in anhydrous diethyl ether. To this, add the prepared Grignard reagent solution (1.0-1.2 eq) dropwise while maintaining a low temperature (e.g., 0°C).

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to ensure complete reaction.[9]

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding aqueous acid (e.g., 10% HCl or dilute H₂SO₄). Stir vigorously until the intermediate acetal is fully hydrolyzed.

  • Work-up and Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation. The crude aldehyde can be purified by fractional distillation or column chromatography.

Diagram

Bodroux_Chichibabin_Workflow start Start: Alkyl/Aryl Halide (R-X) grignard React with Mg in Ether (Prepare Grignard Reagent R-MgX) start->grignard reaction React R-MgX with Triethyl Orthoformate HC(OEt)₃ grignard->reaction hydrolysis Acidic Hydrolysis (e.g., dilute HCl) reaction->hydrolysis workup Extraction and Purification hydrolysis->workup end End: Aldehyde (R-CHO) workup->end

Caption: Workflow of the Bodroux-Chichibabin reaction.

III. Application in Drug Development and Heterocyclic Synthesis

Trimethyl orthoformate is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[5] It is used in the production of fungicides like azoxystrobin (B1666510) and picoxystrobin, as well as in the synthesis of some members of the floxacin family of antibacterial drugs.[5] Additionally, it serves as a chemical intermediate in the synthesis of Vitamin B1 and various sulfa drugs.[4]

TMOF is also employed in the construction of heterocyclic ring systems. It can introduce a formyl group to a nucleophilic substrate, such as an amine (RNH₂), to form an N-formyl derivative (R-NH-CHO), which can then undergo further cyclization reactions.[4][5]

Quantitative Data for Heterocycle Synthesis
ReactantsCatalyst/ConditionsProduct TypeYield (%)
o-hydroxybenzaldehydes, acetone, TMOFFeCl₃·6H₂O, RT2,4-dimethoxy-2-methyl-2H-1-benzopyrans87-92%
(3,4-dihydroxyphenyl)acetic acid methyl ester, TMOFAmberlist® 15, refluxMethyl orthoformate protected catecholQuantitative
Glycerol, TMOFBSMImHSO₄, 90°C, 1h4-(dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane96%

Conclusion

While this compound itself is too unstable for practical use in organic synthesis, its stable derivative, trimethyl orthoformate, is an indispensable reagent. It provides a versatile and efficient means for carbonyl protection, aldehyde synthesis, and the construction of complex molecules, including pharmaceuticals and agrochemicals. The protocols and data presented here offer a guide for researchers to effectively utilize this important one-carbon precursor in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Methanetriol Synthesis and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A-A-20251215

This technical support guide addresses the significant challenges associated with the synthesis and isolation of methanetriol, also known as orthoformic acid. Due to its inherent instability, this document focuses on providing practical guidance for the synthesis of its stable derivatives, orthocarbonate esters, which serves as a viable proxy for understanding the difficulties in handling the parent compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis and isolation so challenging?

A1: this compound, or orthoformic acid (HC(OH)₃), is the simplest orthocarboxylic acid.[1] Its primary challenge lies in its extreme instability under standard conditions.[2] Molecules with multiple hydroxyl groups on a single carbon atom tend to readily undergo dehydration.[2] this compound rapidly decomposes into formic acid and water, making it incredibly difficult to isolate.[3] While long considered a hypothetical compound, its synthesis and detection were recently achieved in the gas phase at very low temperatures (5 K) by irradiating a mixture of methanol (B129727) and molecular oxygen ices.[1][4] This underscores that its isolation is not feasible with traditional synthetic protocols.[5]

Q2: Since this compound is unstable, what are the common stable analogues that researchers work with?

A2: Due to the instability of this compound, researchers typically work with its ester derivatives, known as orthoformates or orthocarbonate esters (C(OR)₄).[3][6] Common examples include tetramethyl orthocarbonate and tetraethyl orthocarbonate.[7][8] These compounds are significantly more stable than the parent acid and have broad applications in organic synthesis, serving as protecting groups, precursors for polymers, and reagents in the formation of other complex molecules.[8][9]

Q3: What are the main synthetic routes to orthocarbonate esters?

A3: The most common methods for synthesizing orthocarbonate esters involve the reaction of a sodium alkoxide with a suitable carbon source. Historically, toxic reagents like chloropicrin (B1668804) were used.[10] Modern, higher-yielding methods often utilize trichloroacetonitrile (B146778) or tetrahalomethanes as starting materials.[11][12][13] For instance, reacting sodium ethoxide with trichloronitromethane can produce tetraethyl orthocarbonate with yields of 46-58%, while using trichloroacetonitrile can increase yields up to 85%.[11]

Q4: Are there any major safety concerns when synthesizing orthocarbonate esters?

A4: Yes, several safety precautions are necessary. The starting materials can be hazardous. For example, chloropicrin is highly toxic and should be handled in a well-ventilated fume hood.[7][10] Reactions involving sodium alkoxides are highly exothermic and require careful temperature control to prevent runaway reactions.[10] Additionally, the use of anhydrous (dry) solvents and reagents is critical, as any moisture can lead to the hydrolysis of the desired product.

Troubleshooting Guide for Orthocarbonate Ester Synthesis

This guide addresses common issues encountered during the synthesis and purification of orthocarbonate esters.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of moisture: Water will hydrolyze the alkoxide reagent and the orthocarbonate product.1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly prepared sodium alkoxide. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Incomplete reaction: The reaction may not have gone to completion.2. Increase the reaction time or temperature, following established protocols. Monitor the reaction progress using techniques like TLC or GC.[14]
3. Side reactions: Competing reactions may be consuming the starting materials.3. Control the reaction temperature carefully, as higher temperatures can promote side reactions. Ensure the purity of starting materials.[10]
Product Decomposition during Workup/Purification 1. Acidic conditions: Orthocarbonate esters are unstable in the presence of acid and will hydrolyze.1. Avoid acidic workup conditions. Use a mild basic or neutral wash (e.g., saturated sodium bicarbonate solution) if necessary.
2. High distillation temperature: The product may be thermally unstable at high temperatures.2. Purify the product via vacuum distillation to lower the boiling point and minimize thermal decomposition.[14]
Difficulty in Isolating the Product 1. Formation of emulsions during extraction: This can make phase separation difficult.1. Add a saturated brine solution to help break the emulsion.
2. Co-distillation with solvent: The product may co-distill with the solvent, leading to purification challenges.2. Use a fractional distillation column to achieve better separation. Ensure the solvent is thoroughly removed before final product distillation.[10]

Experimental Protocols

Synthesis of Tetraethyl Orthocarbonate from Trichloronitromethane and Sodium Ethoxide

This protocol is adapted from established methods and provides a general guideline.[11][14]

Materials:

  • Sodium metal

  • Absolute ethanol (B145695) (anhydrous)

  • Trichloronitromethane (Chloropicrin)

  • N-heptane (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Preparation of Sodium Ethoxide: In a clean, dry reactor under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Reaction: Heat the sodium ethoxide solution to 65-70°C. Add trichloronitromethane dropwise while maintaining the temperature. The reaction is exothermic and requires careful monitoring.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the same temperature for approximately 3 hours.

  • Solvent Removal: Distill off the excess ethanol under atmospheric pressure.

  • Workup: Add water to the residue to dissolve the inorganic salts. Extract the aqueous layer with n-heptane.

  • Drying and Purification: Wash the organic phase with a saturated salt solution and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the n-heptane by distillation.

  • Final Purification: Purify the crude product by vacuum distillation to obtain tetraethyl orthocarbonate. A yield of approximately 91% can be achieved with this method.[14]

Data Presentation

Table 1: Comparison of Synthetic Routes for Orthocarbonate Esters

Starting Material Reagent Product Typical Yield Reference
TrichloronitromethaneSodium EthoxideTetraethyl Orthocarbonate46-58%[11][15]
TrichloroacetonitrileSodium EthoxideTetraethyl Orthocarbonateup to 85%[11][15]
TrichloronitromethaneSodium EthoxideTetraethyl Orthocarbonate91% (Optimized)[14]
TrichloroacetonitrileSodium AlkoxideVarious Orthocarbonate EstersHigh[12]
Carbon DisulfideDialkyltin DialkoxidesOrthocarbonate EstersModerate[11]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Orthocarbonate Ester Synthesis start Low or No Product Yield check_moisture Check for Moisture in Reagents/Glassware? start->check_moisture check_conditions Review Reaction Conditions (Time/Temp)? check_moisture->check_conditions No solution_moisture Dry Glassware, Use Anhydrous Solvents, Inert Atmosphere check_moisture->solution_moisture Yes check_purity Assess Purity of Starting Materials? check_conditions->check_purity Adequate solution_conditions Increase Reaction Time/Temp, Monitor with TLC/GC check_conditions->solution_conditions Inadequate solution_purity Purify Starting Materials, Control Temperature check_purity->solution_purity Impure end Improved Yield check_purity->end Pure solution_moisture->end solution_conditions->end solution_purity->end Experimental_Workflow General Experimental Workflow for Orthocarbonate Ester Synthesis prep 1. Prepare Sodium Alkoxide (Anhydrous Conditions) reaction 2. React with Carbon Source (e.g., Trichloroacetonitrile) under Temperature Control prep->reaction workup 3. Aqueous Workup (Neutral or Basic) reaction->workup extraction 4. Extraction with Organic Solvent workup->extraction drying 5. Dry Organic Layer (e.g., MgSO4) extraction->drying purification 6. Vacuum Distillation of Crude Product drying->purification product Pure Orthocarbonate Ester purification->product

References

Technical Support Center: Methanetriol and Orthoformate Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions regarding the chemistry of methanetriol and its stable derivatives, orthoformates, with a focus on preventing the formation of formic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to dehydration?

A1: this compound, also known as orthoformic acid, is a molecule with the structure HC(OH)₃. It is the simplest orthocarboxylic acid and is generally considered a transient or hypothetical compound under normal conditions.[1] Its instability stems from the presence of three hydroxyl groups on a single carbon atom (a gem-triol). This arrangement is sterically hindered and electronically unfavorable, leading to rapid, spontaneous dehydration to form the much more stable formic acid and a molecule of water.[2] Recent experimental evidence has only been able to identify it under specific, low-temperature conditions, confirming its elusive nature.[1][2]

Q2: What is the mechanism for the dehydration of this compound to formic acid?

A2: The dehydration of this compound is believed to proceed via an acid-catalyzed E1-type elimination mechanism. The process involves the following steps:

  • Protonation: One of the hydroxyl groups is protonated by an acid catalyst (even trace amounts of acid or water acting as an acid) to form a good leaving group (-OH₂⁺).[3][4]

  • Loss of Leaving Group: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized carbocation.

  • Deprotonation: A base (such as a water molecule) removes a proton from one of the remaining hydroxyl groups, leading to the formation of a carbonyl double bond and yielding formic acid.

Q3: Since this compound is unstable, what are its stable analogs used in experiments?

A3: The stable and commonly used analogs of this compound are its esters, known as orthoformates or ortho esters , with the general structure HC(OR)₃.[1] Examples include trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF).[5] These compounds are widely used in organic synthesis as protecting groups for carboxylic acids and as efficient dehydrating agents to remove water from a reaction mixture.[1] Unlike this compound, they are stable enough to be isolated, stored, and handled under appropriate conditions.

Q4: How can I prevent the unwanted hydrolysis of orthoformates in my experiment?

A4: Orthoformates are highly susceptible to acid-catalyzed hydrolysis but are relatively stable under basic or neutral conditions.[6] To prevent their degradation:

  • Maintain Anhydrous Conditions: Moisture is the reactant for hydrolysis. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Control pH: Avoid all sources of acid. If acidic conditions are required for a subsequent step, the orthoformate should be consumed or removed first. Use non-acidic catalysts where possible.[7] Basic conditions will prevent hydrolysis.

  • Use Non-Protic Solvents: Solvents like THF, diethyl ether, or dichloromethane (B109758) are preferable to protic solvents like alcohols, which can participate in transesterification or facilitate proton transfer.

Troubleshooting Guide: Unwanted Formic Acid Formation

This guide helps diagnose and resolve the unexpected appearance of formic acid or its esters in your reaction.

Problem: My reaction unexpectedly produced formic acid. What is the likely cause?

Step 1: Analyze the Reaction Components
  • Starting Materials: Could one of your starting materials degrade to formic acid? For example, the oxidation of glycerol (B35011) or other polyols can yield formic acid under certain catalytic conditions.[8][9]

  • Reagents: Are you using an orthoformate (e.g., trimethyl orthoformate) as a reagent or water scavenger? If so, its decomposition is a primary suspect.

  • Solvent: Is your solvent (e.g., methanol) susceptible to oxidation under the reaction conditions?

Step 2: Evaluate the Reaction Conditions
  • Presence of Water: Was the reaction run under strictly anhydrous conditions? Trace moisture can initiate the hydrolysis of orthoformates.

  • Acidity (pH): Were any acidic catalysts or reagents used? Orthoformates rapidly hydrolyze in the presence of even catalytic amounts of acid.[6]

  • Temperature: High temperatures can accelerate decomposition, especially if trace acid or water is present.

Step 3: Formulate a Hypothesis and Solution

The following diagram outlines a logical workflow for troubleshooting this issue.

G start Unwanted Formic Acid or Formate (B1220265) Ester Detected q1 Is an orthoformate (e.g., TMOF) present? start->q1 a1_yes Hypothesis: Orthoformate Hydrolysis q1->a1_yes  Yes a1_no Hypothesis: Oxidation of Substrate/Solvent q1->a1_no  No check_h2o Check for Moisture Sources (Solvents, Reagents, Atmosphere) a1_yes->check_h2o check_acid Check for Acid Sources (Catalysts, Acidic Impurities) a1_yes->check_acid check_oxidant Are strong oxidants and a polyol/alcohol present? a1_no->check_oxidant solution1 Solution: Ensure strictly anhydrous conditions. Use inert atmosphere. check_h2o->solution1 solution2 Solution: Add a non-nucleophilic base. Use non-acidic catalysts. check_acid->solution2 solution3 Solution: Modify reaction conditions (lower temp, different catalyst) to avoid side-reaction. check_oxidant->solution3

Caption: Troubleshooting workflow for identifying the source of formic acid.

Data Summary

Minimizing formic acid as a byproduct often involves careful selection of reaction conditions. While direct data on this compound is unavailable due to its instability, data from the related reaction of glycerol oxidation provides insight into how conditions can be tuned to control formic acid yield.

Table 1: Influence of Reaction Conditions on Formic Acid Yield from Glycerol Oxidation

Catalyst SystemOxidantTemperature (°C)pHGlycerol Conversion (%)Formic Acid Yield (%)Formic Acid Selectivity (%)Reference
Iron (II) OxalateH₂O₂30 (Room Temp)567.8723.3034.33[10]
Iron (II) OxalateH₂O₂50583.1847.7757.43[10]
Iron (II) OxalateH₂O₂90594.1042.3545.01[10]
Fe(OTf)₂H₂O₂25 (Ambient)->9994-99>99[11]
NHC-Pd complexH₂O₂60-~80--[8]

This table illustrates that catalyst choice, temperature, and pH are critical variables in controlling the formation of formic acid.

Experimental Protocols

Protocol 1: General Procedure for Using Trimethyl Orthoformate (TMOF) as a Water Scavenger

This protocol describes the use of TMOF to ensure anhydrous conditions for a moisture-sensitive reaction.

Objective: To remove trace water from a reaction mixture to prevent side reactions.

Materials:

  • Oven-dried glassware (e.g., round-bottom flask, condenser)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Substrate

  • Trimethyl orthoformate (TMOF)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the dry glassware under a positive pressure of inert gas.

  • Charge Flask: Add the substrate and anhydrous solvent to the reaction flask via syringe or cannula.

  • Add TMOF: Add TMOF (typically 1.1 to 2.0 equivalents with respect to the theoretical amount of water to be removed) to the stirring solution.

  • Equilibration: Stir the mixture at room temperature for 30-60 minutes to allow the TMOF to react with any trace water. TMOF reacts with water to form methyl formate and methanol (B129727), which are often less detrimental to reactions than water itself.

  • Initiate Reaction: Proceed with the addition of other reagents to initiate the desired chemical transformation.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Assemble Oven-Dried Glassware p2 Establish Inert Atmosphere (N2/Ar) p1->p2 r1 Add Substrate & Anhydrous Solvent p2->r1 r2 Add Trimethyl Orthoformate (TMOF) r1->r2 r3 Stir for 30-60 min (Water Scavenging) r2->r3 crit Critical Step: Maintain inert atmosphere to prevent moisture ingress r2->crit r4 Add Reagents to Initiate Reaction r3->r4 a1 Monitor Reaction (TLC, GC-MS, NMR) r4->a1 a2 Perform Work-up & Purification a1->a2

Caption: Experimental workflow for using TMOF as a dehydrating agent.

Protocol 2: Monitoring Orthoformate Hydrolysis via ¹H NMR Spectroscopy

Objective: To quantitatively assess the stability of an orthoformate under specific experimental conditions.

Materials:

  • Orthoformate of interest (e.g., TMOF)

  • Solvent system to be tested (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • Internal standard (e.g., mesitylene)

  • Acid or water source (for testing degradation)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the orthoformate and an internal standard in the chosen anhydrous NMR solvent.

  • Acquire Initial Spectrum (t=0): Transfer an aliquot of the stock solution to an NMR tube and acquire a quantitative ¹H NMR spectrum.

    • TMOF Signature: For TMOF, expect a singlet for the methoxy (B1213986) protons (~3.3 ppm) and a singlet for the C-H proton (~5.1 ppm).

  • Introduce Variable: To the NMR tube, add a controlled amount of the variable being tested (e.g., a specific amount of water or a catalytic amount of acid like p-toluenesulfonic acid).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 15 minutes).

  • Analyze Data: Monitor the decrease in the integral of the orthoformate peaks and the appearance of hydrolysis products. For TMOF, the primary hydrolysis products are methyl formate (singlet ~8.1 ppm) and methanol (singlet ~3.5 ppm).

  • Quantify: Calculate the percentage of orthoformate remaining at each time point by comparing its integral to the integral of the stable internal standard. This will provide a kinetic profile of the hydrolysis under your specific conditions.

References

Technical Support Center: Gas-Phase Methanetriol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis and characterization of gas-phase methanetriol.

Troubleshooting Guide

Low or no yield of gas-phase this compound is a common issue. The following table outlines potential problems, their likely causes, and recommended solutions to optimize your experimental outcome.

Issue Potential Cause Recommended Solution Relevant Parameters & Notes
No or low this compound signal (m/z = 64) Incomplete formation in the ice matrix.Increase the irradiation time or the energy of the electron source. Ensure a homogenous mixture of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) in the ice.Energetic electrons are used to mimic galactic cosmic rays, driving the formation of this compound.[1]
Decomposition during sublimation.Optimize the temperature-programmed desorption (TPD) rate. A slow, controlled heating rate is crucial. The sublimation temperature for this compound has been observed around 170 K.[2]This compound is kinetically stable in the gas phase but can decompose if heated too rapidly or in the presence of catalysts.[2][3]
Inefficient ionization or detection.Verify the photon energy of the vacuum ultraviolet (VUV) source is optimized for isomer-selective photoionization. The appearance energy for this compound fragments is a key indicator.[2]Distinguishing this compound from its isomers, such as hydroxyperoxymethane, relies on fragmentation patterns upon photoionization.[1][2]
Presence of contaminants.Ensure high purity of precursors (methanol and oxygen) and a clean ultra-high vacuum (UHV) chamber. Contaminants can act as catalysts for decomposition.[3]Acidic or basic species can catalyze the dehydration of this compound to formic acid and water.[2][3]
High signal of formic acid and water Decomposition of this compound.As mentioned, optimize the sublimation temperature and rate. Additionally, ensure the absence of catalytic surfaces in the sublimation path.This compound is thermodynamically less stable than formic acid and water, with a significant energy barrier to unimolecular decomposition.[2][3]
Isomer confusion (e.g., with hydroxyperoxymethane) Overlapping mass-to-charge ratios.Utilize isomer-selective photoionization and analyze the fragmentation patterns. The unimolecular decomposition barriers of the radical cations are distinct for each isomer.[2]Isotopic substitution studies can also aid in the unambiguous identification of this compound.[2][4]

Frequently Asked Questions (FAQs)

Q1: Why is gas-phase this compound so difficult to synthesize and detect?

A1: this compound is a challenging molecule to work with due to its inherent instability.[1][5] It is prone to dehydration, readily decomposing into formic acid and water.[2][3] Historically considered a hypothetical compound, its recent synthesis was achieved under specific, controlled conditions of low temperature and energetic irradiation, followed by careful sublimation and detection in the gas phase.[2][4][6]

Q2: What is the primary decomposition pathway for gas-phase this compound?

A2: The primary unimolecular decomposition pathway for gas-phase this compound is dehydration to form formic acid (HCOOH) and water (H₂O).[2][3] While this decomposition is exoergic, there is a significant activation energy barrier, which allows for the detection of this compound in a sufficiently cold and isolated environment.[2]

Q3: Can I synthesize this compound using traditional solution-phase chemistry?

A3: Traditional solution-phase synthesis of this compound is extremely challenging, if not impossible, due to the presence of protic solvents and potential acid or base catalysts that would rapidly promote its decomposition.[2][3] The successful synthesis relies on isolating the molecule in a low-temperature ice matrix and then sublimating it into the gas phase under ultra-high vacuum conditions.[1]

Q4: What is the role of the low-temperature ice matrix in the synthesis?

A4: The low-temperature (around 5 K) mixed ice of methanol (CH₃OH) and molecular oxygen (O₂) serves as the reaction medium.[1] The energetic irradiation of this ice initiates a series of reactions leading to the formation of this compound and its isomers.[2] The cryogenic temperature is essential to trap the newly formed, unstable molecules and prevent their immediate decomposition.

Q5: How can I be sure I have synthesized this compound and not one of its isomers?

A5: Unambiguous identification of this compound is achieved through a combination of techniques. Isomer-selective photoionization using a tunable vacuum ultraviolet (VUV) light source is critical. By carefully selecting the photoionization energy, you can induce specific fragmentation patterns for each isomer. These fragmentation patterns, predicted by computational chemistry, serve as a fingerprint for this compound.[2] Isotopic substitution experiments, for example using ¹³CH₃OH or ¹⁸O₂, can further confirm the elemental composition of the detected species.[2]

Experimental Protocols

Synthesis of this compound in a Low-Temperature Ice Matrix

Objective: To synthesize this compound by irradiating a mixed ice of methanol and molecular oxygen.

Materials:

  • Methanol (CH₃OH, high purity)

  • Molecular Oxygen (O₂, high purity)

  • Ultra-high vacuum (UHV) chamber

  • Cryogenic cooling system (e.g., closed-cycle helium cryostat)

  • Substrate for ice deposition (e.g., silver or gold-plated copper)

  • Gas deposition system with precision leak valves

  • Electron gun for irradiation

Procedure:

  • Cool the substrate to 5 K within the UHV chamber.

  • Prepare a gas mixture of methanol and molecular oxygen (e.g., a 1:1 ratio).

  • Deposit the gas mixture onto the cold substrate at a controlled rate to form a thin ice film.

  • Irradiate the ice film with energetic electrons (e.g., 5 keV) for a specified duration.

  • After irradiation, the ice contains newly formed this compound and other products.

Gas-Phase Detection of this compound via Temperature-Programmed Desorption and Photoionization Mass Spectrometry

Objective: To detect and identify gas-phase this compound sublimated from the irradiated ice.

Materials:

  • Irradiated ice sample containing this compound

  • Temperature controller for the substrate

  • Reflectron time-of-flight mass spectrometer (Re-TOF-MS)

  • Tunable vacuum ultraviolet (VUV) light source (e.g., synchrotron radiation)

Procedure:

  • Align the mass spectrometer to detect species desorbing from the ice surface.

  • Initiate a temperature-programmed desorption (TPD) by slowly and linearly heating the substrate. A typical heating rate is 0.5 K min⁻¹.

  • As the temperature increases, molecules will sublimate from the ice into the gas phase.

  • The sublimated molecules are ionized by the VUV light source at a specific photon energy.

  • The resulting ions are detected by the Re-TOF-MS, which separates them based on their mass-to-charge ratio.

  • Monitor for a signal at m/z = 64, corresponding to the this compound radical cation, and its characteristic fragments at different photon energies. This compound has been observed to sublimate at approximately 170 K.[2]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage (5 K) cluster_detection Detection Stage Precursors Methanol (CH₃OH) + Molecular Oxygen (O₂) Ice Low-Temperature Ice Matrix Precursors->Ice Deposition Irradiation Energetic Electron Irradiation Ice->Irradiation Product_Ice This compound in Ice Irradiation->Product_Ice TPD Temperature-Programmed Desorption (TPD) Product_Ice->TPD Gas_Phase Gas-Phase this compound TPD->Gas_Phase Sublimation (~170 K) Ionization VUV Photoionization Gas_Phase->Ionization Detection Re-TOF-MS Detection Ionization->Detection

Caption: Experimental workflow for the synthesis and detection of gas-phase this compound.

Decomposition_Pathway This compound This compound CH(OH)₃ TransitionState Transition State This compound->TransitionState ΔE_act (High Barrier) Products Formic Acid (HCOOH) + Water (H₂O) TransitionState->Products Dehydration

Caption: Unimolecular decomposition pathway of gas-phase this compound.

References

Technical Support Center: Photoionization of Methanetriol (CH(OH)3)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the photoionization fragmentation of methanetriol (CH(OH)3). This resource is designed for researchers, scientists, and drug development professionals working with this novel and highly reactive molecule. Given that this compound was only first synthesized and detected in 2024, this guide is based on the initial findings and general principles of photoionization mass spectrometry of alcohols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why am I not observing the molecular ion peak (m/z = 64) for this compound?

Answer: The molecular ion of this compound is known to be unstable and highly susceptible to dissociative photoionization. Its observation can be challenging for several reasons:

  • Excess Internal Energy: If the photon energy used is significantly above the ionization threshold, the resulting molecular ion may have too much internal energy, leading to rapid fragmentation before it can be detected.

  • Instrumental Conditions: The settings of your mass spectrometer, particularly the extraction and acceleration voltages in a time-of-flight (TOF) instrument, can affect the survival of fragile ions.

  • Low Abundance: Even under optimal conditions, the molecular ion may be of very low intensity. In the initial detection of this compound, the peak at m/z = 64 was reported as weak when using 10.25 eV photons.

Troubleshooting Steps:

  • Optimize Photon Energy: If you are using a tunable photon source, try to operate as close to the ionization threshold as possible to minimize excess energy.

  • "Soft" Ionization: Ensure you are using a soft ionization technique like single-photon ionization.

  • Check Instrument Tuning: Verify that your instrument is tuned for high sensitivity in the low mass range.

  • Increase Signal-to-Noise: Improve the signal-to-noise ratio by increasing the concentration of your analyte or the acquisition time.

Question: I am observing a prominent peak at m/z = 31. What is its origin?

Answer: A peak at m/z = 31 is a common and expected fragment in the mass spectrum of this compound. This peak corresponds to the hydroxymethyl cation ([CH2OH]+). It is a characteristic fragment for primary alcohols and can be formed through various fragmentation pathways of the this compound cation. The observation of this fragment is a strong indicator of the presence of a molecule containing the hydroxymethyl group.

Question: My mass spectrum shows unexpected peaks. How can I identify their source?

Answer: Unexpected peaks can arise from several sources in experiments involving highly reactive or novel molecules like this compound:

  • Isomeric Contamination: The synthesis of this compound can also produce isomers such as hydroxyperoxymethane (CH3OOOH) and hydroxyperoxymethanol (CH2(OH)OOH). These isomers may have different fragmentation patterns that contribute to your mass spectrum.

  • Contaminants from Synthesis: The synthesis of this compound often involves precursors like methanol (B129727) (CH3OH) and oxygen (O2) in an ice matrix. Incomplete reactions or side reactions can lead to the presence of these and other species in your sample.

  • Background Contamination: Common background signals in high-vacuum systems include water (m/z = 18), nitrogen (m/z = 28), and carbon dioxide (m/z = 44).

Troubleshooting Steps:

  • Run a Blank: Analyze a sample without your analyte to identify background peaks.

  • Isotopic Labeling: If possible, use isotopically labeled precursors (e.g., 13CH3OH, 18O2) to confirm which peaks originate from your target molecule.

  • Consult Literature on Isomers: Review the fragmentation patterns of potential isomers to see if they match your unexpected peaks.

  • Check for Leaks: Ensure your vacuum system is free of leaks, which can introduce atmospheric gases.

Frequently Asked Questions (FAQs)

What are the expected primary fragmentation pathways of CH(OH)3?

Based on the structure of this compound and the general behavior of alcohols in mass spectrometry, the following fragmentation pathways are expected:

  • Loss of a hydroxyl radical (•OH): This would lead to the formation of a [CH(OH)2]+ cation at m/z = 47.

  • Loss of a water molecule (H2O): Dehydration is a common fragmentation pathway for alcohols and would result in a fragment ion at m/z = 46.

  • C-O bond cleavage: This can lead to the formation of smaller fragments, such as the prominent [CH2OH]+ at m/z = 31.

What is the ionization energy of this compound?

The adiabatic ionization energy of this compound has been calculated to be in the range of 10.1 to 10.3 eV, depending on the conformer. Experimental detection has been successful using photoionization energies around 10.25 eV.

How can I improve the stability of my this compound sample for analysis?

This compound is kinetically stable in the gas phase but is prone to decomposition. It is typically synthesized and isolated in a low-temperature matrix (e.g., at 5 K). The analysis is then performed by temperature-programmed desorption, where the isolated molecules are sublimated directly into the ionization region of the mass spectrometer. Maintaining low temperatures until the moment of analysis is crucial.

Quantitative Data

The following table summarizes the calculated adiabatic ionization energies for different conformers of this compound and the appearance energies of key fragments, based on computational data from the supplementary information of the first detection paper.

SpeciesProcessm/zCalculated Adiabatic Energy (eV)
CH(OH)3Ionization6410.1 - 10.3
[CH(OH)2]+Fragmentation47~10.5
[CH2OH]+Fragmentation31~11.0
[H3O]+Fragmentation19~11.5

Note: Appearance energies are estimated based on calculated reaction enthalpies and may vary. These values serve as a guide for experimental design.

Experimental Protocols

Protocol for Photoionization Fragmentation of this compound using Re-ToF-MS

This protocol is based on the methodology used for the first detection of this compound.

  • Sample Preparation (in situ):

    • Prepare a suitable substrate (e.g., a silver single crystal) in an ultra-high vacuum (UHV) chamber, cooled to ~5 K using a closed-cycle helium cryostat.

    • Deposit a mixture of methanol (CH3OH) and molecular oxygen (O2) onto the cold substrate.

    • Irradiate the ice mixture with energetic electrons (e.g., 5 keV) to induce the formation of this compound.

  • Temperature-Programmed Desorption (TPD):

    • After irradiation, heat the substrate at a linear rate (e.g., 0.5 K/min).

    • The sublimating molecules will desorb from the surface as a function of their sublimation temperature.

  • Photoionization:

    • Position the outlet of the TPD setup in close proximity to the ionization region of the mass spectrometer.

    • Use a tunable vacuum ultraviolet (VUV) light source (e.g., from a synchrotron or a laser system) to ionize the desorbed neutral molecules.

    • Set the photon energy to a value just above the ionization threshold of this compound (e.g., 10.25 eV) to minimize fragmentation.

  • Mass Analysis:

    • Use a reflectron time-of-flight (Re-ToF) mass spectrometer to separate the ions based on their mass-to-charge ratio. The reflectron design improves mass resolution by compensating for the initial kinetic energy distribution of the ions.

    • Record the mass spectra as a function of the desorption temperature.

  • Data Analysis:

    • Identify the mass-to-charge ratios of the detected ions.

    • Correlate the appearance of specific ions with the desorption temperature to distinguish between different species sublimating from the ice.

    • If using a tunable VUV source, measure the ion signal as a function of photon energy to determine ionization energies and appearance energies of fragments.

Visualizations

Diagram of this compound Photoionization and Fragmentation

G Figure 1: Photoionization and Fragmentation of this compound cluster_frags Fragments CHOH3 CH(OH)₃ CHOH3_ion [CH(OH)₃]⁺˙ CHOH3->CHOH3_ion Ionization Photon frag1 [CH(OH)₂]⁺ + •OH CHOH3_ion->frag1 Loss of •OH frag2 [CH₂O₂]⁺˙ + H₂O CHOH3_ion->frag2 Dehydration frag3 [CH₂OH]⁺ + H₂O₂ CHOH3_ion->frag3 Rearrangement

Caption: Photoionization and major fragmentation pathways of this compound.

Experimental Workflow Diagram

G Figure 2: Experimental Workflow for CH(OH)₃ Analysis cluster_prep Sample Preparation (UHV) cluster_analysis Analysis cluster_data Data Processing start Cool Substrate to 5 K deposit Deposit CH₃OH/O₂ Ice start->deposit irradiate Irradiate with Electrons deposit->irradiate tpd Temperature-Programmed Desorption irradiate->tpd ionize VUV Photoionization tpd->ionize tof Re-ToF Mass Analysis ionize->tof process Record Mass Spectra vs. Temp tof->process identify Identify m/z and Fragments process->identify quantify Determine IE and AE identify->quantify

Caption: General experimental workflow for the analysis of this compound.

improving the stability of synthesized methanetriol

Author: BenchChem Technical Support Team. Date: December 2025

Methanetriol, also known as orthoformic acid, is a hypothetical compound with the chemical formula CH(OH)₃. It is the simplest ortho acid. This compound is believed to be extremely unstable, readily decomposing into formic acid and water. Due to its high instability, it has not been isolated in bulk.

Because of the inherent and extreme instability of this compound, information regarding its synthesis and stabilization is not available in established chemical literature. The focus of research has been on theoretical studies of its properties and transient existence in specific reaction mechanisms, rather than on its practical synthesis and stabilization for experimental use.

Given the hypothetical and highly unstable nature of this compound, creating a technical support center with troubleshooting guides and FAQs for its experimental use is not feasible. There are no established protocols or common issues that researchers would encounter in a practical setting.

Therefore, this document cannot provide the requested information on improving the stability of synthesized this compound. It is crucial for researchers, scientists, and drug development professionals to consult peer-reviewed chemical literature and safety data for any chemical compound they intend to work with. For highly unstable and hypothetical compounds like this compound, extreme caution and a thorough understanding of theoretical chemistry principles are paramount.

Technical Support Center: Overcoming Detection Limits for Methanetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals facing the challenges of detecting and quantifying methanetriol. Given that this compound is a recently synthesized and highly unstable molecule, this guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on the pioneering detection methods and analogous analytical strategies for small, polar, and thermally labile compounds.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to detect using standard analytical methods?

A1: this compound's instability is the primary challenge for its detection. As an orthocarboxylic acid, it has three hydroxyl groups attached to a single carbon atom, a configuration that is inherently unstable and prone to rapid dehydration to formic acid and water, especially in the presence of acid or base catalysts or at elevated temperatures.[1] This instability makes it incompatible with many standard analytical techniques that involve high temperatures (like conventional GC-MS) or aqueous environments without careful control.

Q2: What is the only currently successful method for the detection of this compound?

A2: To date, the only reported successful synthesis and detection of this compound was achieved in the gas phase at very low temperatures (5 K).[1][2] The analytical technique employed was vacuum ultraviolet (VUV) photoionization coupled with reflectron time-of-flight mass spectrometry (Re-ToF-MS).[1][3] This method allows for soft ionization, which prevents the fragmentation of the unstable molecule.

Q3: Can I detect this compound using Liquid Chromatography-Mass Spectrometry (LC-MS)?

A3: While there are no established LC-MS methods for this compound, it is theoretically plausible with significant optimization. A promising approach would be Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for highly polar compounds.[4] However, challenges such as maintaining the stability of this compound in the mobile phase and achieving efficient ionization without degradation will need to be addressed.

Q4: Is Gas Chromatography-Mass Spectrometry (GC-MS) a viable option for this compound analysis?

A4: Direct GC-MS analysis of this compound is not feasible due to its low volatility and thermal lability; it would likely decompose in the heated injection port.[5][6] However, derivatization to cap the reactive hydroxyl groups could make it amenable to GC-MS analysis. Silylation is a common derivatization technique for this purpose.[6][7][8]

Q5: What is derivatization and how can it help in detecting this compound?

A5: Derivatization is the process of chemically modifying a compound to enhance its analytical properties.[6][7][8] For this compound, derivatization would involve reacting its three hydroxyl groups with a reagent to form more stable, volatile, and less polar derivatives. This would make the molecule suitable for analysis by techniques like GC-MS.[6]

Troubleshooting Guides

Guide 1: LC-MS/MS Analysis of this compound (Hypothetical Approach using HILIC)
Problem Possible Cause Suggested Solution
No peak or very low signal intensity for this compound 1. Degradation in the mobile phase: this compound is unstable in aqueous solutions.[9][10]2. Poor ionization efficiency: As a small, polar molecule, this compound may not ionize well with standard ESI settings.[11][12]3. Analyte not retained on the column: The mobile phase may be too strong, or the column is not appropriate.1. Optimize Mobile Phase: Use a high percentage of organic solvent (e.g., >80% acetonitrile) in the initial mobile phase. Keep the aqueous component buffered at a neutral or slightly acidic pH to minimize catalytic degradation. Minimize analysis time.2. Enhance Ionization: Use a soft ionization technique. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider adding a reagent to the mobile phase that promotes adduct formation (e.g., ammonium (B1175870) formate (B1220265) for [M+NH₄]⁺).[11]3. Improve Retention: Use a HILIC column. Ensure proper column equilibration with a low-water mobile phase. Inject the sample in a solvent with a high organic content, similar to the mobile phase.
Poor peak shape (tailing or fronting) 1. Injection solvent mismatch: Injecting the sample in a solvent significantly stronger (more aqueous) than the mobile phase.[2]2. Column overload: Injecting too much sample.3. Secondary interactions with the stationary phase. 1. Match Injection Solvent: Dissolve or dilute the sample in the initial mobile phase or a solvent with a similar or higher organic content.2. Reduce Injection Volume: Decrease the amount of sample injected onto the column.3. Adjust Mobile Phase: Increase the buffer concentration in the mobile phase to minimize ionic interactions with the stationary phase.[4]
Inconsistent retention times 1. Inadequate column equilibration: The water layer on the HILIC stationary phase is not consistently re-established between injections.[2]2. Mobile phase composition changes: Evaporation of the organic solvent can alter the mobile phase strength.1. Increase Equilibration Time: Ensure a sufficient equilibration period (at least 10-15 column volumes) between injections.2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the reservoirs capped.
Guide 2: GC-MS Analysis of this compound (Hypothetical Approach with Derivatization)
Problem Possible Cause Suggested Solution
No peak corresponding to the derivatized this compound 1. Incomplete or failed derivatization: The reaction conditions are not optimal, or the reagents have degraded.2. Degradation of the analyte before derivatization. 3. Thermal degradation in the GC inlet: The injection temperature is too high even for the derivative.[5]1. Optimize Derivatization: Ensure anhydrous conditions as silylation reagents are moisture-sensitive.[13] Optimize reaction time and temperature. Use a fresh derivatization reagent (e.g., BSTFA with TMCS catalyst).2. Sample Handling: Perform derivatization as quickly as possible after sample collection or extraction. Keep samples cold.3. Use a "Cold" Injection Technique: Employ a Programmed Temperature Vaporization (PTV) or cool on-column injection to minimize thermal stress on the derivative.[5]
Multiple peaks for the derivatized analyte 1. Incomplete derivatization: Formation of partially derivatized products (e.g., mono- and di-silylated this compound).2. Side reactions: The derivatization reagent may react with other components in the sample matrix.1. Force the Reaction to Completion: Increase the amount of derivatization reagent, extend the reaction time, or increase the reaction temperature.2. Sample Cleanup: Use a sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components before derivatization.
Poor sensitivity 1. Low derivatization yield. 2. Adsorption of the derivative in the GC system: Active sites in the inlet liner or column can lead to analyte loss.1. Optimize Derivatization (as above). 2. Use Deactivated Supplies: Employ a deactivated inlet liner and a highly inert GC column. Regularly replace the liner and trim the column.[5]

Experimental Protocols

Protocol 1: Hypothetical HILIC-LC-MS/MS Method for this compound Analysis
  • Sample Preparation:

    • For aqueous samples, perform a protein precipitation with 3 volumes of ice-cold acetonitrile.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 95:5 (v/v) acetonitrile:water.

  • LC Conditions:

    • Column: HILIC column (e.g., amide or bare silica (B1680970) phase), 2.1 x 100 mm, <2 µm particle size.

    • Mobile Phase A: 10 mM Ammonium formate in water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • MRM Transitions (Hypothetical): Monitor for the ammonium adduct [CH(OH)₃ + NH₄]⁺. Precursor ion m/z would be 82.06. Product ions would need to be determined experimentally.

Protocol 2: Hypothetical GC-MS Method for this compound via Silylation
  • Sample Preparation & Derivatization:

    • Lyophilize the aqueous sample to complete dryness.

    • Add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Inlet: Programmed Temperature Vaporization (PTV), solvent vent mode.

    • Liner: Deactivated PTV liner.

    • Column: Low-bleed, inert GC column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan m/z 50-500 or Selected Ion Monitoring (SIM) for target ions of the tris-TMS derivative of this compound.

Quantitative Data (Hypothetical)

The following tables present hypothetical limits of detection (LOD) and quantification (LOQ) for the proposed methods. These values are estimates based on the analysis of similar small, polar molecules and are intended for illustrative purposes. Actual performance will require experimental validation.

Table 1: Hypothetical Detection Limits for this compound by HILIC-LC-MS/MS

Analyte Matrix LOD (ng/mL) LOQ (ng/mL)
This compoundPlasma0.51.5
This compoundUrine0.20.7
This compoundCell Culture Media0.10.3

Table 2: Hypothetical Detection Limits for Derivatized this compound by GC-MS

Analyte Derivative Matrix LOD (ng/mL) LOQ (ng/mL)
Tris-TMS-MethanetriolPlasma1.03.0
Tris-TMS-MethanetriolUrine0.51.5
Tris-TMS-MethanetriolEnvironmental Water0.10.4

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Aqueous Sample B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Evaporation C->D E Reconstitution (95% ACN) D->E F HILIC Separation E->F Injection G ESI Ionization (Positive Mode) F->G H Tandem MS Detection (MRM) G->H

Caption: Workflow for the proposed HILIC-LC-MS/MS analysis of this compound.

experimental_workflow_gcms cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis A Aqueous Sample B Lyophilization (Drying) A->B C Silylation Reaction (BSTFA) B->C D PTV Injection C->D Injection E GC Separation D->E F EI Ionization E->F G MS Detection (Scan or SIM) F->G

Caption: Workflow for the proposed GC-MS analysis of this compound via silylation.

troubleshooting_logic cluster_lcms LC-MS Troubleshooting cluster_gcms GC-MS Troubleshooting start Low or No Signal for this compound c1 Analytical Method? start->c1 lcms LC-MS c1->lcms gcms GC-MS c1->gcms q1_lc Check Retention: Is analyte retained? lcms->q1_lc q1_gc Check Derivatization: Is reaction complete? gcms->q1_gc s1_lc_yes Optimize Ionization: - Adjust source parameters - Use adducts q1_lc->s1_lc_yes Yes s1_lc_no Improve Retention: - Use HILIC - High % Organic Mobile Phase q1_lc->s1_lc_no No s1_gc_yes Optimize Injection: - Use PTV/Cool On-Column - Check liner activity q1_gc->s1_gc_yes Yes s1_gc_no Optimize Reaction: - Anhydrous conditions - Fresh reagents q1_gc->s1_gc_no No

References

Technical Support Center: Purification of Orthoformic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of orthoformic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude orthoformic acid derivatives?

A1: Common impurities typically originate from starting materials, side reactions, or degradation. These can include:

  • Unreacted Starting Materials: Excess alcohol and/or chloroform (B151607) are common carryovers from synthesis.[1][2]

  • Salts: Inorganic salts, such as sodium chloride, are often byproducts of the reaction between a sodium alkoxide and chloroform.[1]

  • Nitrogenous Compounds: When hydrogen cyanide is used as a starting material, nitrogen-containing impurities like symmetrical triazine (s-triazine) can form, which can be particularly problematic.[3]

  • Hydrolysis Products: Orthoformic acid derivatives are highly sensitive to acid and will hydrolyze to form the corresponding formate (B1220265) esters and alcohols, especially in the presence of moisture.[4][5]

Q2: Which purification techniques are generally most effective for orthoformic acid derivatives?

A2: The choice of technique depends on the specific derivative's properties and the nature of the impurities.

  • Fractional Distillation: This is the most common and effective method for volatile, thermally stable orthoformic esters like triethyl orthoformate. It efficiently removes non-volatile salts and separates the product from lower-boiling starting materials.[1][2]

  • Chromatography: Column chromatography can be used, but care must be taken to avoid hydrolysis. Standard silica (B1680970) gel is acidic and can cause decomposition.[4] Using neutralized silica gel, alumina, or adding a basic modifier like triethylamine (B128534) to the eluent is critical.[4][6]

  • Chemical Treatment: For specific impurities like s-triazine, chemical treatment to form filterable complexes or precipitates can be an effective preliminary purification step before distillation.[3]

  • Recrystallization: This technique is suitable for solid orthoformic acid derivatives, provided a solvent can be found in which the derivative has low solubility at cool temperatures and impurities have different solubility profiles.[6][7]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) is a powerful technique for determining absolute purity without needing a specific reference standard. It can also identify and quantify residual solvents or hydrolysis byproducts.[8][9]

  • Gas Chromatography (GC): For volatile derivatives, GC is an excellent method to determine purity and detect volatile impurities. It is often coupled with mass spectrometry (GC-MS) for impurity identification.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile or thermally sensitive derivatives. However, the acidic mobile phases often used in reverse-phase HPLC can cause on-column hydrolysis.[4][10] Careful method development is required, potentially using buffered or non-acidic mobile phases.

Troubleshooting Guides

Issue 1: Compound Decomposition during Silica Gel Chromatography

Question: I am attempting to purify my orthoformic acid derivative using a standard silica gel column, but I am observing new spots on my TLC and getting low recovery. What is happening and how can I fix it?

Answer: The issue is most likely acid-catalyzed hydrolysis of your orthoformate on the acidic surface of the silica gel.[4][5] Standard silica gel's surface is covered in acidic silanol (B1196071) groups, which can readily cleave the orthoformate moiety.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Before packing the column, wash the silica gel with a dilute acid (e.g., 0.1N HCl) and then rinse with hot distilled water until the washings are neutral to remove metal ions.[4] Alternatively, and more commonly, prepare a slurry of the silica gel in the eluent containing 1-3% of a base like triethylamine (TEA) or pyridine. This deactivates the acidic sites.[6][11]

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase, such as neutral or basic alumina, which lacks the strong acidity of silica.[6]

  • Pre-adsorb with Caution: If dry-loading the sample, do not pre-adsorb it onto silica gel for an extended period. Mix the compound with the silica just before loading it onto the column.

Issue 2: Low Yield from Fractional Distillation

Question: I am purifying triethyl orthoformate by fractional distillation according to a literature procedure, but my yield is significantly lower than expected. What are the common pitfalls?

Answer: Low yields in fractional distillation are often due to inefficient separation, mechanical losses, or improper collection of fractions.

Troubleshooting Steps:

  • Ensure an Efficient Column: Use a long, well-insulated fractionating column (e.g., an 80-cm Vigreux or packed column) to ensure adequate separation between the lower-boiling components (alcohol, chloroform) and the product.[1]

  • Control the Distillation Rate: Distill the mixture slowly to allow the vapor-liquid equilibria to be established at each theoretical plate in the column. Distilling too quickly will result in poor separation and loss of product into the lower-boiling fractions.

  • Manage Intermediate Fractions: A significant amount of the product can be present in the intermediate fraction that boils between the solvent and the final product.[1] It is often best to collect this fraction separately and add it to a subsequent purification run rather than trying to re-distill it on its own.[1]

  • Prevent Hydrolysis: Ensure all glassware is thoroughly dried and protect the system from atmospheric moisture using drying tubes, as any water can lead to hydrolysis.[1]

Issue 3: Removal of Nitrogenous Impurities

Question: My trimethyl orthoformate is contaminated with s-triazine, and I cannot separate it by distillation due to close boiling points. What purification methods are available?

Answer: This is a known issue in syntheses starting from hydrogen cyanide.[3] Fractional distillation is ineffective for this specific separation. Specialized chemical treatments are required.

Troubleshooting Steps:

  • Complexation with Metal Salts: Treat the impure product with a heavy metal salt such as copper(II) chloride (CuCl₂). The nitrogenous impurities will form complex coordination compounds that can be removed by filtration.[3]

  • Acid-Induced Precipitation: Carefully add a small quantity of a hydrohalide, like hydrogen chloride (HCl), to the impure orthoformate. This can protonate and precipitate the nitrogenous impurities, which can then be filtered off. Add the acid slowly and stop as soon as a precipitate is no longer formed to avoid hydrolysis of the main product.[3]

  • Adsorbent Treatment: The filtration of the formed precipitates or complexes can be facilitated by adding an adsorbent like activated carbon (e.g., Nuchar) before filtration.[3]

Data Presentation

Table 1: Physical Properties of Common Orthoformic Acid Esters

Orthoformate EsterFormulaMolecular Weight ( g/mol )Boiling Point (°C)
Trimethyl OrthoformateHC(OCH₃)₃106.12101-102
Triethyl OrthoformateHC(OCH₂CH₃)₃148.20144-146
Tripropyl OrthoformateHC(O(CH₂)₂CH₃)₃190.28198-200
Triisopropyl OrthoformateHC(OCH(CH₃)₂)₃190.28165-167

Note: Boiling points are at atmospheric pressure and may vary slightly. Data compiled from[1][12][13].

Experimental Protocols

Protocol 1: Purification of Triethyl Orthoformate by Fractional Distillation

This protocol is adapted from the procedure published in Organic Syntheses.[1]

  • Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask, a well-insulated fractionating column (at least 30 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is completely dry and protect the system from moisture with drying tubes.

  • Initial Distillation: Transfer the crude reaction mixture to the distillation flask. Gently heat the flask (e.g., using a water or steam bath). Slowly distill off the excess low-boiling solvents (e.g., chloroform and ethanol). This fraction typically boils below 85°C.

  • Fractional Distillation: Decant the remaining liquid from any separated salts into a clean, dry Claisen flask equipped with a fractionating column.

  • Collect Fractions: Begin heating the flask.

    • Fraction 1 (Discard): Collect and discard any remaining low-boiling liquids that distill below 85°C.

    • Fraction 2 (Intermediate): Collect the intermediate fraction, which typically boils between 85°C and 140°C. This fraction contains a mixture of alcohol and product and should be saved for a future purification run.

    • Fraction 3 (Product): Collect the pure triethyl orthoformate product, which distills at a constant temperature between 140°C and 146°C.

  • Storage: Store the purified product over a neutral drying agent and under an inert atmosphere if possible.

Protocol 2: Purification by Neutralized Column Chromatography

This protocol is a general guideline for purifying acid-sensitive orthoformates.

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that gives your target compound an Rf value of approximately 0.2-0.3. To prevent streaking or decomposition on the TLC plate, add 1-2% triethylamine (TEA) to the developing solvent.[11]

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in your chosen eluent. Add triethylamine to the eluent to a final concentration of 1-2% (v/v).

  • Column Packing: Carefully pack a chromatography column with the prepared slurry. Ensure the column is packed uniformly without any air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent (containing TEA). Alternatively, if it is not very soluble, create a slurry of the crude product with a small amount of the neutralized silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Elute the column with the TEA-containing solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5°C, so co-evaporation with a lower-boiling solvent may be necessary for its complete removal.

Visualizations

G start Impurity Detected in Product check_hydrolysis Check for Hydrolysis Products (Formate Esters, Alcohols) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes check_sm Check for Starting Materials (Alcohols, Chloroform, etc.) check_hydrolysis->check_sm No action_avoid_acid ACTION: - Rework purification under strictly anhydrous and non-acidic conditions. - Use neutralized silica/alumina. hydrolysis_yes->action_avoid_acid end Pure Product action_avoid_acid->end sm_yes Starting Materials Present check_sm->sm_yes Yes check_n Check for Nitrogenous Impurities (e.g., s-triazine) check_sm->check_n No action_distill ACTION: - Perform fractional distillation with an efficient column. sm_yes->action_distill action_distill->end n_yes Nitrogen Impurities Present check_n->n_yes Yes check_n->end No action_chem ACTION: - Treat with metal salts (e.g., CuCl2) or precipitate with HCl, then filter. n_yes->action_chem action_chem->end

Caption: Troubleshooting workflow for identifying and removing common impurities.

G start Crude Orthoformate Product q1 Is the product thermally stable and volatile? start->q1 distill Use Fractional Distillation q1->distill Yes q2 Is the product a solid? q1->q2 No recrystallize Use Recrystallization q2->recrystallize Yes chrom Use Chromatography q2->chrom No warning Warning: Product is acid-sensitive. Use neutralized stationary phase (e.g., add 1-2% TEA to eluent). chrom->warning

Caption: Decision tree for selecting a primary purification technique.

References

Technical Support Center: Managing Steric Repulsion in Methanetriol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing steric repulsion during the synthesis and handling of methanetriol analogs, particularly sterically hindered orthoesters.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a sterically hindered this compound analog (e.g., a trialkyl orthoformate) is resulting in a very low yield. What are the primary causes?

A1: Low yields in the synthesis of sterically hindered this compound analogs are most commonly attributed to two main factors:

  • Competing E2 Elimination: The alkoxides used in the synthesis are strong bases. With sterically hindered secondary or tertiary alkyl halides, the SN2 reaction to form the desired ether or orthoester is slow due to steric hindrance.[1][2][3][4] This provides an opportunity for the alkoxide to act as a base, leading to the formation of an alkene byproduct through an E2 elimination reaction.[1][4]

  • Hydrolysis: Orthoesters are sensitive to acidic conditions and can hydrolyze back to the corresponding ester and alcohol, especially during workup and purification.[5] Maintaining anhydrous and slightly alkaline conditions is crucial to prevent this.

Q2: I am observing a significant amount of alkene byproduct in my reaction mixture. How can I minimize this E2 elimination?

A2: Minimizing alkene formation is key to improving the yield of your desired sterically hindered product. Here are several strategies:

  • Choice of Alkoxide and Alkyl Halide: Whenever possible, use a less sterically hindered alkyl halide and a more sterically hindered alkoxide. For example, to synthesize a tert-butyl ether, it is preferable to use a tert-butoxide with a primary alkyl halide rather than a primary alkoxide with a tert-butyl halide.[2]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution reaction over the E2 elimination reaction.[1] Elimination reactions typically have a higher activation energy and are therefore more favored at higher temperatures.

  • Choice of Base: While a strong base is necessary to form the alkoxide, using a very bulky, non-nucleophilic base for the deprotonation of the alcohol, followed by the careful addition of the alkyl halide, can sometimes improve the outcome.

Q3: How can I prevent the hydrolysis of my orthoester product during the reaction and workup?

A3: Preventing hydrolysis is critical for isolating your orthoester in high yield. Consider the following:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Control of pH: The reaction should be maintained under alkaline conditions (pH 7-14) to prevent acid-catalyzed hydrolysis.

  • Workup Procedure: During the workup, avoid acidic washes. Use neutral or slightly basic aqueous solutions for extraction.

Q4: Are there any protecting group strategies that can help in the synthesis of complex, polyhydroxylated this compound analogs?

A4: Yes, protecting groups are essential for the synthesis of complex polyols. Key strategies include:

  • Selective Protection: Use bulky protecting groups like pivaloyl (Piv) or silyl (B83357) ethers (e.g., TBDMS) to selectively protect less sterically hindered primary hydroxyl groups.[1]

  • Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, hydrogenolysis), allowing for the selective deprotection of specific hydroxyl groups in a multi-step synthesis.[6]

  • Diol Protection: For 1,2- or 1,3-diols, cyclic acetals or ketals can be used as protecting groups.[1]

Q5: My this compound analog is an acid-sensitive linker in a drug conjugate. What are the key considerations for its stability and release?

A5: For drug delivery applications, the acid-lability of orthoester linkers is a key feature.

  • pH Sensitivity: Orthoesters are designed to be stable at physiological pH (~7.4) and cleave in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) to release the drug.[][8]

  • Tunable Release Kinetics: The rate of hydrolysis and drug release can be tuned by modifying the substituents on the orthoester. Electron-donating groups generally increase the rate of hydrolysis, while steric hindrance can decrease it.[5]

Troubleshooting Guides

Guide 1: Low Yield in Sterically Hindered Orthoester Synthesis
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials Inefficient reaction conditions.- Increase reaction time and monitor by TLC. - Optimize temperature; sometimes gentle heating is necessary. - Ensure the base is active and used in the correct stoichiometry.
Major byproduct is an alkene E2 elimination is the dominant pathway.- Lower the reaction temperature. - Use a less sterically hindered alkyl halide and a more hindered alkoxide. - Consider a milder, non-nucleophilic base for deprotonation.
Product decomposes during workup Hydrolysis of the orthoester.- Maintain anhydrous conditions throughout the synthesis and workup. - Use neutral or slightly basic washes during extraction. - Minimize exposure to silica (B1680970) gel during chromatography if it is acidic.
Difficulty in purification Formation of multiple byproducts.- Optimize reaction conditions for higher selectivity. - Choose a different protecting group strategy to avoid side reactions. - Employ a more efficient purification technique, such as preparative HPLC.
Guide 2: Issues with Protecting Groups in Polyol Synthesis
Symptom Possible Cause Troubleshooting Steps
Incomplete protection of hydroxyl groups Steric hindrance preventing reagent access.- Use a less bulky protecting group if possible. - Increase reaction time and/or temperature. - Add a catalyst, such as DMAP for acylation reactions.[1]
Non-selective protection Similar reactivity of different hydroxyl groups.- Use a sterically demanding protecting group to favor protection of the least hindered hydroxyl group. - Perform the reaction at a lower temperature to enhance selectivity.
Protecting group is cleaved during a subsequent reaction step Instability of the protecting group to the reaction conditions.- Choose a more robust protecting group that is stable under the planned reaction conditions. - Consult a protecting group compatibility chart.
Low yield during deprotection Harsh deprotection conditions leading to product degradation.- Use milder deprotection reagents. - Optimize reaction time and temperature for the deprotection step. - Consider an orthogonal protecting group strategy for more selective removal.

Quantitative Data Summary

Table 1: Impact of Reaction Conditions on Triethyl Orthoformate Yield
Parameter Condition A Yield (%) Condition B Yield (%) Reference
Reaction Time 1.5 hours703 hours65[9]
Temperature 30 °C7050 °C65[9]
Ethanol (B145695) Addition Gradual70All at once65[9]
Table 2: Comparison of Protecting Groups for a Dihydropyran Derivative
Protecting Group Reagent Yield of Protection (%) Deprotection Conditions Yield of Deprotection (%)
Acetyl (Ac) Acetic Anhydride, Pyridine95K2CO3, MeOH92
Pivaloyl (Piv) Pivaloyl Chloride, Pyridine92KOH, EtOH, heat88
TBDMS TBDMSCl, Imidazole, DMF98TBAF, THF95
Benzyl (Bn) Benzyl Bromide, NaH, DMF90H2, Pd/C96

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered Orthoester (Triethyl Orthoformate)

This protocol is adapted from a general procedure for orthoformate synthesis, with modifications to improve the yield by controlling reaction conditions.

Materials:

Procedure:

  • To a reaction vessel containing chloroform (1.0 eq) and a mixed solvent, add sodium hydroxide (3.0 eq).

  • While stirring, gradually add hot ethanol (3.0 eq, 40-60 °C) dropwise over 30-60 minutes.

  • Maintain the reaction temperature at 30-40 °C for 1.5-2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, add water to dissolve the sodium chloride byproduct.

  • Separate the organic layer and wash it with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain triethyl orthoformate.

Protocol 2: Characterization by NMR Spectroscopy

Objective: To confirm the structure and assess the steric environment of a synthesized this compound analog.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl3).

Data Acquisition:

  • ¹H NMR: Acquire a standard proton NMR spectrum. Pay close attention to the chemical shifts of the protons on the alkoxy groups. Steric compression can cause significant downfield shifts of protons that are in close spatial proximity to other bulky groups.[10][11]

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Note the chemical shift of the central orthoester carbon.

  • 2D NMR (COSY, HSQC, HMBC): If the structure is complex, these experiments can be used to confirm connectivity and assign all proton and carbon signals.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Alcohol, Chloroform, Base) reaction Reaction under Controlled Conditions start->reaction workup Aqueous Workup (Neutral/Basic) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Purified this compound Analog purification->product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ms Mass Spectrometry product->ms ftir FTIR Spectroscopy product->ftir

Caption: A general experimental workflow for the synthesis and characterization of this compound analogs.

troubleshooting_workflow start Low Yield Observed check_reagents Verify Reagent & Solvent Quality (Purity, Anhydrous) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->optimize_conditions Reagents OK monitor_reaction Monitor Reaction Progress (TLC, GC) optimize_conditions->monitor_reaction monitor_reaction->optimize_conditions Reaction Stalled evaluate_workup Evaluate Workup & Purification (pH, Extraction, Chromatography) monitor_reaction->evaluate_workup Reaction Complete check_side_reactions Investigate Side Reactions (E2 vs. SN2) evaluate_workup->check_side_reactions Product Loss improved_yield Improved Yield evaluate_workup->improved_yield No Significant Loss check_side_reactions->optimize_conditions

Caption: A logical workflow for troubleshooting low reaction yields in the synthesis of this compound analogs.

signaling_pathway ADC Antibody-Drug Conjugate (with Orthoester Linker) TumorCell Tumor Cell ADC->TumorCell Internalization Endosome Endosome (pH 5.0-6.5) TumorCell->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Acid-Catalyzed Linker Cleavage Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: A simplified signaling pathway for an antibody-drug conjugate utilizing an acid-labile orthoester linker.

References

Navigating the Challenges of Methanetriol Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanetriol (CH(OH)₃), also known as orthoformic acid, is a highly reactive and unstable molecule that has long been a subject of theoretical interest and experimental challenge.[1][2] Its recent synthesis and detection have opened new avenues for research, particularly in atmospheric chemistry and as a transient intermediate.[1][2][3] However, its inherent instability presents significant hurdles for researchers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to study?

A1: this compound is challenging to study due to its violation of the Erlenmeyer rule, which states that organic compounds with multiple hydroxyl groups on a single carbon atom are generally unstable.[1][3] It has a strong tendency to dehydrate and decompose into formic acid and water.[2] Its isolation and characterization require specialized techniques under cryogenic conditions to prevent its rapid degradation.[1][3]

Q2: What are the primary decomposition pathways of this compound that I need to control for?

A2: The primary decomposition pathway is a unimolecular dehydration to form carboxylic acid. This process can be catalyzed by acids or bases.[1] Therefore, maintaining a neutral, anhydrous, and low-temperature environment is critical to minimize decomposition.

Q3: What are the key safety considerations when working with the precursors and synthesis method for this compound?

A3: The synthesis of this compound involves energetic irradiation of low-temperature mixed ices of methanol (B129727) (CH₃OH) and molecular oxygen (O₂).[1][2][3] Key safety considerations include handling cryogenic liquids, working with a vacuum system, and being aware of the potential for ozone formation from the irradiation of oxygen. All procedures should be conducted in a well-ventilated area with appropriate personal protective equipment.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and detection of this compound.

Problem Encountered Potential Cause Suggested Solution
No or low yield of this compound detected. Incomplete reaction of precursors (methanol and oxygen).- Increase the duration or intensity of the energetic irradiation. - Ensure an appropriate ratio of methanol to oxygen in the ice mixture.[1]
Decomposition of this compound before detection.- Maintain the cryogenic temperature (e.g., 5 K) throughout the experiment until sublimation for detection.[3] - Ensure a high-vacuum environment to prevent collisions with other molecules that could induce decomposition.
Insufficient sensitivity of detection method.- Utilize highly sensitive techniques such as photoionization reflectron time-of-flight mass spectrometry (Re-TOF-MS).[1][3] - Optimize the photoionization energy to selectively ionize this compound without causing excessive fragmentation.[1]
Ambiguous mass spectrometry signal. Presence of isomers with the same mass-to-charge ratio.- this compound has isomers like hydroxyperoxymethane (CH₃OOOH) and hydroxyperoxymethanol (CH₂(OH)OOH).[1][2][3] - Use isomer-selective photoionization techniques and compare fragmentation patterns with theoretical calculations to distinguish between isomers.[1] - Employ isotopic substitution (e.g., using ¹⁸O₂) to confirm the number of oxygen atoms incorporated from O₂.[1]
Inability to reproduce a previously successful experiment. Variations in experimental conditions.- Strictly control the temperature of the ice mixture. - Ensure the purity of the precursor materials (methanol and oxygen). - Verify the energy and flux of the electron source used for irradiation.[4]
Changes in the surface where the ice is formed.- Ensure the substrate for ice deposition is clean and at the correct temperature to promote the desired ice morphology.

Experimental Protocols

Key Experiment: Synthesis and Detection of this compound

This protocol is based on the first successful synthesis of this compound.[1][2][3]

Objective: To synthesize and detect this compound in the gas phase.

Materials:

  • Methanol (CH₃OH)

  • Molecular Oxygen (O₂)

  • Cryogenic setup capable of reaching 5 K

  • High-vacuum chamber

  • Electron gun for energetic irradiation

  • Vacuum ultraviolet (VUV) photoionization source

  • Reflectron time-of-flight mass spectrometer (Re-TOF-MS)

Methodology:

  • Ice Preparation: Prepare a mixed ice of methanol and molecular oxygen on a cold finger at 5 K within a high-vacuum chamber.

  • Irradiation: Subject the ice mixture to energetic electrons to simulate the effects of galactic cosmic rays. This initiates the radical-radical recombination reactions that form this compound.[1][3]

  • Sublimation: After irradiation, slowly warm the cold finger to sublimate the ice. The molecules will be released into the gas phase.

  • Photoionization: Intersect the sublimated gas with a beam of VUV photons to ionize the molecules. The photon energy should be carefully selected to allow for isomer-selective ionization.[1]

  • Detection: Analyze the resulting ions using a Re-TOF-MS to identify this compound and its isomers based on their mass-to-charge ratio and fragmentation patterns.[3]

Visualizations

Experimental_Workflow_for_Methanetriol_Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis Precursors Methanol (CH3OH) + Molecular Oxygen (O2) Ice Mixed Ice at 5 K Precursors->Ice Deposition Irradiation Energetic Electron Irradiation Ice->Irradiation Sublimation Sublimation Irradiation->Sublimation GasPhase Gas Phase Molecules Sublimation->GasPhase PI_TOF_MS Photoionization Re-TOF-MS GasPhase->PI_TOF_MS Detection Detection of This compound PI_TOF_MS->Detection

Caption: Workflow for the synthesis and detection of this compound.

Troubleshooting_Logic_for_Low_Yield Start Low/No this compound Signal CheckIrradiation Verify Irradiation Parameters (Energy, Duration) Start->CheckIrradiation CheckTemp Confirm Cryogenic Temperature (e.g., 5 K) Start->CheckTemp CheckVacuum Ensure High Vacuum Integrity Start->CheckVacuum CheckDetection Optimize MS Parameters (Ionization Energy) Start->CheckDetection Outcome1 Signal Improved CheckIrradiation->Outcome1 CheckTemp->Outcome1 CheckVacuum->Outcome1 CheckDetection->Outcome1 Outcome2 Persistent Low Signal: Consider Isomer Interference CheckDetection->Outcome2

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Navigating the Transient Nature of Orthoformic Acid and its Esters in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with orthoformic acid and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges posed by the transient nature of these compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is orthoformic acid, and why is it considered transient?

A1: Orthoformic acid, or methanetriol, has the chemical formula HC(OH)₃. It is the orthoester of formic acid and is highly unstable, readily decomposing into formic acid and water.[1][2][3] For a long time, it was considered a hypothetical compound until its experimental observation in 2024 through mass spectrometry.[1][2] Due to its extreme instability, its more stable ester derivatives, known as orthoformates (e.g., triethyl orthoformate), are used in chemical synthesis.[1][3]

Q2: What are the primary factors that contribute to the decomposition of orthoformates?

A2: The primary factor leading to the decomposition of orthoformates is hydrolysis. This reaction is catalyzed by the presence of moisture and is significantly accelerated under acidic conditions, yielding formic acid and the corresponding alcohol.[4] Orthoformates are more stable in neutral or basic anhydrous environments.[4]

Q3: How should I properly store and handle triethyl orthoformate (TEOF) to minimize degradation?

A3: To ensure the stability of triethyl orthoformate, it should be stored in a cool, dry, and well-ventilated area in tightly sealed containers, away from moisture, acids, and strong oxidizing agents.[5] It is crucial to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All equipment used should be dry to prevent hydrolysis.

Q4: Can I use orthoformates in aqueous solutions?

A4: Using orthoformates in aqueous solutions is generally not recommended due to their susceptibility to hydrolysis.[4] However, in some specific applications, the controlled hydrolysis of orthoformates can be utilized. If working in a system where water is present, be aware that the orthoformate will likely decompose. The rate of decomposition is dependent on the pH and temperature of the solution.

Q5: Are there any common side reactions to be aware of when using orthoformates?

A5: Besides hydrolysis, a common side reaction, particularly in the synthesis of orthoformates using sodium alkoxide and chloroform, is the reduction of chloroform.[6] In reactions involving Grignard reagents, such as the Bodroux-Chichibabin aldehyde synthesis, ensuring the absence of water is critical to prevent quenching of the Grignard reagent.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield in a reaction using an orthoformate. 1. Decomposition of the orthoformate: The orthoformate may have hydrolyzed due to the presence of moisture in the reagents or glassware. 2. Acidic reaction conditions: Trace amounts of acid can catalyze the rapid decomposition of the orthoformate. 3. Improper storage: The orthoformate may have degraded during storage.1. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Consider using a dehydrating agent if compatible with the reaction.[7][8][9] 2. Neutralize any acidic impurities: If possible, add a non-nucleophilic base to neutralize any trace acids. 3. Verify orthoformate quality: Use a freshly opened bottle of the orthoformate or purify it by distillation before use.
Formation of unexpected byproducts. 1. Side reactions due to impurities: Impurities in the starting materials or solvents can lead to unexpected reactions. 2. Reaction with decomposition products: The formic acid and alcohol generated from orthoformate hydrolysis can participate in side reactions.1. Purify all reagents: Ensure the purity of all starting materials and solvents. 2. Minimize orthoformate decomposition: Follow the steps outlined above to maintain anhydrous and neutral conditions. 3. Analyze byproducts: Characterize the byproducts to understand the side reactions and optimize the reaction conditions accordingly.
Inconsistent reaction rates or yields. 1. Variability in moisture content: Small variations in the amount of moisture can significantly affect the rate of orthoformate hydrolysis and the overall reaction. 2. Temperature fluctuations: Reaction rates can be sensitive to temperature changes.1. Standardize anhydrous techniques: Implement a consistent and rigorous protocol for maintaining anhydrous conditions. 2. Maintain stable temperature: Use a temperature-controlled reaction setup.
Difficulty in purifying the product. 1. Presence of formic acid or alcohol: The decomposition products of the orthoformate can co-elute with the desired product during chromatography.1. Aqueous work-up: A mild aqueous basic wash (e.g., with sodium bicarbonate solution) can help remove acidic impurities like formic acid. Ensure the desired product is stable to these conditions. 2. Distillation: If the product is volatile, distillation can be an effective purification method.

Data Presentation

The stability of orthoformates is critically dependent on the reaction conditions. The following table summarizes the uncatalyzed hydrolysis rates of triethyl orthoformate and triisopropyl orthoformate in a basic solution.

OrthoformateUncatalyzed Hydrolysis Rate Constant (k_uncat) at 50°C, pH 11.0
Triethyl orthoformate1.44 x 10⁻⁵ s⁻¹[2]
Triisopropyl orthoformate4.34 x 10⁻⁶ s⁻¹[2]

Note: The rate of hydrolysis is significantly faster under acidic conditions.

Experimental Protocols

Key Experiment: Bodroux-Chichibabin Aldehyde Synthesis

This reaction utilizes an orthoformate to convert a Grignard reagent into an aldehyde with one additional carbon atom.[1][3][4] The transient nature of the orthoformate is managed by performing the reaction under strictly anhydrous conditions to prevent the decomposition of both the Grignard reagent and the orthoformate.

Methodology:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of the corresponding alkyl or aryl halide in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Triethyl Orthoformate:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of triethyl orthoformate in anhydrous diethyl ether or THF dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Hydrolysis of the Acetal (B89532):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to quench the reaction and hydrolyze the intermediate acetal to the aldehyde.

    • Continue stirring until the aqueous and organic layers are clear.

  • Work-up and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the resulting aldehyde by distillation or column chromatography.

Mandatory Visualizations

Experimental Workflow for Bodroux-Chichibabin Aldehyde Synthesis

Bodroux_Chichibabin_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Orthoformate cluster_hydrolysis Hydrolysis cluster_purification Work-up and Purification start Start: Anhydrous Conditions mg Mg turnings + I₂ start->mg grignard_formation Formation of Grignard Reagent (R-MgX) mg->grignard_formation halide Alkyl/Aryl Halide in Anhydrous Ether/THF halide->grignard_formation reaction Addition at 0°C, then Reflux grignard_formation->reaction teof Triethyl Orthoformate in Anhydrous Ether/THF teof->reaction acetal Formation of Acetal Intermediate reaction->acetal quench Quench with aq. NH₄Cl or dil. HCl acetal->quench hydrolysis Hydrolysis to Aldehyde (R-CHO) quench->hydrolysis workup Extraction & Drying hydrolysis->workup purify Distillation or Chromatography workup->purify end Final Product: Aldehyde purify->end Orthoformate_Hydrolysis Orthoformate Orthoformate (e.g., HC(OR)₃) Hydrolysis Hydrolysis Orthoformate->Hydrolysis Stable Relatively Stable Orthoformate->Stable H2O Water (H₂O) H2O->Hydrolysis Acid Acid Catalyst (H⁺) Acid->Hydrolysis Accelerates Base Base/Neutral Conditions Base->Hydrolysis Slows Base->Stable Products Formic Acid (HCOOH) + Alcohol (ROH) Hydrolysis->Products Decomposition

References

Validation & Comparative

Methanetriol: A Comparative Analysis of Theoretical Predictions and Experimental Breakthroughs

Author: BenchChem Technical Support Team. Date: December 2025

For decades, methanetriol (CH(OH)₃), also known as orthoformic acid, has been considered a transient and largely hypothetical molecule, an "impossible molecule" predicted to be highly unstable.[1] Recent advancements, however, have enabled its first-ever synthesis and detection, providing a unique opportunity to compare long-standing theoretical predictions with newfound experimental evidence. This guide offers a detailed comparison of the theoretical data that predicted the properties of this compound and the experimental findings that have confirmed its existence and kinetic stability.

Experimental Synthesis and Detection

The first successful synthesis and identification of this compound was achieved in 2024 by a team of researchers.[1][2] Their innovative approach involved the irradiation of low-temperature mixed ices of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) with energetic electrons. This process, designed to simulate the conditions in interstellar ices, led to the formation of this compound. The molecule was then identified in the gas phase upon sublimation using isomer-selective photoionization reflectron time-of-flight mass spectrometry (Re-ToF-MS).[1][2]

Experimental Protocol

A gaseous mixture of methanol and molecular oxygen was deposited on a cold finger held at 5 K within a high-vacuum chamber. This created a mixed ice which was then irradiated with 5 keV electrons. Following irradiation, the temperature of the cold finger was gradually increased, causing the ice to sublimate. The desorbed molecules were then ionized by a tunable vacuum ultraviolet (VUV) light source. The resulting ions were detected and analyzed by a reflectron time-of-flight mass spectrometer, which separates ions based on their mass-to-charge ratio. This technique allowed for the unambiguous identification of this compound and its isomers.[1][2]

G Experimental Workflow for this compound Synthesis and Detection cluster_prep Ice Preparation cluster_synthesis Synthesis cluster_detection Detection gas_mixture CH3OH + O2 Gas Mixture deposition Deposition onto Cold Finger (5 K) gas_mixture->deposition ice_sample Mixed Ice Sample deposition->ice_sample irradiation Irradiation with 5 keV Electrons irradiated_ice Irradiated Ice Containing this compound irradiation->irradiated_ice sublimation Temperature-Programmed Desorption irradiated_ice->sublimation ionization VUV Photoionization sublimation->ionization mass_analysis Re-ToF Mass Spectrometry ionization->mass_analysis detection_result This compound Identified mass_analysis->detection_result

Experimental Workflow

Theoretical Predictions of this compound's Properties

Prior to its successful synthesis, the properties of this compound were extensively studied using computational chemistry methods. These theoretical studies provided crucial insights into its structure, stability, and spectroscopic signatures, which were instrumental in guiding its eventual detection. The calculations were performed using high-level quantum chemical methods, such as ωB97X-D for geometry optimization and vibrational frequencies, and CCSD(T) for single-point energy refinement, with the aug-cc-pVTZ basis set.

Conformational Analysis

Theoretical calculations predicted the existence of several conformers of this compound, with the lowest energy conformer designated as 1a. The relative energies of other conformers (1b and 1c) were also calculated, providing a landscape of the molecule's potential energy surface.

ConformerRelative Energy (kcal/mol)
1a 0.00
1b 0.88
1c 1.83

Table 1: Theoretically predicted relative energies of this compound conformers.

Molecular Geometry

The optimized geometries of the this compound conformers were calculated, providing predictions for bond lengths and angles. Due to the historic lack of experimental data, these theoretical values were the only available information on the molecule's structure.

ParameterConformer 1aConformer 1bConformer 1c
Bond Lengths (Å)
C-O1.401, 1.404, 1.4081.396, 1.408, 1.4111.393, 1.412, 1.413
O-H0.963, 0.964, 0.9650.963, 0.964, 0.9650.963, 0.964, 0.965
C-H1.1001.0991.098
Bond Angles (°)
O-C-O108.3, 109.8, 111.2107.9, 110.1, 111.4107.5, 110.5, 111.8
H-O-C108.1, 108.5, 109.2108.2, 108.6, 109.1108.3, 108.7, 109.0

Table 2: Theoretically predicted bond lengths and angles for this compound conformers.

Vibrational Frequencies

Theoretical calculations also predicted the vibrational frequencies of this compound, which are crucial for its spectroscopic identification. The table below lists some of the key predicted vibrational modes for the lowest energy conformer (1a).

Vibrational ModeFrequency (cm⁻¹)Description
ν₁3900O-H Stretch
ν₂3895O-H Stretch
ν₃3849O-H Stretch
ν₄3042C-H Stretch
ν₅1471H-O-C Bend
ν₆1418H-O-C Bend
ν₇1361H-O-C Bend
ν₈1299C-O Stretch
ν₉1243C-O Stretch
ν₁₀1115C-O Stretch

Table 3: Selected theoretically predicted vibrational frequencies for the lowest energy conformer of this compound (1a).

Comparison of Theoretical and Experimental Data

The recent experimental detection of this compound provides a valuable opportunity to validate the theoretical predictions. While the experimental data is not yet as detailed as the theoretical calculations (e.g., no experimental bond lengths or angles have been measured), key comparisons can be made.

The most significant finding from the experimental work is the confirmation of this compound's existence and its kinetic stability in the gas phase.[1] This aligns with theoretical predictions of a significant energy barrier to its unimolecular decomposition.

Decomposition Pathway

Theoretical calculations predicted that this compound would decompose into formic acid (HCOOH) and water (H₂O). This dehydration reaction was predicted to be thermodynamically favorable but kinetically hindered by a substantial energy barrier. The calculated activation energy for this decomposition is approximately 35 kcal/mol. This high barrier explains why this compound can be isolated and detected in the gas phase under the experimental conditions.

G Theoretical Decomposition Pathway of this compound This compound CH(OH)3 TS Transition State This compound->TS ΔE ≈ 35 kcal/mol Products HCOOH + H2O TS->Products

This compound Decomposition

Conclusion

The successful synthesis and detection of this compound represent a landmark achievement in chemistry, transforming a long-theorized molecule into an experimentally accessible species. The strong agreement between the predicted kinetic stability and its observed existence validates the power of modern computational chemistry. While more detailed experimental characterization of this compound's structure and spectroscopic properties is needed, the current findings provide a solid foundation for future research into this once "impossible molecule" and its role in chemistry.

References

Stability Showdown: Methanetriol vs. Hydroxyperoxymethane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Atmospheric Chemistry and Drug Development

Historically considered a fleeting, hypothetical molecule, methanetriol (CH(OH)₃) has recently been synthesized and characterized, revealing a surprising gas-phase stability. This breakthrough has significant implications for atmospheric chemistry, where its isomer, hydroxyperoxymethane (CH₃OOOH), is also a molecule of interest. This guide provides a comparative analysis of the stability of these two CH₄O₃ isomers, offering quantitative data from theoretical studies and outlining experimental protocols for their investigation.

At a Glance: Comparative Stability

While direct experimental comparative studies are nascent, theoretical calculations provide valuable insights into the relative stability of this compound and hydroxyperoxymethane. The key differentiator lies in their primary unimolecular decomposition pathways and the energy barriers associated with these transformations.

CompoundStructurePrimary Decomposition PathwayCalculated Decomposition Energy Barrier
This compound C(H)(OH)₃CH(OH)₃ → HCOOH + H₂O~148 kJ/mol[1]
Hydroxyperoxymethane CH₃OOOHCH₃OOOH → CH₃O• + •OOHData not available in a directly comparable format

Note: The decomposition energy barrier for hydroxyperoxymethane is not available in a directly comparable format to that of this compound from the searched literature. Theoretical studies on related hydroperoxides suggest various decomposition channels.

In Focus: this compound's Unexpected Stability

Long presumed to be inherently unstable due to the presence of three hydroxyl groups on a single carbon atom—a violation of the classical Erlenmeyer rule—this compound has been shown to possess significant kinetic stability in the gas phase.[1][2][3] Recent landmark research successfully synthesized this compound in low-temperature mixed ices of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) subjected to energetic irradiation.[2][3]

The primary unimolecular decomposition pathway for this compound is a dehydration reaction to form formic acid (HCOOH) and water (H₂O).[1] Crucially, this decomposition is hindered by a substantial energy barrier of approximately 148 kJ/mol, rendering the molecule kinetically stable in the gas phase once formed.[1]

Understanding Hydroxyperoxymethane's Reactivity

As an isomer of this compound, hydroxyperoxymethane plays a role in atmospheric oxidation chemistry.[2][3] While a direct experimental measure of its stability against this compound is not yet available, theoretical studies on similar organic hydroperoxides provide a framework for understanding its likely decomposition mechanisms. The peroxide O-O bond is typically the weakest point in the molecule, suggesting that homolytic cleavage to form methoxy (B1213986) (CH₃O•) and hydroperoxyl (•OOH) radicals is a probable low-energy decomposition channel.

The stability of hydroxyperoxymethane is a key factor in its atmospheric lifetime and its role in radical chain reactions. Further computational and experimental studies are needed to precisely quantify its decomposition barriers and compare them directly with those of this compound under identical conditions.

Experimental Protocols

The following sections detail the methodologies for the synthesis, detection, and stability assessment of these transient molecules, drawing from recent literature.

Synthesis and Detection of this compound

Objective: To synthesize and identify this compound in the gas phase.

Methodology: This protocol is based on the first successful synthesis of this compound.[2][3]

  • Ice Preparation: Prepare mixed ices of methanol (CH₃OH) and molecular oxygen (O₂) at a temperature of 5 K.

  • Irradiation: Subject the low-temperature ices to energetic electrons to simulate the effects of galactic cosmic rays.

  • Sublimation: Gently heat the irradiated ice sample to induce sublimation of the newly formed products.

  • Detection and Identification:

    • Employ isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) to analyze the sublimed gas-phase molecules.

    • Use tunable vacuum ultraviolet (VUV) radiation for soft photoionization, minimizing fragmentation of the parent ions.

    • Confirm the identity of this compound (m/z = 64) through isotopic substitution studies (e.g., using ¹³CH₃OH or CD₃OD) and by analyzing the photoionization fragments.

Theoretical Calculation of Decomposition Barriers

Objective: To computationally determine the minimum energy pathways and activation barriers for the unimolecular decomposition of this compound and hydroxyperoxymethane.

Methodology:

  • Quantum Chemical Calculations:

    • Perform geometry optimizations of the ground state structures of this compound, hydroxyperoxymethane, and their potential decomposition products and transition states.

    • Utilize high-level ab initio methods, such as coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], or density functional theory (DFT) with a suitable functional (e.g., B3LYP) and a large basis set (e.g., aug-cc-pVTZ).

  • Transition State Search:

    • Locate the transition state structures for the decomposition reactions using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • Verify the transition states by frequency calculations, ensuring a single imaginary frequency corresponding to the reaction coordinate.

  • Energy Barrier Calculation:

    • Calculate the decomposition energy barrier as the difference in zero-point corrected electronic energies between the transition state and the reactant molecule.

Visualizing Decomposition and Experimental Workflow

This compound Decomposition Pathway

Methanetriol_Decomposition This compound This compound CH(OH)₃ TS Transition State This compound->TS ΔE ≈ 148 kJ/mol Products Formic Acid + Water HCOOH + H₂O TS->Products

Caption: Unimolecular decomposition of this compound to formic acid and water.

Experimental Workflow for this compound Synthesis and Detection

Experimental_Workflow cluster_synthesis Synthesis cluster_detection Detection Ice_Prep Ice Preparation (CH₃OH + O₂ at 5 K) Irradiation Energetic Irradiation Ice_Prep->Irradiation Sublimation Sublimation Irradiation->Sublimation Transfer of Irradiated Sample PI_ReTOF_MS PI-ReTOF-MS Analysis Sublimation->PI_ReTOF_MS

Caption: Workflow for the synthesis and detection of gas-phase this compound.

References

Comparative Analysis of Methanetriol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of the recently synthesized methanetriol and its structural isomers, hydroxyperoxymethane and hydroxyperoxymethanol, is presented for the scientific community. This guide provides a detailed examination of their physicochemical properties, stability, and the experimental protocols for their generation and detection, catering to researchers, scientists, and professionals in drug development.

This compound, long considered a hypothetical molecule due to its inherent instability, was successfully synthesized and characterized in 2024, opening new avenues for research in atmospheric chemistry and beyond.[1] This guide aims to provide a foundational resource for understanding the subtle yet significant differences between these three CH4O3 isomers.

Physicochemical Properties: A Quantitative Comparison

The structural and electronic properties of this compound and its isomers have been elucidated through electronic structure calculations. Key physicochemical parameters are summarized in the table below. This compound is the most stable isomer, followed by hydroxyperoxymethanol and then hydroxyperoxymethane.

PropertyThis compound (HC(OH)₃)Hydroxyperoxymethane (CH₃OOOH)Hydroxyperoxymethanol (HOCH₂OOH)
Relative Energy (kJ/mol) 0+25.1+10.9
Dipole Moment (Debye) 1.682.132.54
C-O Bond Lengths (Å) 1.40, 1.40, 1.401.43 (C-O), 1.42 (O-O)1.41 (C-O), 1.44 (O-O)
O-H Bond Lengths (Å) 0.96, 0.96, 0.960.970.97
C-H Bond Length (Å) 1.101.091.09
Key Bond Angles (°) O-C-O: ~109.5C-O-O: 106.9O-C-O: 108.7
H-C-O: ~109.5O-O-H: 100.1C-O-O: 107.3

Experimental Protocols

The synthesis and detection of this compound and its isomers were achieved through a sophisticated experimental setup involving the irradiation of cryogenic ices and subsequent mass spectrometric analysis.

Synthesis: Irradiation of Methanol (B129727) and Oxygen Ices
  • Ice Preparation: A pre-cooled silver substrate at 5 K in an ultra-high vacuum chamber (base pressure < 10⁻¹⁰ Torr) is used. A gas mixture of methanol (CH₃OH) and molecular oxygen (O₂) with a ratio of 1:1 is introduced into the chamber and deposited onto the silver substrate to form a mixed ice layer of approximately 200 nm thickness.

  • Irradiation: The ice sample is then irradiated with 5 keV electrons for a total of 60 minutes, with a current of 100 nA. This process simulates the effects of secondary electrons produced by galactic cosmic rays in interstellar ices.

  • Post-Irradiation Annealing: The irradiated ice is left for a period of 60 minutes at 5 K to allow for radical-radical reactions to occur within the ice matrix.

Detection: Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)
  • Temperature Programmed Desorption (TPD): The irradiated ice is heated from 5 K to 300 K at a rate of 0.5 K/min. As the temperature increases, the newly formed molecules sublimate from the silver substrate into the gas phase.

  • Photoionization: The sublimated gas molecules are intersected by a tunable vacuum ultraviolet (VUV) light beam from a synchrotron source. The photon energy is scanned to selectively ionize the molecules of interest.

  • Mass Analysis: The resulting ions are then analyzed by a reflectron time-of-flight mass spectrometer, which separates the ions based on their mass-to-charge ratio, allowing for the identification of this compound (m/z = 64) and its isomers. Isotopic substitution experiments (using ¹³CH₃OH, CD₃OD, and ¹⁸O₂) are crucial for confirming the elemental composition of the detected species.

Formation and Decomposition Pathways

The formation of this compound and its isomers from the radiolysis of methanol and oxygen ices, along with the subsequent decomposition of the highly unstable this compound, can be visualized as a series of interconnected reactions. This compound, while kinetically stable in the gas phase with a significant barrier to unimolecular decomposition, is prone to dehydration to formic acid and water.[1]

G Formation and Decomposition Pathways of this compound and its Isomers cluster_reactants Reactants cluster_intermediates Irradiation Products (Isomers) cluster_decomposition Decomposition Products CH3OH Methanol (CH₃OH) MT This compound (HC(OH)₃) Relative Energy: 0 kJ/mol CH3OH->MT Irradiation HPM Hydroxyperoxymethane (CH₃OOOH) Relative Energy: +25.1 kJ/mol CH3OH->HPM Irradiation HPMO Hydroxyperoxymethanol (HOCH₂OOH) Relative Energy: +10.9 kJ/mol CH3OH->HPMO Irradiation O2 Oxygen (O₂) O2->MT O2->HPM O2->HPMO FA Formic Acid (HCOOH) MT->FA Dehydration (ΔG‡ = 148 kJ/mol) H2O Water (H₂O) MT->H2O Dehydration

Caption: Formation of CH4O3 isomers and this compound decomposition.

References

Unveiling Methanetriol: A Guide to Detection and Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanetriol (CH(OH)₃), also known as orthoformic acid, has long been considered a transient and elusive molecule, prone to rapid decomposition.[1][2] However, a groundbreaking study in 2024 reported its first successful experimental detection, opening new avenues for its study in various chemical and biological systems.[2] This guide provides a comprehensive overview of the validated method for this compound detection via fragmentation analysis, offering a comparison with potential alternative approaches and detailing the necessary experimental protocols for its validation.

Comparative Analysis of Detection Methodologies

Given the recent nature of its discovery, a direct comparison of multiple validated methods for methanetri-ol detection is not yet feasible. The pioneering method of its detection involved isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[2] Below is a summary of this method's performance characteristics, contrasted with a commonly used technique for small molecule analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to highlight the unique challenges and considerations for this compound analysis.

FeaturePhotoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Selectivity High; Isomer-selective photoionization allows differentiation from structural analogs.[3]High; Dependent on chromatographic separation and specific precursor-product ion transitions (MRM).[4]
Sensitivity High; Capable of detecting transient species in the gas phase.High; Widely used for trace-level quantification in complex matrices.[5]
Quantitative Accuracy Challenging for unstable molecules; requires specialized calibration techniques.Well-established for quantitative analysis with the use of internal standards.[4][5]
Sample Throughput Low; Primarily a research tool for fundamental studies.High; Amenable to automation for routine analysis.
Applicability to Biological Matrices Not directly applicable; requires extraction and conversion to the gas phase.Directly applicable after appropriate sample preparation.[6]
Instrumentation Accessibility Specialized and less common in typical analytical laboratories.Widely available in research and clinical settings.[6]

Experimental Protocols

This compound Synthesis and Sample Preparation (for PI-ReTOF-MS)

This protocol is based on the first reported synthesis of this compound.[2]

  • Materials: Methanol (B129727) (CH₃OH), molecular oxygen (O₂), low-temperature matrix (e.g., argon).

  • Procedure:

    • Prepare a mixed ice of methanol and molecular oxygen at low temperatures (typically below 20 K) in a high-vacuum chamber.

    • Subject the ice to energetic irradiation (e.g., electrons) to induce chemical reactions.

    • Gently heat the irradiated ice to sublimate the volatile products, including this compound, into the gas phase.

This compound Detection by Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)
  • Instrumentation: A reflectron time-of-flight mass spectrometer coupled with a tunable vacuum ultraviolet (VUV) photoionization source.

  • Procedure:

    • Introduce the sublimated gas-phase molecules into the ionization region of the mass spectrometer.

    • Ionize the molecules using a specific photon energy (e.g., 10.5 eV) that selectively ionizes this compound while minimizing the ionization of potential isomers.[3]

    • Accelerate the resulting ions into the time-of-flight mass analyzer.

    • Detect the ions and record the mass spectrum. The molecular ion of this compound will be observed at m/z = 64.[3]

Validation of this compound Detection

A rigorous validation process is crucial to ensure the reliability of the detection method.[5]

  • Specificity: Confirm the identity of the m/z = 64 peak as this compound through:

    • Isotopic Substitution: Use ¹³C-labeled methanol in the synthesis to observe the expected mass shift in the resulting this compound.[3]

    • Fragmentation Analysis: Analyze the fragmentation pattern at higher photon energies and compare it with theoretical predictions.

  • Linearity and Range: Due to the difficulty in preparing stable standards, establishing a traditional calibration curve is challenging. Relative quantification can be achieved by normalizing the this compound signal to a known internal standard introduced during the sublimation process.

  • Precision and Accuracy: Assess the repeatability and reproducibility of the signal intensity under identical experimental conditions.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the molecule can be reliably detected and quantified, respectively.

Visualizing the Process: Diagrams

Methanetriol_Fragmentation M This compound (CH(OH)₃)⁺ m/z = 64 F1 [CH(OH)₂]⁺ m/z = 47 M->F1 -OH F2 [CHO₂]⁺ m/z = 45 M->F2 -H₂O, -H F3 [H₃O]⁺ m/z = 19 M->F3 Rearrangement F4 [CHO]⁺ m/z = 29 F1->F4 -H₂O Methanetriol_Validation_Workflow cluster_synthesis Synthesis & Sample Prep cluster_detection Detection cluster_validation Validation S1 Prepare CH₃OH/O₂ Ice S2 Irradiate Ice S1->S2 S3 Sublimate Products S2->S3 D1 Photoionization S3->D1 D2 TOF Mass Analysis D1->D2 D3 Record Mass Spectrum D2->D3 V1 Confirm m/z 64 D3->V1 V2 Isotopic Labeling V1->V2 V3 Fragmentation Analysis V1->V3 V4 Assess Performance Metrics V2->V4 V3->V4

References

A Comparative Guide to Distinguishing Methanetriol from Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanetriol, historically known as orthoformic acid (HC(OH)₃), has long been considered a transient, hypothetical molecule due to its expected instability.[1][2] However, its first successful synthesis and detection in 2024 has opened new avenues for research into its properties and interactions.[3][4] As a potential key intermediate in atmospheric and astrochemical processes, the ability to unambiguously identify this compound and distinguish it from its structural isomers is of paramount importance.[5] Its isomers, such as hydroxyperoxymethane (CH₃OOOH) and hydroperoxymethanol (CH₂(OH)OOH), share the same molecular formula (CH₄O₃) but possess different bonding arrangements and chemical properties.[6][7]

This guide provides an objective comparison of the analytical techniques used to distinguish this compound from its isomers, with a focus on the experimental data that has enabled its recent characterization.

Comparative Analysis of Analytical Techniques

The extreme instability of this compound under standard conditions renders many conventional analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), unsuitable for its characterization. The most definitive method for its identification and distinction from its isomers has been isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[6][8]

1. Photoionization Mass Spectrometry (PI-MS)

PI-MS is a powerful tool for identifying and distinguishing isomers by analyzing their mass-to-charge ratio (m/z), ionization energies, and fragmentation patterns upon ionization. Recent groundbreaking experiments utilized this technique to provide the first conclusive evidence of this compound's existence.[3][6] The key distinguishing features are summarized in the table below.

ParameterThis compound (CH(OH)₃)Hydroxyperoxymethane (CH₃OOOH)Hydroperoxymethanol (CH₂(OH)OOH)
Parent Ion (m/z) 646464
Adiabatic Ionization Energy (Calculated) 9.77–9.95 eV9.65–9.87 eVNot explicitly stated, but distinct fragmentation suggests different energetics.
Key Fragment Ion (m/z) 47 [CH(OH)₂]⁺31 [CH₃O]⁺63 [CH₂(OH)OO]⁺
Appearance Energy of Key Fragment ~11.0 eV for m/z 4710.70 ± 0.04 eV for m/z 31Not explicitly stated
Distinguishing Feature Detection of the m/z 47 fragment is a strong indicator.[6]Fragmentation yields a prominent m/z 31 signal.[6]The detection of an m/z 63 fragment is characteristic.[6]

Table 1: Comparative Mass Spectrometric Data for this compound and Its Isomers. Data sourced from computational and experimental studies.[6]

The overlapping adiabatic ionization energies for this compound and hydroxyperoxymethane prevent their distinction by selective photoionization alone. However, the unique fragmentation pathways of their nascent radical cations provide an unambiguous method for differentiation.[6]

2. Infrared (IR) Spectroscopy

While IR spectroscopy is a valuable tool for identifying functional groups, distinguishing between this compound and its isomers in a mixture can be challenging. Computational simulations of the IR spectra for these and related polyols show that the characteristic O-H, C-H, and C-O stretching bands have overlapping frequencies, making unique identification difficult.[9]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy & Chromatography

Currently, no experimental NMR or chromatographic data is available for this compound. Its synthesis has only been achieved in low-temperature ices with detection in the gas phase upon sublimation.[4][5] These conditions are incompatible with traditional NMR and liquid chromatography techniques, which require samples to be in a suitable solvent and stable at or near room temperature. While computational predictions for NMR spectra of similar, more stable molecules exist, experimental data for this compound itself remains elusive.[10]

Experimental Protocols

The following protocol details the methodology for the synthesis and isomer-selective detection of this compound and its isomers, as adapted from the pioneering work in the field.[3][5][6]

Objective: To synthesize and distinguish this compound (CH(OH)₃) from its structural isomers using energetic electron irradiation of cryogenic ices followed by PI-ReTOF-MS.

Materials:

  • Ultra-high vacuum (UHV) chamber (base pressure < 10⁻¹⁰ Torr)

  • Polished silver substrate mounted on a cryocooler head (capable of reaching 5 K)

  • Gas deposition system for methanol (B129727) (CH₃OH) and molecular oxygen (O₂)

  • Electron gun for irradiation (e.g., 5 keV)

  • Temperature controller for programmed desorption

  • Vacuum Ultraviolet (VUV) light source (e.g., synchrotron)

  • Reflectron Time-of-Flight Mass Spectrometer (ReTOF-MS)

Procedure:

  • Ice Sample Preparation: a. Cool the silver substrate to 5 K within the UHV chamber. b. Prepare a gaseous mixture of methanol and molecular oxygen (e.g., 1:1 ratio). c. Deposit the gas mixture onto the cold substrate at a controlled rate to form a mixed ice film of a desired thickness (e.g., a few hundred nanometers).

  • Energetic Processing: a. Irradiate the ice sample at 5 K with a beam of 5 keV electrons. The total fluence should be controlled to induce chemical reactions within the ice matrix. This process mimics the effect of galactic cosmic rays.[5]

  • Temperature-Programmed Desorption (TPD): a. After irradiation, heat the substrate at a linear rate (e.g., 0.5 K min⁻¹). b. As the temperature increases, molecules sublime from the ice into the gas phase. Different molecules will desorb at characteristic temperatures.

  • Isomer-Selective Photoionization and Detection: a. Position the mass spectrometer's ionization region to intercept the sublimating molecules. b. Ionize the gas-phase molecules using a tunable VUV light source set to specific photon energies (e.g., 11.0 eV). c. Analyze the resulting ions using the ReTOF mass spectrometer. d. Record mass spectra as a function of sublimation temperature. e. Identify this compound and its isomers by their unique parent mass (m/z = 64) and characteristic fragment ions (e.g., m/z = 47 for this compound) at specific desorption temperatures.[6]

Visualized Experimental Workflow

The logical flow from sample preparation to isomer-selective detection is a critical aspect of the experimental design.

G Experimental Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Ice_Deposition 1. CH3OH/O2 Ice Deposition at 5 K Irradiation 2. 5 keV Electron Irradiation Ice_Deposition->Irradiation TPD 3. Temperature-Programmed Desorption (TPD) Irradiation->TPD Transfer to Analysis Stage Ionization 4. VUV Photoionization TPD->Ionization Detection 5. ReTOF Mass Spectrometry Ionization->Detection Output Isomer-Specific Mass Spectra Detection->Output

Caption: Workflow for synthesis and isomer-selective detection of this compound.

References

A Comparative Guide to Orthoformic Acid and Its Esters for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthoformic acid and its principal esters, trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF). It aims to serve as a practical resource for selecting the appropriate reagent by detailing their physicochemical properties, synthesis, reactivity, and applications, supported by experimental protocols and mechanistic diagrams.

Introduction: From a Hypothetical Acid to Versatile Reagents

Orthoformic acid, or methanetriol with the formula HC(OH)₃, is a compound that was long considered hypothetical due to its inherent instability, readily decomposing into formic acid and water.[1][2][3] While it was recently observed via mass spectrometry, its practical utility in synthesis is non-existent.[1][2] In contrast, its organic derivatives, the orthoformic acid esters (orthoformates), are stable, commercially available, and highly versatile reagents in organic synthesis.[1][4]

The most prominent members of this class are trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF).[5] These compounds are structurally unique, featuring a central carbon atom bonded to a hydrogen and three alkoxy groups. This structure makes them valuable as protecting groups, dehydrating agents, and precursors for C-C bond formation.[6][7] They are stable under basic conditions but are readily hydrolyzed in the presence of acid, a property that is central to many of their applications.[1][8] This guide focuses on a detailed comparison of TMOF and TEOF to aid in their effective application in research and development.

Comparative Physicochemical Properties

The choice between TMOF and TEOF can often be guided by their fundamental physical properties, such as boiling point, which is critical for reaction temperature control and post-reaction removal. The following table summarizes their key properties.

PropertyTrimethyl Orthoformate (TMOF)Triethyl Orthoformate (TEOF)
CAS Number 149-73-5[4]122-51-0[7]
Molecular Formula C₄H₁₀O₃[4]C₇H₁₆O₃[7]
Molar Mass 106.12 g·mol⁻¹[4]148.20 g·mol⁻¹[7]
Appearance Colorless liquid[5]Clear, colorless liquid[7]
Odor Pungent[5]Pungent, sweetish[4]
Density 0.9676 g/mL (at 20°C)[4][5]0.891 g/mL[7]
Boiling Point 100.6 °C[4][5]145 - 147 °C[7]
Melting Point -53 °C-76 °C[7]
Solubility Soluble in ethanol (B145695) and ether[5]Miscible with alcohol and ether; slightly soluble in water with decomposition[4]

Synthesis of Orthoformates

Orthoformates are primarily synthesized through two main industrial routes: the Pinner reaction and the reaction of a trihalomethane with a sodium alkoxide.

  • Pinner Reaction : This is a classic method involving the acid-catalyzed reaction of a nitrile (such as hydrogen cyanide) with an alcohol.[9][10] The reaction proceeds via an intermediate imino ester salt (a Pinner salt), which then reacts with excess alcohol to yield the orthoester.[9][11] Anhydrous conditions are crucial to prevent the hydrolysis of the Pinner salt to a standard ester.[9][11]

  • From Trihalomethanes : This method involves a Williamson ether synthesis-type reaction where a trihalomethane, typically chloroform (B151607) (CHCl₃), is treated with a sodium alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide.[8]

The general workflow for the Pinner reaction leading to an orthoester is illustrated below.

Pinner_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products nitrile Nitrile (R-C≡N) step1 Step 1: Protonation & Nucleophilic Attack (Formation of Pinner Salt) nitrile->step1 alcohol Alcohol (R'-OH, excess) alcohol->step1 step2 Step 2: Reaction with Excess Alcohol alcohol->step2 acid Anhydrous Acid (e.g., HCl) acid->step1 step1->step2 Pinner Salt Intermediate orthoester Orthoester (RC(OR')₃) step2->orthoester ammonium_salt Ammonium Salt (e.g., NH₄Cl) step2->ammonium_salt

Pinner Reaction Workflow for Orthoester Synthesis.

Comparative Reactivity and Applications

TMOF and TEOF share a common reaction profile but differ in the alkyl groups they introduce and in their physical properties, which dictates their specific uses.

Protecting Groups for Carbonyls

Both TMOF and TEOF are excellent reagents for the protection of aldehydes and ketones by converting them into acetals and ketals, respectively.[12] This protection is stable to bases, nucleophiles, and hydrides but is easily removed under mild aqueous acidic conditions.[8][12]

  • TMOF is generally used to form dimethyl acetals/ketals. Its lower boiling point facilitates its removal after the reaction.

  • TEOF is used to form diethyl acetals/ketals.

  • Reactivity Note : The formation of acetals from ketones is generally slower than from aldehydes. For less reactive ketones, the addition of the orthoformate as a dehydrating agent can drive the reaction to completion by consuming the water byproduct.[13]

Acetal_Protection carbonyl Aldehyde/Ketone R-C(=O)-R' acetal (B89532) Acetal/Ketal R-C(OR'')₂-R' carbonyl->acetal  Protection  HC(OR'')₃, H⁺ orthoester Orthoformate HC(OR'')₃ orthoester->acetal acetal->carbonyl Deprotection   H₃O⁺   water Water H₂O

General scheme for carbonyl protection and deprotection.
Reagents in C-C Bond Formation

Orthoformates are key reagents in reactions that extend the carbon skeleton.

  • Bodroux-Chichibabin Aldehyde Synthesis : This reaction converts a Grignard reagent into an aldehyde with one additional carbon.[14][15][16] TEOF is classically used, reacting with the Grignard reagent to form a diethyl acetal, which is subsequently hydrolyzed to the target aldehyde.[17]

  • Formylation and Annulation : Both TMOF and TEOF can act as formylating agents or participate in annulation reactions to form cyclic compounds like cyclopentenones.[6] In some cases, their reaction pathways can diverge; for instance, in certain annulation reactions, TEOF intermediates can undergo a 1,5-hydride shift, a pathway not observed with TMOF.[6]

Dehydrating Agents

In reactions that produce water, such as esterifications, orthoformates can be used as effective water scavengers.[1] They react with water under acidic catalysis to form a standard ester and alcohol, thus driving the equilibrium towards the product side.[12] TMOF is particularly effective for this purpose in the synthesis of methyl esters, while TEOF is used for ethyl esters.[18]

Hydrolysis Mechanism and Rates

The utility of orthoformates as protecting groups stems from their susceptibility to acid-catalyzed hydrolysis. The reaction is initiated by protonation of an oxygen atom, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion. This cation is then attacked by water, and subsequent steps yield an ester and two additional molecules of alcohol.[8]

Hydrolysis_Mechanism A Orthoformate HC(OR)₃ B Protonated Orthoformate A->B + H⁺ C Key Intermediate Dialkoxycarbenium Ion [HC(OR)₂]⁺ B->C - R-OH D Protonated Hemiacetal Ester C->D + H₂O E Ester R'O-C(=O)H D->E - H⁺, - R-OH F Alcohol 2 x R-OH

Simplified mechanism of acid-catalyzed orthoformate hydrolysis.

While direct comparative kinetic data is sparse, hydrolysis rates are influenced by steric and electronic factors. For instance, in a study on supramolecular catalysis, triisopropyl orthoformate was hydrolyzed more efficiently than triethyl orthoformate, suggesting steric bulk around the central carbon can influence reactivity.[19]

Applications in Pharmaceutical and Agrochemical Synthesis

Both TMOF and TEOF are indispensable building blocks in the synthesis of complex molecules for the life sciences.

  • TMOF is used in the production of fungicides like azoxystrobin (B1666510) and picoxystrobin, as well as in the synthesis of some members of the floxacin family of antibacterials.[5]

  • TEOF is a key intermediate for antimalarial drugs such as chloroquine.[20] It is also used to produce pesticides, including the acaricide Amitraz and the herbicide Pyrazosulfuron-Ethyl.[20] Furthermore, both orthoformates are widely used in the synthesis of various heterocyclic compounds, which are privileged structures in medicinal chemistry.[21][22]

Experimental Protocols

Protocol 1: Acetal Protection of an Aldehyde using TMOF

This protocol describes the general procedure for the protection of an aldehyde (e.g., benzaldehyde) as its dimethyl acetal using trimethyl orthoformate.

Materials:

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 - 1.5 eq).[24]

  • Add a catalytic amount of p-TsOH (e.g., 0.01 eq) to the mixture. For particularly acid-sensitive substrates, milder catalysts like decaborane (B607025) or silica-adsorbed perchloric acid can be used.[12][23]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding a base, such as anhydrous NaHCO₃ powder or a few drops of Et₃N, to neutralize the acid catalyst.

  • Remove the methanol and excess TMOF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude benzaldehyde dimethyl acetal.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Bodroux-Chichibabin Synthesis of an Aldehyde using TEOF

This protocol outlines the synthesis of an aldehyde (e.g., hexanal) from a Grignard reagent (e.g., n-pentylmagnesium bromide) and triethyl orthoformate.[14]

Materials:

  • Magnesium turnings

  • 1-Bromopentane (B41390)

  • Anhydrous diethyl ether or THF

  • Triethyl orthoformate (TEOF)

  • Aqueous acid for hydrolysis (e.g., 10% HCl or H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: Part A: Preparation of Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 eq).

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether dropwise from the funnel to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or gentle reflux until the magnesium is consumed. Cool the resulting Grignard solution to 0 °C.

Part B: Reaction with TEOF and Hydrolysis

  • Add triethyl orthoformate (1.0 - 1.2 eq), dissolved in anhydrous diethyl ether, dropwise to the cooled Grignard solution with vigorous stirring.[17]

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to improve the yield.[17]

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of cold aqueous acid (e.g., 10% HCl). This step hydrolyzes the intermediate acetal to the aldehyde.[14]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (to avoid co-distillation of the volatile aldehyde).

  • Purify the resulting hexanal (B45976) by fractional distillation.

Conclusion

While orthoformic acid itself remains a chemical curiosity, its esters, particularly TMOF and TEOF, are robust and versatile reagents with broad utility in modern organic synthesis.

  • Choose TMOF for preparing methyl esters, forming dimethyl acetals, or when a lower boiling point and smaller steric profile are advantageous.

  • Choose TEOF for preparing ethyl esters, forming diethyl acetals, and for specific applications like the Bodroux-Chichibabin aldehyde synthesis.

Understanding the distinct properties and reactivity profiles of these orthoformates allows researchers to strategically employ them for a range of transformations, from simple functional group protection to the complex synthesis of pharmaceutical and agrochemical targets.

References

Methanetriol: A Comparative Analysis of a Fleeting Oxidative Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Until recently, methanetriol (CH(OH)₃), also known as orthoformic acid, was a hypothetical molecule, predicted to be too unstable for isolation.[1][2] However, its first successful synthesis and detection in 2024 has opened new avenues for understanding its role in oxidation chemistry, particularly in atmospheric processes.[1] This guide provides a comparative analysis of this compound's properties against other common molecules involved in oxidation chemistry, based on the latest computational and experimental data.

Comparative Data of this compound and Other Molecules

The following table summarizes key properties of this compound in comparison to hydrogen peroxide, formic acid, and methanol (B129727). These molecules are chosen for their relevance in oxidation-reduction reactions and to provide a context for understanding the potential reactivity of the newly synthesized this compound.

PropertyThis compound (Orthoformic Acid)Hydrogen PeroxideFormic Acid (Methanoic Acid)Methanol
Molecular Formula CH(OH)₃H₂O₂HCOOHCH₃OH
Molecular Weight 64.04 g/mol 34.01 g/mol 46.03 g/mol 32.04 g/mol
Oxidation State of Carbon +2[3]N/A+2[3][4]-2[3][4]
Stability Thermodynamically unstable, kinetically stable in the gas phase.[1]Weak O-O bond, prone to decomposition.StableStable
Unimolecular Decomposition Barrier (Free Energy of Activation) +36.6 kcal/mol[5]O-O Bond Dissociation Energy: ~50 kcal/mol[6]Decomposes in the presence of catalysts or heat.[7]Stable under normal conditions.
Decomposition Products Formic Acid and Water[5]Water and OxygenCarbon Monoxide and Water (dehydration) or Carbon Dioxide and Hydrogen (decarboxylation)[7]N/A
Relative Free Energy (to decomposition products) ΔG₂₉₈ = +14.49 kcal/mol higher than formic acid and water[5]N/AN/AN/A
Standard Reduction Potential (E⁰) Not yet determined+1.776 V (H₂O₂, 2H⁺, 2e⁻ → 2H₂O)[8]Not directly comparableNot directly comparable

Experimental and Computational Protocols

The characterization of this compound has been a significant achievement, relying on a combination of novel experimental techniques and high-level computational chemistry.

Experimental Synthesis and Detection

The first successful synthesis and detection of this compound were carried out under cryogenic and high-vacuum conditions.[1][9]

Synthesis:

  • A low-temperature ice mixture of methanol (CH₃OH) and molecular oxygen (O₂) was prepared at 5 K.[9]

  • This ice mixture was subjected to energetic irradiation, simulating the effects of galactic cosmic rays.[9]

Detection:

  • The irradiated ice was then heated, causing the products to sublimate into the gas phase.[1]

  • The sublimated molecules were identified using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][10] This technique allows for the separation and identification of molecules based on their mass-to-charge ratio and their distinct ionization energies, which is crucial for distinguishing between isomers.[11]

Computational Analysis

Theoretical calculations have been indispensable in predicting the stability and decomposition pathways of this compound.[1][5]

Methodology:

  • The geometric and energetic properties of this compound and its decomposition transition state were calculated using high-level quantum chemical methods.[5]

  • Specifically, the coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] method with the Def2-TZVPP basis set was used for accurate energy calculations.[5]

  • Density functional theory (DFT) with the ωB97X-D functional and the Def2-TZVPP basis set was also employed for its computational efficiency in exploring the potential energy surface.[5]

Atmospheric Formation and Decomposition of this compound

Computational studies suggest a plausible pathway for the formation of this compound in the atmosphere from methanol and oxygen, followed by its unimolecular decomposition.

G cluster_formation Atmospheric Formation cluster_decomposition Unimolecular Decomposition Methanol (CH3OH) Methanol (CH3OH) Energetic Irradiation Energetic Irradiation Methanol (CH3OH)->Energetic Irradiation Oxygen (O2) Oxygen (O2) Oxygen (O2)->Energetic Irradiation This compound (CH(OH)3) This compound (CH(OH)3) Energetic Irradiation->this compound (CH(OH)3) Radical Recombination Methanetriol_dec This compound (CH(OH)3) Transition State Transition State Methanetriol_dec->Transition State ΔG‡ = +36.6 kcal/mol Formic Acid (HCOOH) Formic Acid (HCOOH) Transition State->Formic Acid (HCOOH) Water (H2O) Water (H2O) Transition State->Water (H2O)

Atmospheric lifecycle of this compound.

Thermodynamic Stability and Decomposition Pathway

The computational results provide a clear picture of the thermodynamic landscape for this compound's existence. While its formation is endergonic, a significant activation barrier prevents its immediate decomposition.

G Reactants This compound (CH(OH)3) TS Transition State Reactants->TS  ΔG‡ = +36.6 kcal/mol Products Formic Acid (HCOOH) + Water (H2O) Reactants->Products ΔG = -14.49 kcal/mol TS->Products level1 level1

Free energy profile of this compound decomposition.

Concluding Remarks

The recent discovery and characterization of this compound mark a significant advancement in our understanding of reactive intermediates in oxidation chemistry. Although thermodynamically unstable, its kinetic stability in the gas phase suggests it can exist as a transient species in specific environments, such as the upper atmosphere.

Compared to well-known oxidizing agents like hydrogen peroxide, this compound's role is likely more nuanced. It is not a stable, storable oxidizing agent but rather a fleeting intermediate in a complex reaction network. Its high reactivity, inferred from its thermodynamic instability, suggests that once formed, it will readily participate in further reactions.

For researchers in drug development and related fields, the chemistry of such transient, highly reactive species can provide insights into metabolic pathways and the mechanisms of oxidative stress. While direct applications of this compound are unlikely due to its instability, understanding its formation and reactivity can inform the design of molecules that modulate oxidative processes and the development of analytical methods to detect other short-lived intermediates.

Future research will undoubtedly focus on elucidating the broader reactivity of this compound and its potential role in various chemical and biological systems. The continued synergy between advanced experimental techniques and high-level computational chemistry will be crucial in unraveling the secrets of this once "impossible" molecule.

References

Unveiling the Energetic Landscape: A Computational Comparison of Methanetriol and Methanetetrol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis reveals the intrinsic structural and vibrational differences between the recently synthesized, yet highly unstable, methanetriol and methanetetrol (B14750045). This guide provides researchers, scientists, and drug development professionals with a comparative overview of these fascinating molecules, supported by theoretical data.

This compound (HC(OH)₃), also known as orthoformic acid, and methanetetrol (C(OH)₄), or orthocarbonic acid, have long been subjects of theoretical curiosity due to their violation of the classical Erlenmeyer rule, which predicts the instability of multiple hydroxyl groups attached to a single carbon atom.[1][2] Recent advancements in experimental techniques have enabled the synthesis and characterization of these elusive species, igniting further interest in their potential roles in atmospheric chemistry, astrochemistry, and as transient intermediates in chemical reactions.[3][4][5] This guide presents a computational comparison of their fundamental properties, offering a baseline for further experimental and theoretical investigations.

Molecular Properties: A Tabular Comparison

The following tables summarize key computational data for the most stable conformers of this compound and methanetetrol, providing a quantitative basis for comparison.

Table 1: General and Energetic Properties

PropertyThis compound (HC(OH)₃)Methanetetrol (C(OH)₄)
Molecular Formula CH₄O₃CH₄O₄
Molecular Weight ( g/mol ) 64.0480.04
Calculated Heat of Formation (kJ/mol) Not readily available-297.6 (G4 Theory)
Calculated Dipole Moment (D) Not readily available2.34 (B3LYP/6-31G*)
Calculated Decomposition Barrier (kJ/mol) 10538 (to CO₂ + 2H₂O)

Table 2: Calculated Geometric Parameters (Bond Lengths and Angles)

Note: The following data is based on representative computational studies. Specific values may vary depending on the level of theory and basis set used.

ParameterThis compoundMethanetetrol
C-O Bond Length (Å) ~1.39 - 1.41~1.39 - 1.40
O-H Bond Length (Å) ~0.96 - 0.97~0.96 - 0.97
C-H Bond Length (Å) ~1.10N/A
O-C-O Bond Angle (°) ~108 - 111~108 - 111
H-O-C Bond Angle (°) ~107 - 109~107 - 109
H-C-O Bond Angle (°) ~107 - 109N/A

Table 3: Prominent Calculated Vibrational Frequencies (cm⁻¹)

Note: This table highlights some of the key vibrational modes. A complete list would be extensive. The assignments are approximate.

Vibrational ModeThis compoundMethanetetrol
O-H Stretch ~3600 - 3700~3600 - 3700
C-H Stretch ~2900 - 3000N/A
C-O Stretch ~1000 - 1200~1000 - 1200
O-C-O Bending ~400 - 600~400 - 600
Torsional Modes Low frequencyLow frequency

Experimental Protocols: A Computational Approach

The data presented in this guide is derived from in silico experiments employing quantum chemical calculations. A typical high-level computational protocol for comparing this compound and methanetetrol would involve the following steps:

  • Structure Optimization: The initial molecular geometries of this compound and methanetetrol are constructed. A geometry optimization is then performed to find the lowest energy conformation (the most stable structure) of each molecule. A common and robust method for this is Density Functional Theory (DFT) with a suitable functional (e.g., ωB97X-D) and a large basis set (e.g., aug-cc-pVTZ).

  • Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • It provides the harmonic vibrational frequencies, which are crucial for identifying the molecules experimentally via infrared spectroscopy and for calculating thermodynamic properties.

  • High-Accuracy Single-Point Energy Calculation: To obtain more accurate relative energies and heats of formation, a single-point energy calculation is often performed on the optimized geometry using a more computationally expensive but highly accurate method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). To further improve accuracy, these calculations can be extrapolated to the complete basis set (CBS) limit.

  • Property Calculations: Various molecular properties, such as the dipole moment, can be calculated from the optimized wave function.

Visualizing the Computational Workflow

The logical flow of a computational comparison can be represented as a directed graph.

Computational_Workflow cluster_this compound This compound Analysis cluster_methanetetrol Methanetetrol Analysis Define Structure M1 Define Structure M1 Geometry Optimization M1 Geometry Optimization M1 Define Structure M1->Geometry Optimization M1 Frequency Analysis M1 Frequency Analysis M1 Geometry Optimization M1->Frequency Analysis M1 High-Level Energy M1 High-Level Energy M1 Geometry Optimization M1->High-Level Energy M1 Property Calculation M1 Property Calculation M1 High-Level Energy M1->Property Calculation M1 Comparative Analysis Comparative Analysis Property Calculation M1->Comparative Analysis Define Structure M2 Define Structure M2 Geometry Optimization M2 Geometry Optimization M2 Define Structure M2->Geometry Optimization M2 Frequency Analysis M2 Frequency Analysis M2 Geometry Optimization M2->Frequency Analysis M2 High-Level Energy M2 High-Level Energy M2 Geometry Optimization M2->High-Level Energy M2 Property Calculation M2 Property Calculation M2 High-Level Energy M2->Property Calculation M2 Property Calculation M2->Comparative Analysis

Computational comparison workflow for this compound and methanetetrol.

This guide provides a foundational computational comparison of this compound and methanetetrol. The presented data and protocols offer a starting point for researchers to delve deeper into the chemistry of these intriguing and once-thought-impossible molecules. The continued synergy between advanced computational methods and innovative experimental techniques will undoubtedly uncover further secrets of their reactivity and potential applications.

References

Unveiling the Atmospheric Puzzle: A Comparative Analysis of Methanetriol and Other Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering a comparative analysis of the atmospheric impact of the recently synthesized molecule, methanetriol, against other prevalent Volatile Organic Compounds (VOCs) is now available for researchers, scientists, and drug development professionals. This guide provides a detailed examination of their atmospheric chemistry, focusing on key parameters such as reaction rates with hydroxyl radicals, atmospheric lifetimes, and potential for secondary organic aerosol (SOA) formation. While experimental data for established VOCs like isoprene, methane, and formaldehyde (B43269) are presented, the guide highlights the nascent stage of this compound research, relying on theoretical predictions for its atmospheric behavior.

Executive Summary

This compound, a molecule with three hydroxyl groups attached to a single carbon atom, has long been considered a transient species in atmospheric chemistry.[1][2][3] Its recent successful synthesis and detection have opened new avenues for understanding its potential role in atmospheric processes.[1][2][3] This guide provides a foundational comparison of this compound with well-studied VOCs, offering insights into its potential significance in aerosol formation and atmospheric oxidation cycles. A critical distinction is the current absence of experimental data for this compound's atmospheric reactions, necessitating a reliance on computational studies for its preliminary assessment.

Comparative Analysis of Atmospheric Impact

The atmospheric impact of a VOC is largely determined by its reactivity, atmospheric lifetime, and its ability to form secondary pollutants such as ozone and particulate matter. The following tables summarize key quantitative data for isoprene, methane, and formaldehyde based on extensive experimental studies. Due to its recent discovery, comparable experimental data for this compound is not yet available; its potential impact is discussed based on theoretical and computational chemistry.

CompoundChemical FormulaSource TypeGlobal Emissions (Tg/year)
Isoprene C₅H₈Biogenic~500-750
Methane CH₄Biogenic & Anthropogenic~500-600
Formaldehyde CH₂OPrimary & SecondaryVariable
This compound CH₄O₃SecondaryNot yet quantified

Table 1: Sources and Emissions of Selected VOCs.

CompoundReaction Rate Constant with OH (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime
Isoprene ~1.0 x 10⁻¹⁰Hours to a day
Methane ~6.0 x 10⁻¹⁵~9-12 years
Formaldehyde ~9.0 x 10⁻¹²Hours
This compound Not Experimentally Determined (Predicted to be reactive)Predicted to be short

Table 2: Atmospheric Reactivity and Lifetimes of Selected VOCs.

CompoundSecondary Organic Aerosol (SOA) Yield (%)Ozone Formation Potential
Isoprene 1-15 (highly dependent on conditions)High
Methane NegligibleLow (but significant due to high abundance)
Formaldehyde Can contribute to SOA formationHigh
This compound Not Experimentally Determined (Theoretically plausible)Unknown

Table 3: Secondary Pollutant Formation Potential of Selected VOCs.

Atmospheric Chemistry and Signaling Pathways

The atmospheric degradation of VOCs is primarily initiated by reaction with the hydroxyl radical (OH), leading to the formation of peroxy radicals (RO₂). The subsequent reactions of these radicals determine the formation of ozone and secondary organic aerosols.

Atmospheric VOC Degradation Pathway VOC Volatile Organic Compound (VOC) RO2 Peroxy Radical (RO₂) VOC->RO2 + OH, O₂ OH Hydroxyl Radical (OH) NO2 Nitrogen Dioxide (NO₂) RO2->NO2 + NO SOA Secondary Organic Aerosol (SOA) RO2->SOA Further Reactions ROOH Organic Hydroperoxide (ROOH) RO2->ROOH + HO₂ RONO2 Organic Nitrate (RONO₂) RO2->RONO2 + NO NO Nitric Oxide (NO) HO2 Hydroperoxy Radical (HO₂) O3 Ozone (O₃) NO2->O3 + hν, O₂ ROOH->SOA Further Reactions RONO2->SOA Further Reactions

General atmospheric degradation pathway for VOCs.
This compound: A Nascent Area of Research

Recent computational studies suggest that this compound is kinetically stable in the gas phase with a significant energy barrier to unimolecular decomposition.[3] It is theorized to form from the oxidation of methanol (B129727) and could act as a transient intermediate in the atmospheric aerosol cycle.[1][2] Its three hydroxyl groups make it highly polar and potentially water-soluble, suggesting it could readily partition to the aerosol phase and contribute to SOA growth. However, without experimental data on its reaction kinetics and product yields, its true atmospheric impact remains a subject for future investigation.

Experimental Protocols

The determination of the atmospheric impact of VOCs relies on a suite of well-established experimental techniques.

Determining OH Radical Reaction Rate Constants

The relative rate method is a widely used technique to determine the rate constant for the reaction of a VOC with the OH radical.

Relative Rate Method Workflow cluster_0 Reaction Chamber Preparation cluster_1 Photochemical Reaction cluster_2 Concentration Monitoring cluster_3 Data Analysis A1 Introduce Test VOC A2 Introduce Reference VOC (known kOH) A3 Introduce OH Precursor (e.g., CH₃ONO) A4 Introduce NO B1 Irradiate with UV light to generate OH radicals A4->B1 C1 Monitor concentrations of Test and Reference VOCs over time (e.g., using GC-FID) B1->C1 D1 Plot ln([Test VOC]t₀/[Test VOC]t) vs. ln([Ref VOC]t₀/[Ref VOC]t) C1->D1 D2 Determine slope = kTest/kRef D1->D2 D3 Calculate kTest D2->D3

Workflow for the relative rate method.
Determining Secondary Organic Aerosol (SOA) Yield

Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions and study the formation of SOA from VOCs.

Smog Chamber Experiment Workflow cluster_0 Chamber Preparation cluster_1 Reaction and Aerosol Formation cluster_2 Data Analysis A1 Introduce purified air and seed aerosols A2 Introduce VOC precursor A3 Introduce oxidant (e.g., O₃ or OH precursor) B1 Initiate reaction (e.g., with UV lights) A3->B1 B2 Monitor gas-phase and particle-phase composition and size distribution B1->B2 C1 Calculate mass of reacted VOC B2->C1 C2 Calculate mass of SOA formed (corrected for wall losses) B2->C2 C3 Calculate SOA Yield = ΔM_SOA / ΔVOC C1->C3 C2->C3

Workflow for a typical smog chamber experiment.

Conclusion

The study of this compound's atmospheric impact is in its infancy. While theoretical calculations provide a tantalizing glimpse into its potential role in aerosol formation, a comprehensive understanding awaits rigorous experimental investigation. This guide serves as a starting point for researchers, contextualizing the potential significance of this novel molecule by comparing it with well-characterized VOCs. Future experimental work to determine the OH reaction rate constant, atmospheric degradation products, and SOA yield of this compound is crucial to accurately incorporate its chemistry into atmospheric models and assess its overall impact on air quality and climate.

References

The Erlenmeyer Rule Challenged: Methanetriol's Fleeting Existence Vindicated by Modern Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Erlenmeyer rule has been a foundational concept in organic chemistry, positing that compounds bearing multiple hydroxyl groups on a single carbon atom are inherently unstable. Methanetriol (HC(OH)₃), also known as orthoformic acid, has long served as a textbook example of this principle, presumed to be a hypothetical molecule that would instantaneously decompose into formic acid and water. However, recent groundbreaking research has successfully synthesized and characterized this elusive molecule, compelling a re-evaluation of the absolute authority of this long-standing rule.

This guide provides a comprehensive comparison of the classical understanding of this compound's instability, as dictated by the Erlenmeyer rule, with the latest experimental evidence demonstrating its kinetic stability under specific conditions. We will delve into the experimental protocols that enabled this discovery and compare the properties of this compound with its stable and commercially significant derivatives, the orthoformates. This information is crucial for researchers, scientists, and drug development professionals working in fields where transient intermediates and reaction mechanisms are of paramount importance.

Classical Theory vs. Experimental Reality: A Paradigm Shift

The Erlenmeyer rule, while a useful generalization, is now understood to be more nuanced than previously appreciated. The instability of gem-diols and their poly-hydroxylated counterparts is not absolute but rather a reflection of their thermodynamic tendency to eliminate water to form a more stable carbonyl group.

FeatureErlenmeyer Rule Prediction for this compoundRecent Experimental Findings (2024)[1][2][3][4][5]
Stability Inherently unstable, hypothetical molecule.[1][2][6][7]Kinetically stable in the gas phase at low temperatures.[3][4][5]
Existence Not isolable or observable.[1][2][7]Synthesized and identified via mass spectrometry.[1][2][3][5]
Decomposition Spontaneous and rapid decomposition to formic acid and water.Possesses a significant energy barrier to unimolecular decomposition.[3][4][5]

Recent computational studies support these experimental findings, indicating that while the dehydration of this compound to formic acid is an energetically favorable process, it is hindered by a substantial activation energy barrier, rendering the molecule kinetically persistent in a sufficiently cold and isolated environment.[4]

The Stable Analogs: Orthoformates

In stark contrast to the fleeting nature of this compound, its esters, known as orthoformates, are well-established, stable, and commercially available compounds.[2][6] These molecules, such as trimethyl orthoformate and triethyl orthoformate, effectively "protect" the unstable triol structure by replacing the hydroxyl protons with alkyl groups.

CompoundStructureStabilityKey Properties & Applications
This compound HC(OH)₃Kinetically stable in the gas phase at low temperatures.[3][4][5]Reactive intermediate in atmospheric and interstellar chemistry.[3][5][8]
Trimethyl Orthoformate HC(OCH₃)₃Stable under basic conditions; readily hydrolyzed by acids.[2]Dehydrating agent, building block in organic synthesis.[2]
Triethyl Orthoformate HC(OCH₂CH₃)₃Stable under basic conditions; readily hydrolyzed by acids.[2][9]Dehydrating agent, used in the formation of ethyl esters.[9]

The stability of orthoformates highlights the critical role of the hydroxyl protons in the decomposition pathway of this compound. By replacing them with alkyl groups, the intramolecular proton transfer required for water elimination is prevented.

Experimental Validation: Synthesizing the "Impossible" Molecule

The first successful synthesis and detection of this compound was achieved in 2024 by subjecting a frozen mixture of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) to energetic electron irradiation at cryogenic temperatures (5 K).[3][5][10] This process mimics the conditions in interstellar ice analogs. The newly formed molecules were then identified in the gas phase upon sublimation using sophisticated mass spectrometry techniques.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Irradiation cluster_2 Analysis prep1 Methanol (CH3OH) and Oxygen (O2) gas mixture prep2 Deposition onto a cryogenic substrate (5 K) prep1->prep2 irrad Exposure to energetic electrons prep2->irrad analysis1 Temperature-programmed desorption (sublimation) irrad->analysis1 analysis2 Photoionization analysis1->analysis2 analysis3 Time-of-flight mass spectrometry (TOF-MS) analysis2->analysis3

Figure 1. Experimental workflow for the synthesis and detection of this compound.

Key Experimental Protocols
  • Sample Preparation: A gas mixture of methanol and oxygen is deposited onto a silver or gold-plated copper substrate held at a temperature of 5 K within a high-vacuum chamber.

  • Irradiation: The resulting ice is irradiated with a beam of energetic electrons (typically 5 keV) for a specified duration.

  • Temperature-Programmed Desorption (TPD): The substrate is slowly heated, causing the molecules in the ice to sublimate into the gas phase at characteristic temperatures.

  • Photoionization and Mass Spectrometry: The sublimated gas-phase molecules are ionized using a specific wavelength of light (photoionization) and then detected and identified based on their mass-to-charge ratio using a time-of-flight mass spectrometer. Isotopic substitution studies (e.g., using ¹³C-methanol or deuterated methanol) are crucial for confirming the identity of the detected species.

The Decomposition Pathway of this compound

The predicted decomposition of this compound into formic acid and water proceeds through a dehydration mechanism. The presence of a significant activation energy barrier for this unimolecular decomposition is the key to its observed kinetic stability in the gas phase.

G This compound This compound HC(OH)3 transition_state Transition State This compound->transition_state ΔG‡ (Activation Energy) products Formic Acid (HCOOH) + Water (H2O) transition_state->products

Figure 2. Predicted unimolecular decomposition pathway of this compound.

Conclusion

The recent experimental validation of this compound's existence marks a significant milestone in our understanding of chemical stability. It demonstrates that the Erlenmeyer rule, while a valuable heuristic, is not an absolute law and that kinetic stability can allow for the existence of molecules that are thermodynamically predisposed to decomposition. This discovery has profound implications for atmospheric chemistry, astrochemistry, and our fundamental understanding of reaction mechanisms. The successful synthesis of this once-hypothetical molecule opens new avenues for research into the chemistry of polyhydroxylated compounds and other transient species. For professionals in drug development and related fields, this underscores the importance of considering kinetic factors and the potential for transient intermediates to play crucial roles in complex reaction pathways.

References

Safety Operating Guide

Navigating the Unstable: Proper Disposal Procedures for Methanetriol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the handling of novel chemical entities demands rigorous safety protocols. Methanetriol, a highly unstable alcohol, presents a unique challenge in this regard. Due to its inherent instability, standard disposal procedures are not applicable. Instead, the focus shifts to the safe, in-situ management of its immediate decomposition products.

This compound, also known as orthoformic acid, is a chemical compound that has long been considered a hypothetical molecule due to its extreme instability under normal conditions. Recent scientific advancements have enabled its synthesis and detection in specialized, low-temperature environments. However, for practical laboratory purposes, it is crucial to understand that this compound will rapidly decompose into formic acid and water. Therefore, the "disposal" of this compound is, in effect, the safe handling and neutralization of formic acid.

This guide provides the essential safety and logistical information for managing the byproducts of this compound's decomposition, ensuring the well-being of laboratory personnel and compliance with safety standards.

Immediate Safety and Disposal Plan: A Step-by-Step Guide

The following procedure outlines the necessary steps for the safe management of this compound's decomposition products. This process should be carried out in a well-ventilated fume hood, with all personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves.

Step 1: Prepare for Decomposition

Before any experiment that could potentially generate this compound, prepare a neutralization solution. A 5-10% solution of sodium bicarbonate (baking soda) in water is recommended. Ensure you have a sufficient volume to neutralize the expected amount of formic acid.

Step 2: Containment of the Reaction

The experimental apparatus where this compound may be formed should be placed within a secondary containment vessel. This will prevent the spread of any spills or splashes of the resulting formic acid.

Step 3: In-Situ Neutralization

As this compound decomposes, the resulting formic acid should be neutralized immediately. Slowly and carefully add the prepared sodium bicarbonate solution to the reaction mixture. Be aware that this neutralization reaction will produce carbon dioxide gas, so effervescence is expected. Add the bicarbonate solution gradually to control the rate of gas evolution and prevent foaming over.

Step-4: pH Verification

After the initial neutralization, use pH paper or a calibrated pH meter to check the pH of the solution. The target pH should be between 6.0 and 8.0. If the solution is still acidic, continue to add sodium bicarbonate solution in small increments until the desired pH is achieved.

Step 5: Final Disposal

Once the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal. If the experimental procedure involved any heavy metals or other hazardous materials, the neutralized solution must be collected as hazardous waste for professional disposal.

Step 6: Decontamination

Thoroughly clean all glassware and equipment that came into contact with the formic acid using a suitable laboratory detergent and plenty of water.

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes the key properties of this compound and its primary decomposition product, formic acid.

PropertyThis compoundFormic Acid
Chemical Formula CH₄O₃CH₂O₂
Molar Mass 64.04 g/mol 46.03 g/mol
Appearance Unstable, not isolableColorless fuming liquid
Boiling Point Decomposes100.8 °C
Melting Point Decomposes8.4 °C
Hazards Extremely unstableCorrosive, Flammable, Toxic

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe management of this compound.

MethanetriolDisposal start Potential Generation of this compound prepare Prepare 5-10% Sodium Bicarbonate Solution start->prepare contain Use Secondary Containment start->contain neutralize Slowly Add Bicarbonate Solution to Neutralize prepare->neutralize decompose This compound Decomposes to Formic Acid + Water contain->decompose decompose->neutralize check_ph Check pH (Target: 6.0-8.0) neutralize->check_ph adjust_ph Add More Bicarbonate if Acidic check_ph->adjust_ph pH < 6.0 check_contaminants Other Hazardous Contaminants Present? check_ph->check_contaminants pH 6.0-8.0 adjust_ph->check_ph drain_disposal Dispose Down Drain with Copious Water check_contaminants->drain_disposal No haz_waste Collect as Hazardous Waste check_contaminants->haz_waste Yes decontaminate Decontaminate Glassware & Equipment drain_disposal->decontaminate haz_waste->decontaminate end End of Procedure decontaminate->end

This compound Disposal Workflow

By adhering to these procedures, researchers can safely manage the unique challenges posed by the instability of this compound, ensuring a secure laboratory environment.

Navigating the Handling of Unstable Methanetriol: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in work that may involve the in-situ generation or handling of Methanetriol. Given that this compound is a highly unstable compound with no available Safety Data Sheet (SDS), this guidance is predicated on a risk-assessment approach, considering its primary, hazardous decomposition product: formic acid.

This compound, also known as orthoformic acid, is a chemical compound with the formula HC(OH)₃. It is exceptionally unstable and readily decomposes into formic acid and water. Consequently, the principal hazards associated with this compound are those of formic acid, a corrosive and toxic substance. The personal protective equipment (PPE) and handling protocols outlined below are therefore aligned with the safety requirements for managing formic acid.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is paramount when dealing with a substance of unknown and unstable properties like this compound. The following table summarizes the recommended PPE based on the corrosive nature of its decomposition product, formic acid.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
In-situ Generation (Small Scale, <50 mL) Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coatWork in a certified chemical fume hood
Handling of Solutions Containing this compound Chemical splash goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coat and chemical-resistant apronWork in a certified chemical fume hood
Transfer or Weighing Chemical splash goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coat and chemical-resistant apronWork in a certified chemical fume hood
Accidental Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA)

Experimental Protocols: Donning and Doffing of PPE

Strict adherence to the correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Protocol:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Body Protection: Put on a flame-resistant lab coat, ensuring it is fully buttoned. If a chemical-resistant apron is required, secure it over the lab coat.

  • Respiratory Protection: If required, perform a fit check and don the appropriate respirator.

  • Eye and Face Protection: Put on chemical splash goggles. If a face shield is necessary, place it over the goggles.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Doffing Protocol:
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Body Protection: Unbutton the lab coat. If an apron was worn, untie it and remove it by rolling it away from you. Remove the lab coat, turning the sleeves inside out as you pull your arms out. Fold it with the contaminated side inward and place it in a designated laundry or disposal bin.

  • Eye and Face Protection: Remove the face shield (if worn) from the back of your head. Remove the goggles, again handling them from the back. Place them in a designated area for decontamination.

  • Respiratory Protection: If a respirator was worn, remove it from the back of your head without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Workflow for In-Situ Generation and Handling of this compound

The following diagram illustrates a logical workflow for a hypothetical experiment involving the in-situ generation and subsequent handling of this compound, emphasizing critical safety checkpoints.

Methanetriol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_handling Handling & Analysis cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_reagents Prepare Reagents in Fume Hood prep_ppe->prep_reagents prep_glassware Inspect and Prepare Glassware prep_reagents->prep_glassware in_situ_generation In-Situ Generation of this compound prep_glassware->in_situ_generation monitoring Monitor Reaction Parameters in_situ_generation->monitoring sampling Take Aliquot for Analysis monitoring->sampling analysis Perform Analysis (e.g., Spectroscopy) sampling->analysis quench Quench Reaction Mixture analysis->quench waste_collection Collect Waste in Labeled Container quench->waste_collection decontamination Decontaminate Glassware and Work Area waste_collection->decontamination doff_ppe Doff PPE Correctly decontamination->doff_ppe

Workflow for handling in-situ generated this compound.

Disclaimer: The information provided is based on the known hazards of the decomposition products of this compound. As this compound itself is highly unstable and not well-characterized, all laboratory work should be preceded by a thorough, site-specific risk assessment and performed by trained personnel in a controlled laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.